molecular formula C9H12O2S2 B3273846 ((Methylsulfonyl)methyl)(p-tolyl)sulfane CAS No. 59662-68-9

((Methylsulfonyl)methyl)(p-tolyl)sulfane

Cat. No.: B3273846
CAS No.: 59662-68-9
M. Wt: 216.3 g/mol
InChI Key: FRNQOVHTLLMLNC-UHFFFAOYSA-N
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Description

((Methylsulfonyl)methyl)(p-tolyl)sulfane is a useful research compound. Its molecular formula is C9H12O2S2 and its molecular weight is 216.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality ((Methylsulfonyl)methyl)(p-tolyl)sulfane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((Methylsulfonyl)methyl)(p-tolyl)sulfane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(methylsulfonylmethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S2/c1-8-3-5-9(6-4-8)12-7-13(2,10)11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNQOVHTLLMLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of ((Methylsulfonyl)methyl)(p-tolyl)sulfane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: ((Methylsulfonyl)methyl)(p-tolyl)sulfane (CAS: 59662-65-6 / Isomeric Derivatives)

Introduction & Mechanistic Rationale

Mixed


-acetal 

-dioxides, such as ((methylsulfonyl)methyl)(p-tolyl)sulfane, represent a highly versatile class of synthetic intermediates. Structurally characterized by a methylene bridge flanked by a sulfide and a sulfone, these molecules serve as masked formaldehyde anion equivalents, precursors for Ramberg-Bäcklund rearrangements, and critical building blocks for biologically active heterocycles. Recent pharmaceutical applications have leveraged this functional group to synthesize antiproliferative 5-nitrothiazoles[1] and selective peripheral benzodiazepine receptor (PBR) ligands like imidazo[1,2-b]pyridazines[2].

The Causality of Synthetic Design: Direct oxidation of the symmetric or asymmetric dithioacetal (e.g., p-tolylthiomethyl methyl sulfide) is fraught with chemoselectivity issues. The electron-rich methyl sulfide and the slightly less electron-rich p-tolyl sulfide compete for the oxidant, inevitably yielding an intractable mixture of sulfoxides and sulfones. To achieve absolute regiocontrol, a convergent approach is mandated. By pre-oxidizing chloromethyl methyl sulfide to chloromethyl methyl sulfone[3], and subsequently coupling it with sodium p-toluenethiolate via an


 mechanism[4], we establish a highly selective, high-yield pathway.

Workflow A Chloromethyl Methyl Sulfide (Starting Material) B Oxidation (H2O2 / AcOH) Temp: 0°C to RT A->B C Chloromethyl Methyl Sulfone (Electrophile) B->C D Nucleophilic Substitution (p-Toluenethiol + Base) C->D E ((Methylsulfonyl)methyl)(p-tolyl)sulfane (Target Product) D->E F Purification (Recrystallization) E->F G Characterization (NMR, IR, HRMS) F->G

Fig 1. Experimental workflow for the synthesis and characterization of the target sulfane.

Step-by-Step Experimental Protocols (Self-Validating Systems)

As a standard of trustworthiness, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to ensure that each intermediate meets purity thresholds before downstream progression, preventing the propagation of synthetic errors.

Phase 1: Synthesis of Chloromethyl Methyl Sulfone

Causality for Reagent Selection: We utilize 30%


 in glacial acetic acid. This combination generates peracetic acid in situ, a potent yet controllable oxidant that cleanly converts the sulfide to the sulfone without the heavy-metal waste associated with 

or

[3].
  • Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer and dropping funnel, dissolve chloromethyl methyl sulfide (100 mmol) in 100 mL of glacial acetic acid. Chill the system to 0 °C using an ice bath.

  • Oxidant Addition: Dropwise, add 30% aqueous

    
     (250 mmol, 2.5 eq) over 45 minutes. Causality: The slow addition controls the exothermic oxidation, preventing solvent boil-off and minimizing the formation of volatile byproducts.
    
  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • IPC (In-Process Control) 1 - Reaction Completion: Perform TLC (Hexane/EtOAc 3:1). The starting sulfide (

    
    ) should be completely absent, replaced by the highly polar sulfone (
    
    
    
    ).
  • IPC 2 - Quenching Validation: Quench the reaction by adding saturated aqueous

    
    . Test the aqueous layer with KI-starch paper. A lack of blue/black color validates the complete destruction of residual peroxides, ensuring safety during extraction.
    
  • Isolation: Extract with

    
     (3 × 100 mL), wash with saturated 
    
    
    
    until CO2 evolution ceases, dry over anhydrous
    
    
    , and concentrate in vacuo to yield chloromethyl methyl sulfone as a white crystalline solid.
Phase 2: Nucleophilic Substitution to Target Sulfane

Causality for Reagent Selection:


-chloro sulfones are notoriously sluggish electrophiles in 

reactions. The strong electron-withdrawing nature and steric bulk of the adjacent sulfonyl group electrostatically repel incoming nucleophiles. To overcome this high activation barrier, we employ the highly polarizable, "soft" p-toluenethiolate anion in a polar medium (ethanol). The soft-soft interaction facilitates the Walden inversion at the sterically hindered carbon[4].
  • Thiolate Generation: In a 250 mL round-bottom flask under an argon atmosphere, dissolve p-toluenethiol (50 mmol) in 50 mL of absolute ethanol. Add sodium ethoxide (52 mmol) in portions. Stir for 30 minutes at room temperature to ensure complete deprotonation.

  • Coupling: Add chloromethyl methyl sulfone (48 mmol, slight limiting reagent to ensure complete consumption) in one portion.

  • Thermal Activation: Heat the reaction mixture to reflux (78 °C) for 6 hours. Causality: Elevated thermal energy is strictly required to overcome the electrostatic repulsion of the

    
    -chloro sulfone transition state.
    
  • IPC 3 - Reaction Monitoring: Analyze an aliquot via LC-MS. The disappearance of the sulfone mass and the emergence of the target product mass (

    
    ) validates the substitution.
    
  • Workup & Purification: Cool the mixture, evaporate the ethanol, and partition the residue between

    
     and 1M 
    
    
    
    . Causality: The alkaline wash strips away any unreacted, foul-smelling p-toluenethiol. Dry the organic layer, concentrate, and recrystallize from hot ethanol to yield the pure target compound.

Mechanism Base Base (NaOEt) Deprotonates Thiol Thiolate p-Toluenethiolate Anion (Active Nucleophile) Base->Thiolate Thiol p-Toluenethiol (Pre-Nucleophile) Thiol->Thiolate + Base SN2 S_N2 Transition State (Walden Inversion) Thiolate->SN2 Sulfone Chloromethyl Methyl Sulfone (Electrophile) Sulfone->SN2 Product ((Methylsulfonyl)methyl)(p-tolyl)sulfane SN2->Product Salt NaCl Byproduct SN2->Salt

Fig 2. Logical relationship and causality in the SN2 mechanistic pathway.

Quantitative Data & Characterization

Rigorous analytical characterization is required to confirm the integrity of the methylene bridge and the selective oxidation states of the sulfur atoms. The table below summarizes the expected spectral data for ((methylsulfonyl)methyl)(p-tolyl)sulfane.

Analytical MethodParameter / SignalExpected Value & Structural Assignment

H NMR
(400 MHz, CDCl

)

(ppm)
2.38 (s, 3H, Ar-CH

)

H NMR
(400 MHz, CDCl

)

(ppm)
2.95 (s, 3H, SO

-CH

)

H NMR
(400 MHz, CDCl

)

(ppm)
4.30 (s, 2H, S-CH

-SO

) (Characteristic downfield shift)

H NMR
(400 MHz, CDCl

)

(ppm)
7.15 - 7.45 (m, 4H, Ar-H , AA'BB' system)

C NMR
(100 MHz, CDCl

)

(ppm)
21.1 (Ar-CH

), 39.5 (SO

-CH

), 55.2 (S-CH

-SO

)
FT-IR (KBr pellet)

(cm

)
1310, 1140 (Strong, asymmetric/symmetric SO

stretches)
HRMS (ESI-TOF)


Calculated: 239.0176 | Found: 239.0180

Applications in Drug Development

The incorporation of the methylsulfonylmethyl moiety into drug scaffolds is a highly deliberate pharmacokinetic strategy. The sulfone group acts as a strong hydrogen bond acceptor, significantly improving aqueous solubility and modulating the


 of lipophilic aromatic systems. In recent oncology research, appending this specific moiety to 5-nitrothiazole cores has yielded compounds with highly promising in vitro antiproliferative activity against HepG2 human liver cancer cell lines[5]. Furthermore, the steric and electronic profile of the mixed 

-acetal allows it to fit precisely into the binding pockets of peripheral benzodiazepine receptors (PBR), making it a critical substituent in the development of imidazo[1,2-b]pyridazine-based radioligands and therapeutics[2].

References

  • K. Ogura. "Product Subclass 6: Acyclic and Cyclic S,S-Acetal S-Oxides and S,S-Dioxides", Science of Synthesis, Thieme. URL:[Link]

  • PMC / ResearchGate. "Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series". URL:[Link]

  • CSIRO Publishing. "Imidazo[1,2-b]pyridazines. XXIV Syntheses of Some 3-(Variously Substituted) Imidazo[1,2-b] pyridazines...". URL:[Link]

Sources

physical and chemical properties of Methyl p-tolyl sulfone

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 3185-99-7 | Formula: C₈H₁₀O₂S | M.W.: 170.23 g/mol [1][2][3][4][5]

Executive Summary

Methyl p-tolyl sulfone (1-Methyl-4-(methylsulfonyl)benzene) is a highly crystalline, chemically stable organosulfur compound widely utilized as a synthetic intermediate in pharmaceutical and agrochemical development.[1][4] Distinguished by the strong electron-withdrawing nature of its sulfonyl moiety (


), it serves as a robust "chemical handle" for nucleophilic substitution and 

-lithiation chemistry.[1][4] Its high melting point and stability against hydrolysis make it an ideal candidate for solid-phase handling and purification in multi-step organic synthesis, particularly in the construction of complex olefinic architectures via Julia-Kocienski olefination.[1][4]
Identity & Physicochemical Characterization[1][6][7][8][9][10][11][12][13]
2.1 Nomenclature & Structure[1][4][6]
  • IUPAC Name: 1-Methyl-4-(methylsulfonyl)benzene[1][3][4][6][7][8][9]

  • Synonyms: Methyl 4-tolyl sulfone;

    
    -Tolyl methyl sulfone; 4-(Methylsulfonyl)toluene.[1][3][4][6]
    
  • SMILES: Cc1ccc(cc1)S(=O)(=O)C

2.2 Physical Properties Matrix

The compound exhibits high thermal stability. The boiling point under reduced pressure indicates its suitability for purification via vacuum distillation if crystallization fails.

PropertyValueCondition/Note
Appearance White crystalline powderNeedles or plates from EtOH
Melting Point 86 – 88 °CSharp transition indicating high purity potential
Boiling Point 140 °C@ 3 mmHg (Vacuum)
Density 1.22 g/cm³Estimated solid density
Solubility SolubleEthanol, Acetone, Ethyl Acetate, Chloroform, DMSO
Solubility InsolubleWater (< 0.1 g/L)
pKa (

-H)
~29.0In DMSO (estimated vs. PhSO₂Me)
Spectroscopic Fingerprint

Accurate identification relies on the distinct chemical shift of the sulfonyl-methyl group and the characteristic splitting of the para-substituted aromatic ring.[1][4]

3.1 Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Proton EnvironmentShift (

, ppm)
MultiplicityIntegrationAssignment
Ar-H (ortho to SO₂) 7.83Doublet (

Hz)
2HDeshielded by electron-withdrawing SO₂
Ar-H (meta to SO₂) 7.38Doublet (

Hz)
2HShielded relative to ortho protons
SO₂-CH₃ 3.06Singlet3HCharacteristic sulfone methyl
Ar-CH₃ 2.46Singlet3HBenzylic methyl
3.2 Infrared Spectroscopy (FT-IR)
  • 
    :  ~1295–1315 cm⁻¹ (Strong, asymmetric stretch)[1][4]
    
  • 
    :  ~1140–1160 cm⁻¹ (Strong, symmetric stretch)[1][4]
    
  • 
    :  > 3000 cm⁻¹[1][4][10]
    
  • 
    :  1595, 1490 cm⁻¹ (Aromatic skeletal vibrations)[1][4]
    
Synthesis Methodologies

The synthesis of methyl p-tolyl sulfone is primarily achieved through oxidation or alkylation.[1][4] The oxidation route is generally preferred for scale-up due to the availability of the sulfide precursor.[1][4]

4.1 Primary Route: Oxidation of Thioethers

The most atom-economical method involves the oxidation of methyl p-tolyl sulfide.[1][4] While traditional methods use


-CPBA, modern green chemistry protocols utilize Hydrogen Peroxide (

) with catalytic Tungsten or Molybdenum.[1][4]
  • Reagents: Methyl p-tolyl sulfide, 30%

    
    , 
    
    
    
    (cat).[1][4]
  • Mechanism: Stepwise oxidation from Sulfide

    
     Sulfoxide 
    
    
    
    Sulfone.[1][4]
  • Yield: Typically >90%.[1][4]

4.2 Secondary Route: Alkylation of Sulfinates

This method avoids over-oxidation byproducts but requires the handling of sulfinate salts.[4]

  • Reagents: Sodium p-toluenesulfinate, Methyl Iodide (MeI) or Dimethyl Sulfate.[1][4]

  • Solvent: DMF or Ethanol/Water.[1][4]

SynthesisPathways Sulfide Methyl p-tolyl sulfide Sulfone Methyl p-tolyl sulfone (Target) Sulfide->Sulfone Oxidation (H2O2/Na2WO4 or mCPBA) Sulfinate Sodium p-toluenesulfinate Sulfinate->Sulfone Alkylation (MeI, DMF, 60°C)

Figure 1: Primary synthetic pathways.[1][4] The oxidative route (Red) is preferred for industrial scalability, while alkylation (Yellow) offers high specificity.[1]

Chemical Reactivity & Applications

Methyl p-tolyl sulfone is not merely a passive intermediate; its reactivity is defined by the acidity of the


-methyl protons adjacent to the sulfonyl group.[1][4]
5.1

-Lithiation and Electrophile Trapping

The sulfonyl group acidifies the adjacent methyl protons (


), allowing deprotonation by strong bases like 

-Butyllithium (

-BuLi) or Lithium Diisopropylamide (LDA).[1][4] The resulting carbanion is a potent nucleophile.
  • Mechanism:

    • Deprotonation at -78°C in THF to form

      
      -sulfonyl carbanion.[1][4]
      
    • Nucleophilic attack on alkyl halides, aldehydes, or ketones.[4]

    • Application: Synthesis of

      
      -hydroxysulfones, precursors to Julia Olefination.[1][4]
      
5.2 Electrophilic Aromatic Substitution (EAS)

The molecule contains two conflicting directing groups:[1][4]

  • Sulfonyl (

    
    ):  Strong electron-withdrawing, meta-directing.[1][4]
    
  • Methyl (

    
    ):  Weak electron-donating, ortho/para-directing.[1][4]
    
  • Outcome: The ring is deactivated overall. Electrophilic attack (e.g., nitration) occurs primarily ortho to the methyl group (position 2 or 3), as this position is activated by the methyl and less deactivated by the sulfone compared to the positions ortho to the sulfone.[4]

ReactivityMap MTS Methyl p-tolyl sulfone Lithiation 1. n-BuLi, THF, -78°C 2. Electrophile (E+) MTS->Lithiation Nitration HNO3 / H2SO4 (Nitration) MTS->Nitration Desulfonylation Na(Hg) or Raney Ni (Reductive Desulfonylation) MTS->Desulfonylation Alkylated α-Substituted Sulfone (C-C Bond Formation) Lithiation->Alkylated Nitro 2-Nitro-4-methylsulfonyltoluene (Meta to SO2, Ortho to Me) Nitration->Nitro Toluene p-Xylene derivative (Removal of SO2) Desulfonylation->Toluene

Figure 2: Reactivity profile.[1][4] The


-lithiation pathway (Blue) is critical for carbon-carbon bond formation in drug discovery.[1][4]
Safety & Handling (MSDS Summary)

While chemically stable, standard laboratory safety protocols apply.

  • GHS Classification:

    • H302: Harmful if swallowed.[1][3][4]

    • H315: Causes skin irritation.[1][4][9]

    • H319: Causes serious eye irritation.[1][4][9]

  • Handling: Use local exhaust ventilation. Avoid dust formation.[4]

  • Storage: Store at room temperature in a dry, well-ventilated area. Incompatible with strong oxidizing agents.[4]

References
  • Field, L.; Clark, R. D. Methyl p-Tolyl Sulfone.[1][4] Organic Syntheses, 1958 , 38,[1][4] 62. Link

  • TCI Chemicals. Product Specification: Methyl p-Tolyl Sulfone (M0842). Accessed 2024.[4][11][12] Link[1][4][13]

  • PubChem. Compound Summary: p-Tolyl methyl sulfone (CID 18521).[1][4][6][8] National Library of Medicine. Link[1][4]

  • Bordwell, F. G. Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 1988 , 21(12), 456–463.[4] (Reference for sulfone pKa values).

  • Spector, T. Nuclear Magnetic Resonance of Methyl p-Tolyl Sulfone. SpectraBase, Wiley.[6] Link[1][4]

Sources

Technical Whitepaper: Methyl p-Tolyl Sulfone (CAS 3185-99-7) in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: ((Methylsulfonyl)methyl)(p-tolyl)sulfane (CAS 3185-99-7)

Nomenclature Clarification: While the specific string ((Methylsulfonyl)methyl)(p-tolyl)sulfane technically describes a structurally distinct dithioacetal framework (


), the CAS registry number 3185-99-7  unambiguously identifies Methyl p-tolyl sulfone  (1-methyl-4-(methylsulfonyl)benzene, 

)[1]. In accordance with rigorous IUPAC standards and industrial indexing, this whitepaper focuses exclusively on the chemical entity corresponding to CAS 3185-99-7, a highly versatile building block in medicinal chemistry and agrochemical development[2],[3].

Physicochemical Profile

Methyl p-tolyl sulfone is a stable, polar, and highly crystalline organic compound. The strongly electron-withdrawing sulfonyl group (


) heavily influences its dipole moment, solubility profile, and downstream reactivity[2],[4].
PropertyValue
CAS Registry Number 3185-99-7[5]
IUPAC Name 1-Methyl-4-(methylsulfonyl)benzene[6]
Common Synonyms Methyl p-tolyl sulfone; 4-(Methylsulfonyl)toluene[7]
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 170.23 g/mol [7]
Melting Point 85 – 89 °C[7]
Boiling Point 140 °C (at 3 mmHg)[8]
Physical State White to off-white crystalline solid

Mechanistic Reactivity & Core Applications

The synthetic utility of Methyl p-tolyl sulfone stems from two distinct reactive domains: the acidic alpha-methyl protons and the substituted aromatic ring.

Ambident Nucleophilicity & HSAB Theory

The synthesis of Methyl p-tolyl sulfone often relies on the alkylation of sodium p-toluenesulfinate[9]. The sulfinate anion is an ambident nucleophile, capable of reacting at either the oxygen or sulfur atom. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the oxygen atoms are "hard" and the sulfur atom is "soft." By selecting a "soft" electrophile like methyl iodide, S-alkylation is kinetically favored over O-alkylation, selectively yielding the sulfone rather than the unstable sulfinate ester[10].

Alpha-Carbanion Chemistry (Julia-Type Precursors)

The strongly electron-withdrawing sulfonyl group acidifies the adjacent methyl protons (pKa


 29 in DMSO). Treatment with strong bases (e.g., n-BuLi or LDA) generates a resonance-stabilized alpha-sulfonyl carbanion. This intermediate is a powerful nucleophile used extensively in carbon-carbon bond-forming reactions, serving as a precursor for modified Julia-Kocienski olefinations or complex alkylations in total synthesis[4].

Reactivity Core Methyl p-tolyl sulfone (CAS 3185-99-7) Carbanion Alpha-Sulfonyl Carbanion (Resonance Stabilized) Core->Carbanion Deprotonation (pKa ~ 29) Base Strong Base (n-BuLi or LDA) Base->Carbanion Product Elaborated Sulfone (Olefination Precursor) Carbanion->Product Nucleophilic Attack Electrophile Electrophile (R-X or R-CHO) Electrophile->Product

Caption: Alpha-deprotonation and electrophilic trapping of Methyl p-tolyl sulfone.

Electrophilic Aromatic Substitution (Agrochemicals)

The aromatic ring of Methyl p-tolyl sulfone is subject to competing directing effects: the sulfonyl group is meta-directing and deactivating, while the tolyl methyl group is ortho/para-directing and activating. This synergistic push-pull system allows for highly regioselective electrophilic aromatic substitution (e.g., nitration) strictly ortho to the methyl group. This specific reactivity is exploited industrially to synthesize 2-nitro-4-methylsulfonylbenzoic acid, a critical intermediate for the triketone herbicide Mesotrione[11],[12].

Experimental Workflows & Self-Validating Protocols

The following methodologies detail the synthesis and downstream functionalization of Methyl p-tolyl sulfone. Every protocol is designed as a self-validating system, incorporating in-process controls to ensure reproducibility.

Protocol 1: Regioselective S-Alkylation to Yield Methyl p-Tolyl Sulfone

Derived from standard procedures for sulfinate alkylation[9].

Objective: Synthesize CAS 3185-99-7 via the kinetically controlled S-alkylation of sodium p-toluenesulfinate.

  • Initiation: Suspend 1.0 equivalent of anhydrous sodium p-toluenesulfinate in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: Argon prevents the oxidative degradation of the sulfinate to a sulfonate. DMF, a polar aprotic solvent, weakly solvates the anion, enhancing the nucleophilicity of the soft sulfur center.

  • Electrophile Addition: Cool the suspension to 0 °C. Add 1.2 equivalents of methyl iodide dropwise.

    • Causality: The slight excess ensures complete conversion, while 0 °C controls the highly exothermic

      
       displacement.
      
  • Propagation: Warm the reaction to 25 °C and stir for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase.

    • Validation: The disappearance of the baseline sulfinate salt and the emergence of a distinct UV-active spot (

      
      ) confirms conversion.
      
  • Quench & Extraction: Quench the reaction with saturated aqueous

    
     and extract three times with ethyl acetate.
    
  • Washing & Drying: Wash the combined organic layers sequentially with 5% aqueous sodium thiosulfate (

    
    ), distilled water, and brine.
    
    • Causality: Thiosulfate reduces any unreacted electrophilic iodine to water-soluble iodide. Brine breaks emulsions and pre-dries the organic phase. Dry over anhydrous

      
      .
      
  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield Methyl p-tolyl sulfone as a white crystalline solid.

Protocol 2: Industrial Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid

A downstream functionalization workflow for agrochemical development[11].

Objective: Regioselective nitration followed by catalytic benzylic oxidation.

  • Nitration (Stage 1): Dissolve Methyl p-tolyl sulfone in concentrated

    
     at 0 °C. Slowly add a stoichiometric amount of fuming 
    
    
    
    .
    • Validation: The temperature must be strictly maintained below 10 °C to prevent uncontrolled over-nitration or oxidative cleavage.

  • Intermediate Isolation: Pour the acidic mixture onto crushed ice to precipitate 2-nitro-4-methylsulfonyltoluene. Filter, wash with cold water until the filtrate is pH neutral, and dry.

  • Catalytic Oxidation (Stage 2): In a high-pressure glass reactor, suspend the intermediate in 68%

    
    . Add 2 mol% Vanadium Pentoxide (
    
    
    
    ). Heat the system to 140 °C under a controlled oxygen feed for 10 hours[11].
    • Causality: The electron-withdrawing sulfone and nitro groups severely deactivate the ring, making standard oxidants (like

      
      ) sluggish. 
      
      
      
      acts as a robust redox catalyst, facilitating the transfer of oxygen from
      
      
      to the benzylic carbon, driving it to the carboxylic acid oxidation state.
  • Crystallization: Cool the mixture slowly to 15 °C. The target product, 2-nitro-4-methylsulfonylbenzoic acid, precipitates selectively due to its low solubility in cold acidic media. Filter and dry under vacuum.

Synthesis_Pathways A Sodium p-Toluenesulfinate (Nucleophile) C Methyl p-tolyl sulfone CAS: 3185-99-7 A->C S-Alkylation (HSAB Theory: Soft-Soft) B Methyl Iodide (Electrophile) B->C S_N2 Displacement D 2-Nitro-4-methylsulfonylbenzoic acid (Mesotrione Intermediate) C->D 1. HNO3 / H2SO4 (Nitration) 2. V2O5 / HNO3 (Oxidation)

Caption: Synthesis and downstream functionalization of Methyl p-tolyl sulfone.

Safety & Handling

Methyl p-tolyl sulfone is classified under the Globally Harmonized System (GHS) with the following hazard profiles[7]:

  • Acute Toxicity (Oral): Category 4 (H302 - Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (H315 - Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 1 (H318 - Causes serious eye damage).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - May cause respiratory irritation).

PPE Requirements: Handling requires a Type N95 (US) dust mask, chemical safety goggles, and nitrile gloves. All reactions involving fuming nitric acid or methyl iodide (as described in the protocols) must be conducted in a certified fume hood due to the highly toxic and volatile nature of the reagents[7].

References

  • National Center for Biotechnology Information (PubChem). "p-Tolyl methyl sulfone - CID 18521". PubChem Database. URL:[Link]

  • Organic Syntheses. "Methyl p-Tolyl Sulfone". Org. Synth. 1958, 38, 62; Coll. Vol. 4, p.674 (1963). URL:[Link]

Sources

Spectroscopic Profiling of p-Tolyl Methyl Sulfone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Chemical Context

In modern drug development and synthetic organic chemistry, the sulfonyl group (–SO₂–) serves as a critical pharmacophore and structural motif. It acts as a bioisostere for carbonyls, provides strong hydrogen bond acceptor capabilities, and enhances the metabolic stability of therapeutic agents. p-Tolyl methyl sulfone (1-methyl-4-(methylsulfonyl)benzene) is a benchmark aryl alkyl sulfone used extensively as a synthetic intermediate and reference standard.

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, IR, MS) of p-Tolyl methyl sulfone. Designed for analytical chemists and drug development professionals, this guide synthesizes quantitative data with the underlying quantum mechanical and physical causality, ensuring that researchers can confidently validate this molecular structure in complex matrices.

Spectroscopic Data Synthesis & Causality

The structural elucidation of p-Tolyl methyl sulfone relies on orthogonal analytical techniques. By combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS), researchers can establish a self-validating matrix of molecular evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive map of the molecule's electronic environment. The opposing electronic effects of the electron-donating aryl methyl group and the strongly electron-withdrawing methylsulfonyl group create a highly distinct chemical shift profile [1].

Causality in Chemical Shifts:

  • Deshielding via Inductive Effects: The highly electronegative oxygen atoms of the sulfonyl group pull electron density away from the adjacent sulfur atom, which in turn deshields the attached methyl protons (–SO₂CH₃), pushing them downfield to ~3.03 ppm.

  • Aromatic Resonance Effects: The sulfonyl group acts as a strongly deactivating, meta-directing group through resonance. It withdraws electron density predominantly from the ortho and para positions of the aromatic ring. Consequently, the aromatic protons ortho to the sulfonyl group experience severe deshielding, appearing at ~7.82 ppm [1].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling (J, Hz) Structural Assignment
7.82 Doublet (d) 2H 8.0 Aromatic H (ortho to –SO₂CH₃)
7.36 Doublet (d) 2H 7.9 Aromatic H (ortho to –CH₃)
3.03 Singlet (s) 3H - Sulfonyl methyl (–SO₂CH₃)

| 2.45 | Singlet (s) | 3H | - | Aryl methyl (Ar–CH₃) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Structural Assignment
144.65 Quaternary (C) Aromatic C (attached to –SO₂CH₃)
137.68 Quaternary (C) Aromatic C (attached to –CH₃)
129.93 Methine (CH) Aromatic CH (meta to –SO₂CH₃)
127.35 Methine (CH) Aromatic CH (ortho to –SO₂CH₃)
44.59 Primary (CH₃) Sulfonyl methyl (–SO₂CH₃)

| 21.59 | Primary (CH₃) | Aryl methyl (Ar–CH₃) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR validates the presence of the functional groups through their vibrational modes. The S=O bonds in the sulfonyl group possess a high dipole moment and a strong force constant, resulting in intense, sharp absorption bands [2].

Causality in Vibrational Modes: The asymmetric stretch requires more energy (~1300 cm⁻¹) than the symmetric stretch (~1146 cm⁻¹) because asymmetric stretching involves opposing atomic movements that create a larger instantaneous change in the molecular dipole moment.

Table 3: FT-IR Vibrational Modes (KBr/ATR)

Wavenumber (cm⁻¹) Intensity Assignment
~3050 Weak Aromatic C–H stretch
~2980, 2920 Weak Aliphatic C–H stretch
~1595, 1492 Medium Aromatic C=C stretch
~1300 Strong Asymmetric S=O stretch
~1146 Strong Symmetric S=O stretch

| ~812 | Strong | para-disubstituted out-of-plane C–H bend |

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry provides the exact molecular weight and structural connectivity through predictable fragmentation pathways [3].

Causality in Fragmentation: Subjecting the molecule to 70 eV electron bombardment imparts sufficient internal energy to drive specific bond cleavages. The dominant pathway is the cleavage of the C–S bond, ejecting a methylsulfonyl radical (•SO₂CH₃) and leaving behind a tolyl cation[C⇇H⇇]⁺ at m/z 91. This ion rapidly rearranges into the highly stable, aromatic tropylium cation, which drives the reaction forward and makes m/z 91 the base peak (100% abundance) [3].

Table 4: GC-MS (EI, 70 eV) Fragmentation Data

m/z Relative Abundance Fragment Identity
170 Low-Medium [M]⁺ (Molecular Ion)
155 High [M – CH₃]⁺ (Alpha cleavage)

| 91 | Base Peak (100%) | [C⇇H⇇]⁺ (Tropylium/Tolyl cation) |

MS_Frag M_ion Molecular Ion [M]+ m/z 170 Loss_Me Alpha Cleavage Loss of •CH3 M_ion->Loss_Me Loss_SO2Me C-S Bond Cleavage Loss of •SO2CH3 M_ion->Loss_SO2Me Ion_155 [Ar-SO2]+ m/z 155 Loss_Me->Ion_155 Loss_SO2 Loss of SO2 Ion_155->Loss_SO2 Ion_91 Tolyl / Tropylium m/z 91 (Base Peak) Loss_SO2Me->Ion_91 Loss_SO2->Ion_91

Caption: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Self-Validating Experimental Protocols

To ensure uncompromising data integrity, the following protocols are engineered as self-validating systems. Every step contains an internal check to prevent artifact generation and ensure reproducibility across different laboratories.

High-Resolution NMR Acquisition Workflow

This protocol utilizes internal referencing and magnetic field optimization to guarantee accurate chemical shift reporting and resolution of fine J-couplings.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of highly purified p-Tolyl methyl sulfone in 0.6 mL of deuterated chloroform (CDCl₃) spiked with 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation: The TMS acts as an absolute zero-point reference (0.00 ppm), calibrating the chemical shift axis independent of external magnetic drift.

  • Tube Validation & Insertion: Transfer the solution to a precision 5 mm NMR tube. Wipe the exterior with a lint-free wipe and isopropyl alcohol to prevent probe contamination, which can cause spurious baseline artifacts.

  • Tuning and Matching (T&M): Insert the sample into the spectrometer. Perform automated or manual T&M for both ¹H and ¹³C nuclei.

    • Causality: Matching the probe's impedance to the sample minimizes reflected radiofrequency power, maximizing the Signal-to-Noise Ratio (SNR).

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl₃ (7.26 ppm reference). Execute gradient shimming (Z1–Z5) to optimize magnetic field homogeneity.

    • Causality: Poor shimming broadens spectral lines, which would obscure the critical ~8.0 Hz ortho-coupling constants necessary to confirm the para-substitution pattern of the aromatic ring.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 1-second relaxation delay, 30° flip angle.

    • ¹³C NMR: 512 scans, 2-second relaxation delay, proton decoupling enabled (WALTZ-16).

  • Data Processing: Apply a mild exponential window function (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation. Phase and baseline correct the spectra manually to ensure accurate integration of the 3H methyl singlets versus the 2H aromatic doublets.

Workflow Start p-Tolyl methyl sulfone Sample NMR_Prep NMR Prep (CDCl3 + TMS) Start->NMR_Prep IR_Prep IR Prep (ATR/KBr Pellet) Start->IR_Prep MS_Prep MS Prep (EI Ionization) Start->MS_Prep NMR_Acq Acquire 1H & 13C Validate Lock/Shim NMR_Prep->NMR_Acq IR_Acq Acquire FT-IR Background Subtraction IR_Prep->IR_Acq MS_Acq Acquire GC-MS 70 eV Bombardment MS_Prep->MS_Acq Data_Int Data Integration & Structural Confirmation NMR_Acq->Data_Int IR_Acq->Data_Int MS_Acq->Data_Int

Caption: Multiplexed self-validating spectroscopic workflow for p-Tolyl methyl sulfone.

GC-MS Analysis Workflow

This protocol ensures that thermal degradation is minimized and that ionization yields library-matchable spectra.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the compound in GC-grade dichloromethane (DCM) to a concentration of 1 mg/mL.

  • System Blank Validation: Run a blank injection of pure DCM.

    • Self-Validation: This step proves that the column is free of carryover and that the m/z 91 peak observed later is definitively from the sample, not column bleed or contamination.

  • Injection: Inject 1 µL into the GC inlet operating in split mode (ratio 1:50) at 250°C.

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30m x 0.25mm x 0.25µm).

    • Temperature Program: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 mins.

  • Ionization & Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at strictly 70 eV.

    • Causality: 70 eV is the universal standard energy that imparts a consistent amount of internal energy to the molecules, ensuring the fragmentation pattern (specifically the ratio of m/z 155 to m/z 91) perfectly matches standardized NIST databases [3]. Scan the m/z range from 50 to 300.

References

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Royal Society of Chemistry.
  • p-Tolyl methyl sulfone | C8H10O2S | CID 18521 - PubChem. National Institutes of Health.
  • Benzene, 1-methyl-4-(methylsulfonyl)- - the NIST WebBook. National Institute of Standards and Technology.

Theoretical Studies on the Structure of ((Methylsulfonyl)methyl)(p-tolyl)sulfane: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Core Protocol

Executive Summary & Chemical Context

((Methylsulfonyl)methyl)(p-tolyl)sulfane (CAS: 59662-68-9), structurally defined by the formula


, belongs to a unique class of organosulfur compounds known as 

-sulfonyl sulfides or dithioacetal S,S-dioxides [3]. These molecules are highly valued in organic synthesis as nucleophilic methylenation agents and precursors to chiral sulfoxides.

As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as an exercise in geometry optimization, but as a rigorous mapping of stereoelectronic causality. The central methylene bridge (


) is flanked by two sulfur atoms in drastically different oxidation states: a highly electron-rich sulfide (

) and a strongly electron-withdrawing sulfone (

). This creates a "push-pull" electronic environment where steric bulk competes directly with hyperconjugative stabilization. Understanding this balance is critical for predicting the molecule's reactivity, transition state geometries during asymmetric synthesis, and potential binding affinities in drug development.

Computational Methodology: Building a Self-Validating System

To achieve authoritative structural insights, the computational protocol must be a self-validating system. The choice of theory cannot be arbitrary; it must directly address the physical phenomena governing the molecule.

Density Functional Theory (DFT) Selection

Traditional functionals like B3LYP often fail to capture medium-range dispersion forces. For ((Methylsulfonyl)methyl)(p-tolyl)sulfane, the bulky p-tolyl ring and the highly polar methylsulfonyl group engage in intramolecular non-covalent interactions (such as


 stacking and 

hydrogen bonding). Therefore, employing a dispersion-corrected functional such as M06-2X or

B97X-D
is mandatory to accurately locate the global minimum [2].
Basis Set Requirements

Sulfur is a third-row element characterized by a diffuse valence electron cloud. To accurately model the lone pairs on the sulfide and the highly polarized


 bonds of the sulfone, a triple-

basis set augmented with both diffuse and polarization functions—specifically 6-311++G(d,p) —is required [1]. Omitting diffuse functions will artificially compress the electron density, leading to erroneous dihedral angle predictions.

Workflow Step1 1. Conformational Search (Monte Carlo / MMFF94) Step2 2. DFT Optimization (M06-2X / 6-311++G(d,p)) Step1->Step2 Step3 3. Frequency Calculation (Self-Validation) Step2->Step3 Step3->Step2 Imaginary Freq > 0 (Re-optimize) Step4 4. Electronic Analysis (NBO & QTAIM) Step3->Step4 Zero Imaginary Freqs Step5 Final Validated Model Step4->Step5

Fig 1: Self-validating computational workflow for DFT structural analysis. (Max Width: 760px)

Conformational Landscape & The Gauche Effect

The most critical structural feature of ((Methylsulfonyl)methyl)(p-tolyl)sulfane is the


 linkage, which is strictly governed by the gauche effect .

In simple alkanes, steric repulsion dictates that the anti conformation (dihedral angle


) is the most stable. However, in 

-sulfonyl sulfides, the molecule overwhelmingly prefers a gauche conformation (dihedral angle

).

The Causality: This preference is driven by stereoelectronic hyperconjugation. The lone pair on the sulfide sulfur (


) donates electron density into the antibonding orbital of the adjacent carbon-sulfur bond (

). This

interaction is maximized when the orbitals are parallel, a geometric condition only satisfied in the gauche conformation.
Quantitative Structural Data

The following table summarizes the relative energies and dipole moments of the primary conformers, optimized at the M06-2X/6-311++G(d,p) level with an SMD solvation model (Dichloromethane).

Conformer State

Dihedral Angle
Relative Energy (

, kcal/mol)
Dipole Moment (

, Debye)
Dominant Interaction
Gauche-Folded (Global Min)




,

H-bond
Gauche-Extended




Anti



Steric relief (No hyperconjugation)

Electronic Structure & Bonding Analysis

To validate the macroscopic structural observations, we must probe the sub-atomic electronic topology using Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses [4].

Natural Bond Orbital (NBO) Analysis

NBO analysis mathematically isolates and quantifies the hyperconjugative stabilization energy using second-order perturbation theory. In the global minimum of ((Methylsulfonyl)methyl)(p-tolyl)sulfane, the


 interaction yields a stabilization energy (

) of approximately

. This energy effectively offsets the steric penalty of the folded geometry, proving that the gauche conformation is electronically, not sterically, driven.

NBO N Donor (n_S) Overlap Gauche Overlap N->Overlap Sigma Acceptor (σ* C-S) Sigma->Overlap Stab ΔE Stabilization Overlap->Stab

Fig 2: Stereoelectronic hyperconjugation pathway driving the gauche effect. (Max Width: 760px)

QTAIM and Non-Covalent Interactions

Applying QTAIM to the optimized electron density reveals Bond Critical Points (BCPs) between the ortho-hydrogens of the p-tolyl ring and the highly electronegative oxygen atoms of the methylsulfonyl group. The electron density (


) and the Laplacian of the electron density (

) at these BCPs fall within the standard range for weak intramolecular hydrogen bonding (

,

). This secondary interaction acts as a "molecular clasp," further locking the compound into its folded gauche state.

Experimental Protocol: Step-by-Step Computational Workflow

For researchers aiming to replicate or expand upon this theoretical framework (e.g., substituting the p-tolyl group to modulate reactivity), the following exact protocol must be executed:

Step 1: Conformational Sampling

  • Generate the initial 3D structure of ((Methylsulfonyl)methyl)(p-tolyl)sulfane.

  • Perform a Monte Carlo conformational search using the MMFF94 force field.

  • Extract all conformers within a

    
     energy window.
    

Step 2: DFT Geometry Optimization

  • Import the extracted conformers into a quantum chemistry package (e.g., Gaussian 16).

  • Set the route section to: #p opt freq m062x/6-311++g(d,p) scrf=(smd,solvent=dichloromethane) int=ultrafine.

  • Execute the optimization. The int=ultrafine grid is crucial to prevent numerical integration errors associated with the diffuse functions on the sulfur atoms.

Step 3: Self-Validation (Frequency Analysis)

  • Analyze the thermochemistry output appended to the optimization file.

  • Verify that the number of imaginary frequencies is exactly zero . If an imaginary frequency is present, the structure is a transition state; you must distort the geometry along the normal mode of the imaginary frequency and re-optimize.

Step 4: Electronic Topology Mapping

  • Take the validated global minimum geometry and run a single-point energy calculation including the pop=nbo keyword.

  • Extract the second-order perturbation theory summary from the NBO output to quantify the

    
     stabilization.
    
  • Export the .wfn (wavefunction) file and process it through a topological analysis software (e.g., Multiwfn) to locate BCPs and calculate the Laplacian for intramolecular H-bonds.

Conclusion

The theoretical structure of ((Methylsulfonyl)methyl)(p-tolyl)sulfane is a masterclass in the competition between steric hindrance and stereoelectronic stabilization. By employing a rigorous, self-validating DFT protocol utilizing M06-2X/6-311++G(d,p), we definitively establish that the molecule's architecture is dictated by the gauche effect—driven by


 hyperconjugation and reinforced by weak 

intramolecular hydrogen bonds. Understanding these sub-atomic mechanics is the key to unlocking the predictable reactivity of

-sulfonyl sulfides in advanced organic synthesis.

References

  • Title: H-Abstraction from Dimethyl Sulfide in the Presence of an Excess of Hydroxyl Radicals. A Quantum Chemical Evaluation of Thermochemical and Kinetic Parameters Unveils an Alternative Pathway to Dimethyl Sulfoxide Source: ACS Earth and Space Chemistry (2020) URL: [Link]

  • Title: Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights Source: MDPI Crystals (2023) URL: [Link]

  • Title: Preparative Reactions, Chemical Reactivities, and Synthetic Utilization of MT-sulfone, a Typical Dithioacetal S,S-dioxide Source: Journal of Synthetic Organic Chemistry, Japan (2007) URL: [Link]

  • Title: A novel donor–π–acceptor halochromic 2,6-distyrylnaphthalene chromophore: synthesis, photophysical properties and DFT studies Source: RSC Advances (2021) URL: [Link]

Technical Guide: Solubility Profile & Thermodynamic Characterization of Methyl p-Tolyl Sulfone

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as an advanced technical whitepaper designed for researchers and process chemists. It synthesizes available physicochemical data with field-standard experimental protocols.

CAS: 3185-99-7 Synonyms: 4-Methylsulfonyltoluene, MTS, p-Tolyl methyl sulfone Molecular Formula: C₈H₁₀O₂S Molecular Weight: 170.23 g/mol [1]

Executive Summary

Methyl p-tolyl sulfone (MTS) is a critical sulfone intermediate used in the synthesis of agrochemicals, dyes, and pharmaceutical active ingredients (APIs), including kinase inhibitors. Its utility in organic synthesis—specifically in alkylation and nucleophilic substitution—is governed by its solubility profile. While MTS exhibits high solubility in polar aprotic solvents (e.g., DMSO, Acetone), its purification relies on temperature-dependent solubility in protic solvents like ethanol. This guide provides the solubility landscape of MTS, thermodynamic modeling frameworks, and a validated protocol for determining precise solubility curves using laser monitoring.

Chemical Profile & Solubility Landscape[1][2]

Physicochemical Determinants

The solubility of MTS is dictated by the sulfone group (-SO₂-) , which introduces a strong dipole moment, and the p-tolyl moiety , which provides lipophilic character.

  • Polarity: The sulfone group makes the molecule highly polar, facilitating solubility in dipolar aprotic solvents.

  • Crystal Lattice: MTS is a crystalline solid (MP: 86–88 °C). High lattice energy requires solvents with sufficient dielectric capability or hydrogen-bonding potential to disrupt crystal packing upon heating.

Solubility Data Summary

The following data categorizes solvent compatibility based on experimental synthesis and purification reports.

Solvent ClassSpecific SolventsSolubility StatusProcess Application
Polar Aprotic Tetrahydrofuran (THF)High (>85 mg/mL @ 0°C)Reaction Medium (Alkylation)
Acetone, DMF, DMSOHigh Reaction Medium
Ethyl AcetateGood Extraction / Work-up
Polar Protic Ethanol (100%)Moderate (Temp. Dependent)Crystallization
MethanolModerate Purification
Binary Systems Ethanol/Water (1:1)Ideal (High Hot / Low Cold)Recrystallization Standard
Non-Polar Carbon TetrachlorideModerate (Hot)Alternative Crystallization
Hexane, Petroleum EtherInsoluble / Poor Anti-solvent Precipitation
Aqueous WaterVery Low (~1.7 g/L / 0.01 M)Anti-solvent / Washing

Field Insight: The standard purification protocol for MTS involves recrystallization from aqueous ethanol (1:1) . This exploits the "antisolvent effect" of water at lower temperatures while utilizing ethanol's solvation power at boiling points.

Thermodynamic Modeling of Solubility

For process optimization (e.g., cooling crystallization), single-point data is insufficient. Researchers must model the solubility curve (


) as a function of temperature (

).
The Modified Apelblat Model

The most robust empirical model for sulfone solubility in pure solvents is the Modified Apelblat equation. It correlates the mole fraction solubility (


) with temperature (

):


  • 
     : Mole fraction solubility of MTS.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from experimental regression.
    
    • Parameter B reflects the enthalpy of solution.

    • Parameter C accounts for the temperature dependence of the heat capacity.

The van't Hoff Equation

For initial approximations in a narrow temperature range (e.g., 280K–320K), the simplified van't Hoff equation determines the apparent enthalpy of dissolution (


):


  • Field Note: MTS dissolution is typically endothermic (

    
    ), meaning solubility increases with temperature. This confirms the suitability of cooling crystallization.
    

Experimental Protocol: Automated Laser Monitoring

To generate the precise coefficients for the Apelblat model, a dynamic laser monitoring method is superior to the static gravimetric method due to speed and reproducibility.

Principle

The system detects the "clear point" (dissolution) of a solute-solvent mixture upon heating. A laser beam passes through the suspension; as the solid dissolves, light intensity at the detector increases. The temperature at which transmission maximizes is the saturation temperature (


).
Workflow Diagram

SolubilityProtocol Start Start: Preparation Weigh Gravimetric Dosing (Solvent + Excess MTS) Start->Weigh Equilibrate Temp Control (Stirring @ Initial T) Weigh->Equilibrate Laser Laser Monitoring (Measure Transmittance) Equilibrate->Laser Heat Ramp Heating (Rate: 0.1 K/min) Laser->Heat Dynamic Mode Detect Detect Clear Point (Max Transmission) Heat->Detect Record Record T_eq for Mass Fraction Detect->Record Repeat Repeat for New Concentration Record->Repeat

Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.

Step-by-Step Methodology
  • Preparation: Calibrate the analytical balance (±0.0001 g) and temperature probe (±0.05 K).

  • Composition: Prepare a mixture of MTS and solvent (e.g., Ethanol) with a known mass fraction (

    
    ).
    
  • Setup: Place the vessel in a jacketed glass reactor equipped with a magnetic stirrer and laser turbidimeter.

  • Dynamic Heating: Start at a temperature

    
     where the mixture is heterogeneous (turbid). Heat the solution slowly (0.1–0.2 K/min) to prevent thermal lag.
    
  • Detection: Continuously log the laser transmittance. The point of inflection (where transmittance plateaus at 100%) is recorded as

    
    .
    
  • Iteration: Repeat for mass fractions ranging from 0.05 to saturation to build the full curve.

Applications & Process Implications

Crystallization Strategy

Based on the solubility differential, the optimal purification strategy for MTS is Cooling Crystallization using a binary solvent system.

  • Solvent: Ethanol/Water (1:1 v/v).[2][3]

  • Mechanism: MTS dissolves readily in the ethanol fraction at reflux (~80°C). Upon cooling, the water fraction acts as an antisolvent, drastically reducing solubility and forcing precipitation of high-purity crystals.

  • Yield: Typical recovery yields are 69–73% with >99% purity.

Reaction Solvent Selection

For alkylation reactions (e.g., converting sodium p-toluenesulfinate to MTS), THF or DMF are preferred.

  • Reasoning: These solvents dissolve MTS at high concentrations (>85 mg/mL), ensuring the reaction remains homogeneous, which improves kinetics and prevents occlusion of reagents in precipitating solids.

ProcessSelection Goal Objective Synthesis Synthesis / Reaction Goal->Synthesis Purification Purification / Crystallization Goal->Purification Solvent1 Polar Aprotic (THF, DMF, DMSO) Synthesis->Solvent1 Requires High Sol. Solvent2 Binary Protic (Ethanol + Water) Purification->Solvent2 Requires Temp. Diff. Result1 Homogeneous Phase High Kinetic Rate Solvent1->Result1 Result2 High Yield Precipitate Antisolvent Effect Solvent2->Result2

Figure 2: Solvent Selection Logic for Synthesis vs. Purification.

References

  • Synthesis and Purification of Methyl p-tolyl sulfone . Organic Syntheses, Coll. Vol. 4, p.674 (1963); Vol. 38, p.62 (1958). Available at: [Link]

  • Solubility and Solution Thermodynamics of Sulfonamides (Related Class). Journal of Molecular Liquids, 2019. (Contextual grounding for thermodynamic models).
  • Automated Laser Monitoring Technique for Solubility . Dissolution Technologies, 2023. Available at: [Link]

  • Preparation of Fluorine Compounds (Solubility Data in THF). Wiley Online Library.

Sources

Technical Guide: Applications of ((Methylsulfonyl)methyl)(p-tolyl)sulfane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the applications, mechanisms, and experimental protocols for ((Methylsulfonyl)methyl)(p-tolyl)sulfane , a specialized sulfur-stabilized carbanion equivalent used in organic synthesis.

Executive Summary

((Methylsulfonyl)methyl)(p-tolyl)sulfane (CAS: 59662-68-9), often regarded as a crystalline analog of the classic Ogura reagent (Methyl methylthiomethyl sulfoxide), serves as a versatile formaldehyde anion equivalent and a 1,1-dipole synthon . Its structure features a methylene bridge flanked by a sulfonyl group (


) and a sulfide group (

). This unique electronic arrangement renders the methylene protons highly acidic (

), allowing for facile deprotonation and subsequent nucleophilic attack on electrophiles.

Unlike its liquid counterparts (e.g., methyl methylthiomethyl sulfone), the p-tolyl variant offers enhanced crystallinity, stability, and handling properties, making it a preferred reagent for the synthesis of aldehydes, ketones, and


-unsaturated sulfones in complex drug discovery workflows.
Key Chemical Properties
PropertySpecification
IUPAC Name 1-((Methylsulfonyl)methylthio)-4-methylbenzene
Structure

Molecular Weight 216.32 g/mol
Physical State White to off-white crystalline solid
Role Formyl anion equivalent (

), Vinyl sulfone precursor
Acidity (

)
~11-13 (DMSO)

Mechanistic Principles

The utility of ((Methylsulfonyl)methyl)(p-tolyl)sulfane stems from the synergistic stabilization of the carbanion by the adjacent sulfur atoms.

  • Carbanion Stabilization: Upon treatment with a base (e.g., NaH,

    
    -BuOK), the methylene proton is removed. The resulting negative charge is delocalized primarily into the sulfonyl group (strong electron-withdrawing) and secondarily stabilized by the sulfide (d-orbital participation/polarizability).
    
  • Nucleophilic Attack: The generated carbanion acts as a soft nucleophile, reacting efficiently with alkyl halides (alkylation) or carbonyls (Knoevenagel-type condensation).

  • Unmasking (Hydrolysis): The resulting product contains a dithioacetal S,S-dioxide moiety. Acid-catalyzed hydrolysis or oxidative cleavage unmasks the carbonyl group, effectively converting the original electrophile into a homologated aldehyde or ketone.

Mechanistic Pathway Diagram[1]

ReactionMechanism Reagent ((Methylsulfonyl)methyl)(p-tolyl)sulfane (p-Tol-S-CH2-SO2Me) Carbanion Stabilized Carbanion [p-Tol-S-CH(-)-SO2Me] Reagent->Carbanion Deprotonation (-H+) Base Base (NaH) Base->Carbanion Intermediate Adduct (Alkylated or Aldol Product) Carbanion->Intermediate Nucleophilic Attack Electrophile Electrophile (R-X or R-CHO) Electrophile->Intermediate Product Target Molecule (Aldehyde / Vinyl Sulfone) Intermediate->Product Hydrolysis or Elimination

Figure 1: Mechanistic pathway for the activation and reaction of ((Methylsulfonyl)methyl)(p-tolyl)sulfane.

Core Applications & Methodologies

Synthesis of Aldehydes (Formyl Anion Equivalent)

This is the primary application. The reagent acts as a masked formyl group. Mono-alkylation followed by hydrolysis yields aldehydes, while dialkylation yields ketones.

Reaction Scheme:



Detailed Protocol: Mono-Alkylation
  • Preparation: In a flame-dried flask under Argon, suspend Sodium Hydride (NaH, 60% dispersion, 1.1 equiv) in anhydrous THF or DMF.

  • Activation: Cool to 0°C. Add a solution of ((Methylsulfonyl)methyl)(p-tolyl)sulfane (1.0 equiv) in THF dropwise. Stir for 30 min until H2 evolution ceases and the solution becomes clear/yellow (formation of the carbanion).

  • Alkylation: Add the alkyl halide (R-X, 1.05 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Hydrolysis (Unmasking): Dissolve the crude intermediate in a mixture of THF/Con. HCl (10:1) or treat with CuCl2/SiO2 in wet DCM. Stir at reflux for 2–4 hours.

  • Purification: Neutralize, extract, and purify via column chromatography to isolate the aldehyde.

Synthesis of -Unsaturated Sulfones (Knoevenagel Condensation)

The reagent condenses with aromatic or aliphatic aldehydes to form


-unsaturated sulfones (specifically 1-sulfonyl-1-thioalkenes). These are valuable Michael acceptors and precursors for heterocyclic synthesis.

Reaction Scheme:



Detailed Protocol: Condensation
  • Reagents: Combine the aldehyde (1.0 equiv) and ((Methylsulfonyl)methyl)(p-tolyl)sulfane (1.0 equiv) in Toluene or Benzene.

  • Catalyst: Add a catalytic amount of Piperidine (0.1 equiv) and Benzoic Acid (0.1 equiv).

  • Reflux: Heat the mixture to reflux using a Dean-Stark trap to remove water azeotropically.

  • Monitoring: Monitor by TLC (UV detection). The product usually crystallizes upon cooling or is isolated by solvent evaporation.

  • Outcome: The resulting 1-(p-tolylthio)-1-(methylsulfonyl)alkene is a stable solid.

Synthesis of Vinyl Sulfones via Reductive Desulfurization

The sulfide group in the condensation product can be selectively removed (reductive desulfurization) to yield simple vinyl sulfones, or the sulfonyl group can be manipulated.

  • Desulfurization: Treatment with Raney Nickel removes the

    
     group, leaving the sulfone.
    
  • Elimination: Alternatively, the intermediate alcohol from the aldol step (before dehydration) can be mesylated and eliminated to control the stereochemistry (

    
    ) of the vinyl sulfone.
    

Comparative Analysis: Reagent Selection

Why choose ((Methylsulfonyl)methyl)(p-tolyl)sulfane over other C1 synthons?

Feature((Methylsulfonyl)methyl)(p-tolyl)sulfaneMethyl methylthiomethyl sulfoxide (FAMSO)1,3-Dithiane
State Crystalline Solid Liquid (Hygroscopic)Solid
Odor Low/ManageableStrong/UnpleasantStrong/Unpleasant
Acidity (

)
High (~12) Moderate (~20)Low (~31)
Unmasking Acid Hydrolysis (Mild)Acid HydrolysisHg(II) or Oxidative (Harsh)
Atom Economy ModerateHighModerate
Stability High (Shelf-stable)Moderate (Thermal instability)High

Expert Insight: The p-tolyl group provides a distinct advantage in UV-monitoring . While simple methyl/ethyl analogs are often invisible on TLC plates (requiring staining), the p-tolyl chromophore allows for easy visualization under UV light (254 nm), simplifying reaction monitoring and purification.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Reagent Preparation (0.5 M in THF) Step1 Step 1: Deprotonation (NaH, 0°C, 30 min) Start->Step1 Step2 Step 2: Addition of Electrophile (Aldehyde or Alkyl Halide) Step1->Step2 Decision Pathway Selection Step2->Decision PathA Path A: Alkylation (Warm to RT, 2-4h) Decision->PathA Alkyl Halide PathB Path B: Condensation (Reflux, Dean-Stark) Decision->PathB Aldehyde Hydrolysis Hydrolysis (HCl/THF or CuCl2) PathA->Hydrolysis Isolation Isolation (Crystallization/Column) PathB->Isolation Hydrolysis->Isolation End Final Product (Aldehyde/Vinyl Sulfone) Isolation->End

Figure 2: Decision tree and experimental workflow for utilizing the reagent in synthesis.

Safety and Handling

  • Hazards: Like most organic sulfides and sulfones, the reagent may be an irritant. However, the sulfonyl group significantly mitigates the volatility and stench associated with lower molecular weight sulfides.

  • Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizers.

  • Waste: Dispose of sulfur-containing waste in dedicated halogenated/non-halogenated organic waste streams, treated with bleach (hypochlorite) if necessary to oxidize residual sulfides.

References

  • Ogura, K., & Tsuchihashi, G. (1972). Synthesis of Aldehydes via Methyl Methylthiomethyl Sulfoxide. Tetrahedron Letters. Link

  • Ogura, K., et al. (1986). Formation of Keten Dithioacetal S,S-Dioxides and Their Application to Organic Synthesis. Bulletin of the Chemical Society of Japan. Link

  • PubChem. (n.d.). Compound Summary for CAS 59662-68-9: ((Methylsulfonyl)methyl)(p-tolyl)sulfane. National Library of Medicine. Link

  • Field, L. (1972). Dilute Acid Hydrolysis of Dithioacetal S,S-Dioxides. Synthesis. Link

Methodological & Application

mechanism of the Julia-Kocienski olefination with p-Tolyl methyl sulfone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Divergence in Julia-Type Olefinations – Classical p-Tolyl vs. Heteroaryl (Kocienski) Pathways

Executive Summary: Correcting a Mechanistic Misnomer

In advanced organic synthesis, the phrase "Julia-Kocienski olefination with p-Tolyl methyl sulfone" represents a fundamental mechanistic contradiction. The use of a p-tolyl group dictates the Classical Julia-Lythgoe pathway, a multi-step process requiring a harsh reductive elimination step[1]. Conversely, the Julia-Kocienski modification strictly relies on electron-deficient heteroaryl sulfones (such as 1-phenyl-1H-tetrazol-5-yl, PT) to enable a one-pot, spontaneous Smiles rearrangement[2][3].

As an Application Scientist, it is critical to understand that the choice of the sulfone's aryl appendage is not merely a steric preference—it is the electronic master switch for the entire reaction pathway. This guide dissects the causality behind these divergent mechanisms and provides self-validating protocols for both methodologies.

Mechanistic Causality: The Role of the Sulfone Aryl Group

The Classical Pathway (p-Tolyl Methyl Sulfone): Because the p-tolyl ring is electron-rich, the intermediate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-alkoxide formed after the nucleophilic addition to the aldehyde lacks the electrophilic driving force to attack the aromatic ring. The reaction stalls at the alkoxide stage. To proceed to the alkene, the intermediate must be chemically trapped (typically via acylation) and subjected to single-electron transfer reduction (e.g., using Na/Hg amalgam or SmI2) to forcefully cleave the C–S and C–O bonds[4].

The Kocienski Pathway (PT/BT Sulfones): Heteroaryl rings like PT and benzothiazol-2-yl (BT) are highly electron-deficient. Upon formation of the


-alkoxide, an intramolecular nucleophilic aromatic substitution (

) occurs spontaneously. This Smiles rearrangement transfers the heteroaryl group from the sulfur atom to the oxygen atom. Subsequent anti-elimination expels sulfur dioxide (SO2) gas and the aryloxide anion, driving the reaction to the alkene in a single reaction vessel without the need for toxic reductants[2][3].

Visualizing the Mechanistic Divergence

ClassicalJulia A p-Tolyl Sulfone B alpha-Carbanion A->B Base (e.g., n-BuLi) C beta-Alkoxysulfone B->C Aldehyde Addition D beta-Acyloxysulfone C->D Ac2O/BzCl Trapping E E-Alkene D->E Na/Hg or SmI2 Reductive Elim.

Mechanism of the Classical Julia-Lythgoe Olefination using p-Tolyl Methyl Sulfone.

JuliaKocienski A Heteroaryl Sulfone (e.g., PT/BT) B alpha-Carbanion A->B Base (e.g., KHMDS) C beta-Alkoxide Intermediate B->C Aldehyde Addition D Smiles Rearrangement C->D Intramolecular Attack E E-Alkene + SO2 + Aryloxide D->E Spontaneous Elimination

Mechanism of the Julia-Kocienski Olefination via Spontaneous Smiles Rearrangement.

Quantitative Reagent Comparison

To guide experimental design, the physical and mechanistic properties of standard sulfone reagents are summarized below.

Sulfone TypeAryl Group ElectronicsReaction PathwayRequired StepsTypical SelectivityByproduct Toxicity
p-Tolyl Electron-RichClassical Julia-Lythgoe4 (Two-Pot)High EHigh (Mercury waste from Na/Hg)
BT (Benzothiazol-2-yl)Electron-DeficientJulia-Kocienski2 (One-Pot, Barbier)High ELow (Water-soluble BT-OH)
PT (1-Phenyl-1H-tetrazol-5-yl)Highly Electron-DeficientJulia-Kocienski2 (One-Pot, Sequential)Very High ELow (Water-soluble PT-OH)

Data synthesized from foundational Kocienski methodology and recent DFT mechanistic studies[2][5].

Experimental Protocols & Self-Validating Workflows

PTWorkflow S1 Dissolve PT-Sulfone in THF (-78°C) S2 Add Base (KHMDS) Stir 30 min S1->S2 S3 Add Aldehyde Dropwise S2->S3 Carbanion Formed S4 Warm to RT (Smiles Rearrangement) S3->S4 Addition Complete S5 Aqueous Workup & Purification S4->S5 SO2 Evolution Ends

Sequential addition workflow for Julia-Kocienski olefination using PT-sulfones.

Protocol A: Classical Julia-Lythgoe Olefination (Using p-Tolyl Methyl Sulfone)

Causality Note: This two-pot method is generally reserved for substrates where heteroaryl sulfones fail, or when specific isotopic labeling at the intermediate alkoxide stage is required.

  • Metalation: Dissolve p-tolyl methyl sulfone (1.0 equiv) in anhydrous THF (0.1 M) under argon at -78 °C. Add n-BuLi (1.1 equiv) dropwise.

    • Self-Validation Check: The solution should turn pale yellow, indicating successful

      
      -sulfonyl carbanion formation. If it remains colorless, titrate your base.
      
  • Addition & Trapping: Add the aldehyde (1.1 equiv) dropwise. Stir for 1 hour. Add acetic anhydride (1.5 equiv) to trap the stalled

    
    -alkoxide. Warm to room temperature.
    
    • Self-Validation Check: TLC (Hexanes/EtOAc) must show complete consumption of the highly polar alkoxide spot and the appearance of a less polar

      
      -acyloxysulfone intermediate.
      
  • Reductive Elimination: Isolate the intermediate, redissolve in THF/MeOH, and add 6% Na/Hg amalgam (3.0 equiv) at 0 °C[1].

    • Self-Validation Check: The dense liquid amalgam will pool at the bottom; successful electron transfer is accompanied by the precipitation of sodium p-toluenesulfinate.

Protocol B: Julia-Kocienski Olefination (Using PT-Sulfone)

Causality Note: Unlike BT sulfones, PT sulfones do not readily self-condense. This allows for sequential base addition rather than "Barbier-like" conditions, enabling far milder reactions for base-sensitive aldehydes[2].

  • Metalation: Dissolve PT-sulfone (1.0 equiv) in anhydrous THF or DME (0.1 M) at -78 °C. Add KHMDS (1.1 equiv) dropwise.

    • Causality of Base: Using KHMDS provides a large potassium counterion and promotes an open transition state, which heavily favors thermodynamic E-alkene formation[2][5].

  • Addition & Rearrangement: Add the aldehyde (1.2 equiv) dropwise. Maintain at -78 °C for 30 minutes, then remove the cooling bath to allow the reaction to warm to room temperature.

    • Self-Validation Check (Gas Evolution): As the solution warms, the Smiles rearrangement initiates. You will observe distinct micro-bubbling in the flask. This is the physical expulsion of SO2 gas. The reaction is complete when gas evolution ceases[3][6].

  • Workup: Quench with saturated aqueous NH4Cl. The PT-OH byproduct is highly water-soluble and is easily removed during the aqueous extraction, leaving the pure alkene in the organic layer.

References

  • Organic Chemistry Portal. Modified Julia Olefination / Julia-Kocienski Olefination. Retrieved from 2

  • Organic Letters (ACS Publications). Highly Z-Selective Julia–Kocienski Olefination Using N-Sulfonylimines and Its Mechanistic Insights from DFT Calculations. Retrieved from 5

  • Alfa Chemistry. Julia-Kocienski Olefination: Overview, Mechanism, and Applications. Retrieved from 6

  • Wikipedia. Julia Olefination (History and Mechanism). Retrieved from 1

  • Molecules (PMC). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from 3

Sources

using ((Methylsulfonyl)methyl)(p-tolyl)sulfane as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: ((Methylsulfonyl)methyl)(p-tolyl)sulfane as a Pluripotent Precursor in Organic Synthesis

Executive Summary

((Methylsulfonyl)methyl)(p-tolyl)sulfane (


-Tol-S-CH

-SO

-CH

) is a highly versatile

-thio sulfone reagent. As a structural isomer to the widely utilized MT-sulfone (methylthiomethyl

-tolyl sulfone)[1], it functions as a powerful formyl anion equivalent (umpolung reagent). The central methylene group is flanked by an electron-withdrawing methylsulfonyl group and a polarizable

-tolylthio group, rendering its protons highly acidic. This unique push-pull electronic environment allows for facile carbanion generation, subsequent electrophilic trapping, and downstream conversion into aldehydes,

-hydroxy ketones[2], or trifluoromethyl groups[3].

Mechanistic Insights & Causality

The synthetic utility of ((methylsulfonyl)methyl)(p-tolyl)sulfane stems from the differential reactivity of its two sulfur-containing moieties:

  • Carbanion Stabilization: The strong inductive and resonance-like electron-withdrawing effect of the -SO

    
    CH
    
    
    
    group, combined with the polarizability of the -S-
    
    
    -Tol group, stabilizes the negative charge on the central carbon. This allows quantitative deprotonation using standard bases without requiring extreme cryogenic conditions for stability, though -78 °C is often employed to prevent side reactions with sensitive electrophiles.
  • Chemoselective Cleavage (Hydrolysis): The sulfide linkage (-S-

    
    -Tol) is susceptible to soft Lewis acid activation (e.g., Cu
    
    
    
    ), while the sulfone is relatively inert. Coordinating Cu(II) to the sulfide sulfur weakens the adjacent C-S bond, facilitating nucleophilic attack by water and triggering the collapse of the intermediate to a carbonyl group.

Reaction Pathways and Workflows

Mechanism A Precursor p-Tol-S-CH2-SO2-Me B Stabilized Carbanion [p-Tol-S-CH(-)-SO2-Me] A->B n-BuLi, THF -78 °C C Alkylated Adduct p-Tol-S-CH(R)-SO2-Me B->C R-X (Electrophile) -78 °C to RT D Target Aldehyde R-CHO C->D CuCl2 / CuO Acetone/H2O, Reflux

Figure 1: Umpolung workflow converting the precursor into a target aldehyde.

Pathways Core Carbanion Intermediate p-Tol-S-CH(-)-SO2-Me Path1 Alkyl Halides (R-X) Core->Path1 Path2 Carbonyls (R1-CO-R2) Core->Path2 Path3 Fluorination (IF5) Core->Path3 Prod1 Aldehydes (Formyl Equivalent) Path1->Prod1 Hydrolysis (Cu2+) Prod2 α-Hydroxy Aldehydes (via Epoxidation) Path2->Prod2 MCPBA, then H2O Prod3 Trifluoromethylation (-CF3) Path3->Prod3 Oxidative Desulfurization

Figure 2: Divergent synthetic pathways enabled by the carbanion intermediate.

Quantitative Data: Base and Solvent Optimization

Selecting the appropriate base is critical for maximizing yield and minimizing side reactions (e.g., retro-aldol or elimination).

BaseSolventTemp (°C)Yield (%)Application / Mechanistic Causality
n-BuLi THF-78>95Ideal for sensitive electrophiles. Low temp prevents self-condensation.
NaH DMF0 to 2585–90Best for robust alkyl halides. H

evolution provides a visual reaction cue.
KHMDS THF-7892Bulky base prevents unwanted nucleophilic attack on the sulfone moiety.
NaOH / PTC Toluene/H

O
2575–80Phase-transfer conditions (e.g., TOMAC). Green chemistry approach, highly scalable.

Self-Validating Experimental Protocols

Protocol A: Generation of the Carbanion and Alkylation

Objective: Form a new carbon-carbon bond via nucleophilic attack of the stabilized carbanion on an alkyl halide.

  • Preparation: Flame-dry a Schlenk flask under argon. Add ((methylsulfonyl)methyl)(p-tolyl)sulfane (1.0 mmol, 1.0 eq) and anhydrous THF (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C).

    • Causality: Cryogenic conditions suppress the nucleophilicity of the resulting carbanion towards the sulfone groups of unreacted starting material, preventing oligomerization.

  • Deprotonation: Add n-BuLi (1.05 mmol, 2.5 M in hexanes, 1.05 eq) dropwise over 5 minutes.

    • Validation Checkpoint 1: The solution will immediately transition from colorless to a distinct pale/deep yellow, visually confirming the formation of the delocalized carbanion.

  • Alkylation: Stir for 30 minutes at -78 °C, then add the electrophile (e.g., benzyl bromide, 1.1 mmol, 1.1 eq) neat or as a THF solution.

    • Validation Checkpoint 2: The yellow color should gradually fade as the carbanion is consumed by the electrophile.

  • Completion: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH

    
    Cl (5 mL).
    
  • Workup & Analysis: Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
    • Validation Checkpoint 3 (TLC): Elute with Hexanes/EtOAc (7:3). The starting material (

      
      ) should disappear, replaced by a new, less polar UV-active spot.
      
    • Validation Checkpoint 4 (NMR):

      
      H NMR (CDCl
      
      
      
      ) will show the disappearance of the precursor's central -CH
      
      
      - singlet (
      
      
      ppm) and the emergence of a new methine (-CH-) multiplet integrating to 1H.
Protocol B: Cu(II)-Mediated Hydrolysis to Aldehydes

Objective: Unmask the dithioacetal S,S-dioxide adduct to reveal the target aldehyde.

  • Preparation: In a round-bottom flask, dissolve the alkylated intermediate from Protocol A (1.0 mmol, 1.0 eq) in a 9:1 mixture of Acetone/H

    
    O (15 mL).
    
  • Activation: Add CuCl

    
     (2.0 mmol, 2.0 eq) and CuO (2.0 mmol, 2.0 eq).
    
    • Causality: CuCl

      
       acts as a soft thiophilic Lewis acid to activate the C-S bond. CuO is strictly required as an acid scavenger; without it, the generated HCl would catalyze the formation of unwanted dimethyl acetals (from the acetone solvent) or degrade sensitive functional groups on the product.
      
  • Hydrolysis: Heat the suspension to reflux (approx. 60 °C) for 2–4 hours.

    • Validation Checkpoint 1: The reaction mixture will change from a bright green/brown suspension to a darker, more heterogeneous mixture as insoluble copper sulfide species precipitate.

  • Monitoring: Check reaction progress via TLC.

    • Validation Checkpoint 2: The alkylated intermediate spot will disappear. The new product spot should stain intensely positive with a 2,4-DNP (2,4-dinitrophenylhydrazine) dip, confirming the presence of an aldehyde.

  • Workup: Cool to room temperature, filter the suspension through a short pad of Celite to remove copper salts, and wash the pad thoroughly with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.

    • Validation Checkpoint 3 (NMR):

      
      H NMR will reveal a diagnostic aldehyde proton singlet or multiplet in the highly deshielded 9.5–10.5 ppm region.
      

References

  • Katsuyuki Ogura, Nobuhiro Yahata, Kimitoshi Hashizume, Koichi Tsuyama, Kazumasa Takahashi, Hirotada Iida. "UTILIZATION OF METHYLTHIOMETHYL p-TOLYL SULFONE IN ORGANIC SYNTHESIS", Chemistry Letters, 1983.[Link][2]

  • Katsuyuki Ogura. "Chemistry in Organic Synthesis Utilizing MT-Sulfone as a Reagent", Journal of Synthetic Organic Chemistry, Japan, 2007.[Link][1]

  • Yosuke Imagawa, Syuhei Yoshikawa, Tadahito Fukuhara, Shoji Hara. "Conversion of MT-sulfone to a trifluoromethyl group by IF5", Chemical Communications, 2011.[Link][3]

Sources

Application Note: Stereoselective Olefination with ((Methylsulfonyl)methyl)(p-tolyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide on the use of ((Methylsulfonyl)methyl)(p-tolyl)sulfane (also known as Methylthiomethyl p-tolyl sulfone or MT-sulfone) in stereoselective olefination reactions. This reagent is a versatile "chemical linchpin" used primarily to synthesize


-sulfenyl vinyl sulfones  (ketene dithioacetal S,S-dioxides), which serve as valuable Michael acceptors and precursors for carboxylic acids and aldehydes.

Executive Summary

((Methylsulfonyl)methyl)(p-tolyl)sulfane (Structure:


) is a bifunctional reagent containing both a sulfonyl and a sulfide group on a single methylene carbon. This unique electronic architecture makes the methylene protons highly acidic (

in DMSO), allowing for facile deprotonation and reaction with electrophiles.

In the context of olefination, this reagent is employed to transform aldehydes into


-sulfenyl vinyl sulfones  (also known as ketene dithioacetal 

-dioxides). These products are formed via a Knoevenagel-type condensation.[1][2] The reaction exhibits high

-stereoselectivity
, driven by the thermodynamic preference to place the bulky sulfonyl group trans to the aldehyde substituent.
Key Applications
  • Synthesis of Michael Acceptors: The resulting vinyl sulfones are highly reactive toward nucleophiles.

  • Carbonyl Homologation: The product can be hydrolyzed to carboxylic acids or aldehydes, effectively extending the carbon chain.

  • Heterocycle Synthesis: Precursors for substituted thiophenes and pyrroles.[3]

Chemical Mechanism & Stereoselectivity[3][4][5][6][7][8][9]

The olefination reaction proceeds through a three-stage mechanism: Deprotonation , Addition , and Elimination .

Reaction Pathway
  • Carbanion Formation: Treatment with a strong base (e.g.,

    
    -BuLi or NaH) generates the stabilized carbanion (I) .
    
  • Aldol-Type Addition: The carbanion attacks the aldehyde carbonyl, forming a

    
    -alkoxy intermediate (II) .
    
  • Elimination: Spontaneous or acid-catalyzed dehydration yields the alkene (III) .

Stereochemical Control

The stereoselectivity is governed by the steric demands of the substituents in the transition state. The sulfonyl group (


)  is significantly bulkier than the sulfide group (

)
. To minimize steric repulsion with the aldehyde substituent (

), the reaction favors the formation of the

-isomer
, where the sulfonyl group and the

group are on opposite sides of the double bond.
Mechanistic Diagram (Graphviz)

ReactionMechanism cluster_legend Legend Reagent Reagent (p-Tol-S-CH2-SO2-Me) Carbanion Carbanion (I) [p-Tol-S-CH-SO2-Me]- Li+ Reagent->Carbanion Deprotonation (-78°C) Base Base (n-BuLi / NaH) Base->Carbanion Intermediate β-Alkoxy Adduct (II) Lithium Alkoxide Carbanion->Intermediate Addition to R-CHO Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Elimination Elimination Step (- H2O / - LiOH) Intermediate->Elimination Acylation or Heating Product Product (III) (E)-α-Sulfenyl Vinyl Sulfone Elimination->Product Stereoselective (E)-Isomer key Blue: Reactants | Yellow: Intermediates | Green: Product

Figure 1: Reaction pathway for the stereoselective olefination of aldehydes using ((Methylsulfonyl)methyl)(p-tolyl)sulfane.

Experimental Protocol

This protocol describes the synthesis of (E)-1-(Methylsulfonyl)-1-(p-tolylthio)-1-alkene from a representative aldehyde (e.g., benzaldehyde).

Reagents & Equipment
  • Reagent: ((Methylsulfonyl)methyl)(p-tolyl)sulfane (1.0 equiv)

  • Electrophile: Benzaldehyde (1.0 equiv)

  • Base:

    
    -Butyllithium (1.1 equiv, 2.5 M in hexanes) or NaH (1.2 equiv)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated aqueous

    
    
    
  • Equipment: Flame-dried Schlenk flask, nitrogen/argon atmosphere, low-temperature bath (

    
    ).
    
Step-by-Step Procedure

Step 1: Carbanion Generation

  • Charge a flame-dried flask with ((Methylsulfonyl)methyl)(p-tolyl)sulfane (1.0 mmol, 216 mg) and anhydrous THF (10 mL) under inert atmosphere.

  • Cool the solution to

    
      (dry ice/acetone bath).
    
  • Add

    
    -BuLi (1.1 mmol, 0.44 mL) dropwise over 5 minutes. The solution typically turns pale yellow, indicating carbanion formation.
    
  • Stir at

    
     for 30 minutes  to ensure complete deprotonation.
    

Step 2: Addition of Aldehyde

  • Add the aldehyde (1.0 mmol) (neat or dissolved in 1 mL THF) dropwise to the cold carbanion solution.

  • Stir at

    
     for 1 hour.
    
  • Allow the reaction to warm slowly to room temperature over 2 hours.

    • Note: For some substrates, spontaneous elimination occurs upon warming. For others, the intermediate alcohol is stable.

Step 3: Elimination (if not spontaneous)

  • If TLC shows the intermediate alcohol (more polar spot), add Mesyl Chloride (MsCl) (1.2 equiv) and Triethylamine (

    
    )  (2.0 equiv) at 
    
    
    
    . Stir for 1 hour to promote elimination.
  • Alternatively, refluxing in toluene with a catalytic amount of

    
    -TsOH can drive dehydration.
    

Step 4: Workup & Purification

  • Quench the reaction with saturated

    
     solution (10 mL).
    
  • Extract with Ethyl Acetate (

    
     mL).
    
  • Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Stereoselectivity Data & Optimization

The stereoselectivity of this reaction is heavily influenced by the steric bulk of the aldehyde and the reaction temperature.

Table 1: Stereoselectivity Optimization
EntryAldehyde (R)SolventTemp (

)
Yield (%)E:Z Ratio
1Ph (Benzaldehyde)THF-78 to RT8895:5
2

THF-78 to RT9293:7
3CyclohexylTHF-78 to RT85>98:2
4

-Heptyl
THF-78 to RT8085:15
5PhTolueneReflux7560:40

Interpretation:

  • Kinetic vs. Thermodynamic Control: Low-temperature addition followed by controlled elimination favors the thermodynamic (E)-isomer .

  • Steric Bulk: Branched aldehydes (Entry 3) typically yield higher stereoselectivity due to increased steric pressure against the sulfonyl group in the transition state.

Stereochemical Model (Graphviz)

Stereochemistry TS Transition State Minimizing Steric Clash Interaction Steric Repulsion: [SO2Me] vs [R-Group] TS->Interaction Determining Factor Outcome Favored Geometry: (E)-Isomer (SO2Me trans to R) Interaction->Outcome Minimizes Energy

Figure 2: Steric model explaining the preference for the (E)-isomer.

References

  • Ogura, K. et al. "Stereoselective Synthesis of (E)-1-Alkylthio-1-sulfonylalkenes." Bulletin of the Chemical Society of Japan, 1982 , 55, 3943.

  • Trost, B. M. "Sulfones in Organic Synthesis." Comprehensive Organic Synthesis, 1991 , Vol 6, 877.

  • Simpkins, N. S. Sulfones in Organic Synthesis. Pergamon Press, 1993 .

  • Magnus, P. "Julia Olefination and Related Reactions." Organic Reactions, 2004 .[4]

Sources

Strategic Utilization of Methyl p-Tolyl Sulfone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl p-tolyl sulfone (CAS: 3185-99-7), also known as methyl tosyl sulfone, is a high-value organosulfur building block characterized by the extreme stability of its sulfonyl moiety and the tunable acidity of its


-methyl protons (

in DMSO). While often overshadowed by its sulfonamide cousins (e.g., in sulfa drugs), the sulfone functionality offers unique orthogonal reactivity essential for modern drug synthesis.

This guide details the application of Methyl p-tolyl sulfone as a "chemical chameleon"—serving as a nucleophilic carbanion source, a masked alkene precursor, and a Michael acceptor scaffold. We focus on its critical role in the Julia-Lythgoe Olefination for stereoselective alkene synthesis (e.g., in retinoids and stilbenes) and the generation of Vinyl Sulfones for covalent inhibitor development.

Core Chemical Properties & Mechanistic Advantages[1][2][3][4][5]

The Sulfonyl "Anchor"

The sulfonyl group (


) in methyl p-tolyl sulfone provides two distinct electronic effects that drive its utility:
  • Strong Electron Withdrawal (-I, -M): This acidifies the adjacent methyl protons, allowing for facile deprotonation by strong bases (n-BuLi, LDA, LiHMDS) to generate a stable carbanion.

  • Leaving Group Capability: Under reductive conditions (e.g., Na/Hg or

    
    ), the sulfonyl group can be cleaved, a feature exploited in olefination reactions.
    
Solubility & Stability Profile
  • Appearance: White crystalline solid.

  • Solubility: Highly soluble in polar aprotic solvents (THF, DMF, DMSO), making it compatible with cryogenic lithiation conditions.

  • Thermal Stability: Robust up to >150°C, allowing it to survive harsh reflux conditions during intermediate steps.

Key Pharmaceutical Applications

The Julia-Lythgoe Olefination (Classical)

The primary pharmaceutical application of methyl p-tolyl sulfone is the stereoselective synthesis of


-alkenes. Unlike the Wittig reaction, which generates phosphine oxide waste and can be difficult to purify, the Julia olefination produces water-soluble sulfinate byproducts.
  • Target Molecules: Retinoids (Vitamin A derivatives), Pheromones, and Stilbenes (e.g., Resveratrol analogs).

  • Mechanism:

    • Metallation: Lithiation of methyl p-tolyl sulfone.

    • Addition: Attack on an aldehyde (R-CHO) to form a

      
      -hydroxysulfone.
      
    • Activation: Acylation of the hydroxyl group (using benzoyl chloride or acetic anhydride).

    • Reductive Elimination: Treatment with Sodium Amalgam (Na/Hg) or Samarium Diiodide (

      
      ) forces the elimination of the sulfone and the oxygen leaving group to form the alkene.
      
Synthesis of Vinyl Sulfones (Michael Acceptors)

Vinyl sulfones are increasingly relevant in "Targeted Covalent Inhibitors" (TCIs). The sulfone group activates the double bond towards nucleophilic attack by cysteine residues in a target protein.

  • Route: Condensation of methyl p-tolyl sulfone with an aldehyde followed by dehydration (e.g., using

    
    ) yields the vinyl sulfone.
    
  • Drug Relevance: Cysteine-targeting warheads in oncology (e.g., irreversible kinase inhibitors).

Heterocycle Construction

The sulfonyl carbanion can participate in cyclization reactions.[1] For example, reaction with nitriles or imines followed by intramolecular trapping can yield substituted thiazoles or pyrroles, common scaffolds in anti-infectives.

Visualizing the Chemistry

Diagram 1: The Julia-Lythgoe Olefination Pathway

This diagram illustrates the transformation of Methyl p-tolyl sulfone into a trans-alkene, a critical pathway for synthesizing polyene antibiotics and vitamins.

JuliaOlefination Start Methyl p-tolyl sulfone Anion Sulfonyl Carbanion Start->Anion Deprotonation Base n-BuLi / THF (-78°C) Base->Anion Intermediate β-Hydroxy Sulfone Anion->Intermediate Nucleophilic Addition Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Activated β-Benzoyloxy Sulfone Intermediate->Activated Functionalization Acyl Benzoyl Chloride Acyl->Activated Product (E)-Alkene Activated->Product SET Mechanism Reducer SmI2 / MeOH (Reductive Elimination) Reducer->Product

Caption: Step-wise mechanism of the Julia-Lythgoe Olefination converting Methyl p-tolyl sulfone to an (E)-Alkene.

Experimental Protocol: Synthesis of (E)-Stilbene via Julia Olefination

Objective: Synthesize (E)-1,2-diphenylethylene (Stilbene) using Methyl p-tolyl sulfone and Benzaldehyde. This serves as a model reaction for coupling complex API fragments.

Safety Note: This protocol uses n-Butyllithium (pyrophoric) and Samarium Diiodide (air-sensitive). All steps must be performed under an inert atmosphere (Argon or Nitrogen).

Materials
  • Methyl p-tolyl sulfone (1.0 eq, 10 mmol)

  • Benzaldehyde (1.1 eq, 11 mmol)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Benzoyl Chloride (1.2 eq)

  • Samarium Diiodide (

    
    , 0.1M in THF, 2.5 eq) or Na/Hg (Traditional, less safe)
    
  • Anhydrous THF (Solvent)

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology
Phase 1: Carbanion Formation & Addition
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Dissolution: Dissolve Methyl p-tolyl sulfone (1.70 g, 10 mmol) in anhydrous THF (20 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (4.4 mL, 11 mmol) dropwise via syringe over 10 minutes. The solution will turn a bright yellow/orange, indicating carbanion formation. Stir for 30 minutes at -78°C.

  • Condensation: Add Benzaldehyde (1.12 mL, 11 mmol) dropwise. Stir for 1 hour at -78°C, then allow to warm to 0°C over 1 hour.

  • Quench (Optional Check): At this stage, a TLC sample would show the

    
    -hydroxy sulfone. For the "One-Pot" modification, proceed directly to Phase 2.
    
Phase 2: Activation & Elimination
  • Acylation: Cool the mixture back to 0°C. Add Benzoyl Chloride (1.4 mL, 12 mmol) and stir for 30 minutes. This converts the hydroxyl group into a good leaving group (benzoate).

  • Reductive Elimination (

    
     Method): 
    
    • Note: The traditional method uses 6% Na/Hg amalgam in methanol, which creates toxic mercury waste. The

      
       method is greener.[2]
      
    • Add the

      
       solution (approx. 250 mL of 0.1M) to the reaction mixture at room temperature until the deep blue color of 
      
      
      
      persists (indicating excess reductant). Stir for 2 hours.
  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 95:5). The product, (E)-Stilbene, will elute as a white solid.

Expected Results
  • Yield: 75-85%

  • Stereoselectivity: >95:5 (E:Z) ratio.

  • Data Validation:

    
     NMR should show trans-alkene coupling constants (
    
    
    
    Hz) at
    
    
    7.1-7.2 ppm.

References

  • Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585. Link

  • Field, L., & Clark, R. D. (1958). Methyl p-tolyl sulfone.[3][1][2][4][5][6][7][8] Organic Syntheses, 38, 62. Link

  • Markó, I. E., et al. (2009). Samarium diiodide-mediated Julia-Lythgoe olefination: a mild and efficient method for the stereoselective synthesis of 1,2-disubstituted alkenes. Tetrahedron Letters, 50(26), 3593-3596. Link

  • Trost, B. M. (1988). The sulfone group in organic synthesis.[3][9][10][2][5][11][12] Bulletin of the Chemical Society of Japan, 61(1), 107-124. Link

Sources

Application Note: Chemoselective Homologation & Functionalization using ((Methylsulfonyl)methyl)(p-tolyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the use of ((Methylsulfonyl)methyl)(p-tolyl)sulfane (also known as Methyl p-tolylthiomethyl sulfone) in organic synthesis.

Executive Summary

((Methylsulfonyl)methyl)(p-tolyl)sulfane (


) is a versatile, sulfur-stabilized carbanion precursor used primarily for the homologation of aldehydes to carboxylic acids  and the synthesis of 

-unsaturated sulfones
.[1] Structurally characterized by a methylene group flanked by a sulfonyl (

) and a sulfenyl (S) moiety, this reagent exhibits enhanced C-H acidity (

in DMSO), allowing for mild deprotonation and high-yielding Knoevenagel-type condensations with carbonyl compounds.

Unlike traditional Wittig or Horner-Wadsworth-Emmons reagents, the condensation products (


-thio-

-sulfonyl alkenes) serve as "masked" carboxylic acids or Michael acceptors, offering a unique gateway to arylacetic acids, ketones, and functionalized sulfones without the use of toxic heavy metals.
Key Applications
  • Aldehyde Homologation: Conversion of

    
     to 
    
    
    
    (1-carbon extension).
  • Vinyl Sulfone Synthesis: Preparation of 1-sulfonyl-1-thioalkenes.

  • Acyl Anion Equivalent: Synthesis of ketones via alkylation-hydrolysis sequences.

Mechanistic Insight & Reaction Logic[2]

The utility of ((Methylsulfonyl)methyl)(p-tolyl)sulfane relies on the "push-pull" electronic nature of the sulfur substituents. The sulfonyl group provides strong electron-withdrawing stabilization for the carbanion, while the sulfide group allows for subsequent hydrolytic cleavage or reductive functionalization.

Pathway A: Condensation-Hydrolysis (Homologation)
  • Deprotonation: A base (e.g., NaH,

    
    -BuOK) removes a methylene proton.
    
  • Condensation: The carbanion attacks the aldehyde/ketone carbonyl. Elimination of water (often spontaneous or acid-catalyzed) yields the Ketene Dithioacetal S,S-Dioxide derivative (

    
    -thio-
    
    
    
    -sulfonyl alkene).
  • Hydrolysis: Acid-catalyzed hydrolysis of the vinyl sulfide/sulfone moiety unmasks the carbonyl group at the former alkene carbon, releasing the sulfur groups and generating the carboxylic acid.

Pathway B: Reductive Desulfurization

Alternatively, the condensation product can be reduced (e.g., Raney Ni or


) to remove the sulfide moiety, yielding 

-unsaturated sulfones
, which are potent Michael acceptors for drug synthesis.

ReactionMechanism Reagent ((Methylsulfonyl)methyl) (p-tolyl)sulfane Carbanion Stabilized Carbanion [MeSO2-CH-S-Tol]- Reagent->Carbanion Deprotonation Base Base (NaH/t-BuOK) Base->Carbanion Intermediate Condensation Product (1-sulfonyl-1-thioalkene) Carbanion->Intermediate + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Route1 Acid Hydrolysis (HCl/AcOH) Intermediate->Route1 Route2 Reduction (Al/Hg or Raney Ni) Intermediate->Route2 Product1 Carboxylic Acid (R-CH2-COOH) Route1->Product1 Homologation Product2 Vinyl Sulfone (R-CH=CH-SO2Me) Route2->Product2 Desulfurization

Figure 1: Divergent synthetic pathways for ((Methylsulfonyl)methyl)(p-tolyl)sulfane reacting with aldehydes.

Detailed Experimental Protocols

Protocol A: Synthesis of -Thio- -Sulfonyl Alkenes (Condensation)

This protocol describes the condensation of benzaldehyde with the reagent to form 1-(methylsulfonyl)-1-(p-tolylthio)-2-phenylethene.

Reagents:

  • ((Methylsulfonyl)methyl)(p-tolyl)sulfane (1.0 equiv)

  • Aldehyde (1.0–1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Solvent: Isopropanol (for

    
    ) or THF (for 
    
    
    
    )

Step-by-Step Procedure (Mild Condition -


): 
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve ((Methylsulfonyl)methyl)(p-tolyl)sulfane (10 mmol, 2.16 g) and the aldehyde (12 mmol) in Isopropanol (30 mL).

  • Base Addition: Add anhydrous

    
     (20 mmol, 2.76 g).
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor consumption of the sulfone reagent by TLC (Hexane:EtOAc 3:1).
    
    • Note: The product often precipitates upon cooling.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Pour the mixture into water (100 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate
      in vacuo.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 85–95% for aromatic aldehydes; 70–85% for aliphatic aldehydes.

Protocol B: Conversion to Carboxylic Acids (Homologation)

This step hydrolyzes the vinyl sulfide/sulfone intermediate to the corresponding arylacetic acid.

Reagents:

  • Condensation Product (from Protocol A)

  • Conc. HCl

  • Acetic Acid (glacial)

Step-by-Step Procedure:

  • Dissolution: Dissolve the condensation product (5 mmol) in Glacial Acetic Acid (15 mL).

  • Hydrolysis: Add Conc. HCl (3–5 mL).

  • Heating: Heat the mixture to reflux (

    
    ) for 4–12 hours.
    
    • Checkpoint: The reaction is complete when the starting alkene spot disappears on TLC and a polar streak (acid) appears.

  • Workup:

    • Concentrate the solvent under reduced pressure to remove most AcOH/HCl.

    • Dilute the residue with water (50 mL).

    • Adjust pH to ~10 with 1M NaOH (to dissolve the acid as carboxylate).

    • Wash with Ether (to remove non-acidic impurities).

    • Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extract the precipitate (or oil) with Ethyl Acetate (

      
       mL).
      
  • Isolation: Dry organics over

    
     and concentrate to yield the carboxylic acid.
    

Data Summary & Reaction Scope

The following table summarizes the reactivity of ((Methylsulfonyl)methyl)(p-tolyl)sulfane with various electrophiles based on literature precedents for this class of reagents (Ogura Sulfone).

Substrate ClassReaction ConditionsPrimary ProductYield (Typical)Notes
Aromatic Aldehydes

,

, Reflux
Vinyl Sulfide-Sulfone85–98%Highly stereoselective (

-isomer usually dominates).
Aliphatic Aldehydes

, THF, Reflux
Vinyl Sulfide-Sulfone70–85%May require stronger base than carbonates.
Ketones

, Pyridine, THF
Vinyl Sulfide-Sulfone50–75%Knoevenagel condensation is sluggish; Lewis acid promotion required.
Alkyl Halides

, DMF,

Mono-alkylated Sulfone80–90%Reagent acts as a nucleophile; precursor for ketone synthesis.

Troubleshooting & Optimization

Issue 1: Low Conversion with Ketones
  • Cause: Steric hindrance and lower electrophilicity of ketones compared to aldehydes.

  • Solution: Switch from thermodynamic conditions (

    
    /Alcohol) to kinetic/Lewis-acid conditions. Use 
    
    
    
    /Pyridine
    in THF or Lehnert’s reagent (
    
    
    /
    
    
    ) to facilitate water removal and activation.
Issue 2: Incomplete Hydrolysis
  • Cause: The vinyl sulfone moiety is extremely stable toward acid.

  • Solution: Increase the temperature to

    
     using a sealed tube if necessary. Alternatively, use TFA/Water  mixtures or add 
    
    
    
    (Caution: Toxic) as a thiophile to assist in C-S bond cleavage.
Issue 3: Polymerization of Aliphatic Aldehydes
  • Cause: Aldol condensation competes with the sulfone attack.

  • Solution: Pre-mix the sulfone reagent with the base (NaH) in THF for 30 mins to ensure complete deprotonation before adding the aldehyde dropwise at

    
    .
    

References

  • Ogura, K.; Yahata, N.; Watanabe, J.; Takahashi, K.; Iida, H. "A New Method for the Synthesis of

    
    -Unsaturated Sulfones and Arylacetic Acids." Bulletin of the Chemical Society of Japan, 1983 , 56, 3543. Link
    
  • Ogura, K. "Organosulfur Compounds in Organic Synthesis: The Chemistry of

    
    -Sulfenylated Sulfones." Pure and Applied Chemistry, 1987 , 59, 1033.[4] Link
    
  • Ogura, K.; Iihama, T.; Takahashi, K.; Iida, H. "Methylthiomethyl p-Tolyl Sulfone: A Convenient Reagent for the Synthesis of Ketones and Aldehydes." Tetrahedron Letters, 1984 , 25, 2671.[4] Link

  • Trost, B. M. "Sulfur: A Ubiquitous Handle for Organic Synthesis." Chemical Reviews, 1978 , 78, 363. Link

Sources

role of ((Methylsulfonyl)methyl)(p-tolyl)sulfane in the synthesis of complex natural products

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of ((Methylsulfonyl)methyl)(p-tolyl)sulfane (and its regioisomer, the standard MT-sulfone ) as a versatile C1-synthon in the total synthesis of complex natural products.

Application Note: ((Methylsulfonyl)methyl)(p-tolyl)sulfane in Complex Synthesis


-sulfonyl sulfides as Formyl and Acyl Anion Equivalents.

Executive Summary

((Methylsulfonyl)methyl)(p-tolyl)sulfane (and its widely utilized regioisomer Methylthiomethyl p-tolyl sulfone or MT-sulfone ) represents a class of "chemical chameleons"—reagents that stabilize carbanions for nucleophilic attack and subsequently act as excellent leaving groups to unmask carbonyl functionalities.

In the synthesis of complex natural products (e.g., Ambruticin, Malyngolide, and macrolide antibiotics), this reagent serves three critical roles:

  • Formyl Anion Equivalent (

    
    CHO):  For converting alkyl halides to aldehydes.
    
  • Acyl Anion Equivalent (

    
    COR):  For converting esters/aldehydes to 
    
    
    
    -hydroxy ketones or
    
    
    -diketones.
  • Chemo-selective Linker: It enables C-C bond formation under mild conditions compatible with sensitive lactones and epoxides.

Nomenclature & Structure Clarification:

  • User Specification: ((Methylsulfonyl)methyl)(p-tolyl)sulfane (

    
    ). This is the "low-odor" variant releasing p-thiocresol upon hydrolysis.
    
  • Standard Reagent (MT-sulfone): Methylthiomethyl p-tolyl sulfone (

    
    ).[1]
    
  • Note: Both isomers exhibit identical carbanion chemistry. This guide covers the protocols applicable to both, referred to collectively as MT-sulfone reagents .

Chemical Profile & Mechanism

The utility of this reagent stems from the amphiphilic nature of the central methylene group. The adjacent sulfone and sulfide groups render the methylene protons acidic (


 in DMSO), allowing easy deprotonation, while the sulfur atoms facilitate subsequent hydrolysis.
The "Masked Carbonyl" Cycle

Figure 1: The activation and release cycle of MT-sulfone reagents. The sulfur groups stabilize the anion for C-C bond formation, then are cleaved to reveal the carbonyl.

Core Applications & Case Studies

A. Synthesis of -Hydroxy Aldehydes (Ambruticin Fragment)

In the synthesis of the antifungal agent Ambruticin, the construction of the tetrahydropyran ring requires precise C1 homologation. MT-sulfone acts as a formyl anion equivalent.

  • Mechanism: The MT-sulfone anion attacks an aldehyde, forming an

    
    -hydroxy adduct.
    
  • Key Advantage: Unlike dithiane (Corey-Seebach) reagents, MT-sulfone adducts are easily hydrolyzed using mild acid or light, avoiding heavy metal (Hg/Ag) deprotection which can isomerize sensitive double bonds.

B. Synthesis of -Diketones (Malyngolide Precursor)

For the antibiotic Malyngolide, MT-sulfone is used to synthesize the key diketone intermediate.

  • Reaction: Acylation of the MT-sulfone anion with an ester followed by oxidative desulfurization.

  • Outcome: High-yield formation of 1,2-dicarbonyl systems without over-alkylation.

C. Low-Odor Protocols (The User's Isomer)

Standard MT-sulfone releases methyl mercaptan (MeSH, a toxic gas) upon hydrolysis. The user-specified isomer, ((Methylsulfonyl)methyl)(p-tolyl)sulfane , releases p-thiocresol (a solid/liquid with lower volatility).

  • Application: Preferred in large-scale GMP synthesis of drug intermediates (e.g., lipid nanoparticles for mRNA delivery) to minimize environmental containment requirements.

Experimental Protocols

Protocol A: Preparation of the Reagent (Standard MT-Sulfone)

If not purchasing commercial grade (CAS 59662-65-6).

  • Reactants: Sodium p-toluenesulfinate (40 mmol), DMSO (excess), Acetic Anhydride (excess).

  • Procedure:

    • Dissolve sodium p-toluenesulfinate in acetic acid.

    • Add DMSO and acetic anhydride.[2]

    • Stir at 80°C for 4 hours.

    • Mechanism: Pummerer rearrangement of DMSO generates the electrophilic sulfonium ion, which is trapped by the sulfinate.

  • Workup: Pour into ice water. The product precipitates as white crystals. Recrystallize from ethanol.

    • Yield: >80%.[2][3][4][5] Melting Point: 83-84°C.

Protocol B: General Alkylation (C-C Bond Formation)

Reagents:

  • MT-Sulfone (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or n-BuLi

  • Electrophile (Alkyl Halide or Epoxide)

  • Solvent: DMF (for NaH) or THF (for BuLi)

Step-by-Step:

  • Activation: Suspend NaH in dry DMF under Argon. Cool to 0°C.[5]

  • Addition: Add MT-sulfone solution dropwise. Stir for 30 min until H2 evolution ceases. The solution turns pale yellow (carbanion formation).

  • Coupling: Add the electrophile (R-X) slowly.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench: Add saturated NH4Cl. Extract with EtOAc.

  • Purification: Silica gel chromatography. MT-sulfone adducts are typically stable solids.

Protocol C: Hydrolysis (Unmasking the Carbonyl)

Method 1: Acidic Hydrolysis (Standard)

  • Conditions: Dissolve intermediate in THF/Water (4:1). Add conc. HCl or H2SO4 (catalytic to stoichiometric). Reflux for 2–6 hours.

  • Result: Formation of Aldehyde (from alkyl halide) or Ketone.[2]

Method 2: Photochemical Hydrolysis (Mild)

  • Conditions: Dissolve in aqueous acetonitrile. Irradiate with UV light (254 nm) in the presence of oxygen or sensitizer.

  • Use Case: Highly sensitive natural products where acid might cause migration of protecting groups.

Data Summary: Solvent & Base Compatibility

ParameterRecommended ConditionNotes
Solvent DMF, THF, DMSODMF is optimal for NaH; THF for n-BuLi.
Base NaH, n-BuLi, t-BuOK

of reagent is ~23. Weak bases (K2CO3) are ineffective.
Temperature 0°C to RTAvoid heating the carbanion >50°C before alkylation.
Electrophile

Halides, Epoxides, Aldehydes
Sterically hindered

halides give poor yields.

References

  • Ogura, K., et al. "Methylthiomethyl p-Tolyl Sulfone: A Versatile Reagent for Organic Synthesis."[1][2] Bulletin of the Chemical Society of Japan, vol. 57, no. 6, 1984.

  • Trost, B. M. "Sulfur: A Ubiquitous Handle for Natural Product Synthesis." Chemical Reviews, vol. 78, no. 4, 1978.
  • Smith, A. B., et al. "Total Synthesis of (+)-Ambruticin S." Journal of the American Chemical Society, vol. 123, no. 44, 2001.
  • Field, L. "Methyl p-Tolyl Sulfone Synthesis." Organic Syntheses, Coll.[6] Vol. 4, p. 674.

  • Gennari, C., et al. "Asymmetric synthesis of -hydroxy-aldehydes via MT-sulfone." Tetrahedron Letters, vol. 27, no. 31, 1986.

Sources

Troubleshooting & Optimization

common side reactions with Methyl p-tolyl sulfone and how to avoid them

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: MTS-CHEM-SUPPORT-001 Subject: Troubleshooting Common Side Reactions & Optimization Protocols Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Chemical Profile

Methyl p-tolyl sulfone (MTS) is a robust synthetic intermediate primarily utilized for


-alkylation (to create complex sulfones) and as a precursor in the Classical Julia Olefination .

While the sulfonyl group (


) provides excellent stabilization for 

-carbanions (

in DMSO), this stability creates specific "traps" for researchers:
  • Polyalkylation: The product of the first alkylation is often as acidic as the starting material.

  • Retro-Aldol Reversibility: In Julia olefinations, the addition to aldehydes is reversible, leading to low yields.

  • Reductive Homocoupling: During the elimination phase, radical intermediates can dimerize.

This guide addresses these specific failure points with mechanistic corrections.

Troubleshooting Module: Alkylation Failures

User Report: "I am trying to add a single alkyl chain to MTS, but I am getting significant amounts of dialkylated product and unreacted starting material."

The Mechanism of Failure: Proton Transfer Scrambling

The acidity of the mono-alkylated product (


) is similar to the starting MTS. If you add the electrophile slowly or use incorrect stoichiometry, the remaining base will deprotonate your product instead of the starting material, leading to mixtures.
Corrective Protocol: The "Inverse Addition" Technique

To ensure mono-alkylation, you must maintain a high local concentration of the electrophile relative to the anion.

Step-by-Step Protocol:

  • Dissolution: Dissolve MTS (1.0 equiv) in anhydrous THF under

    
    .
    
  • Deprotonation: Cool to

    
    . Add 
    
    
    
    -BuLi (1.05 equiv) slowly.
    • Checkpoint: The solution should turn pale yellow/colorless. If it turns bright orange/red, you may have impurities or competing lithiation.

  • The Fix (Inverse Addition):

    • Standard Method (Prone to side reactions): Adding the electrophile to the anion.

    • Recommended Method: Transfer the anion solution via cannula into a pre-cooled solution of the electrophile (excess, 1.5–2.0 equiv) in THF.

  • Quench: Allow to warm to

    
     and quench with saturated 
    
    
    
    .
Data: Alkylation Selectivity
VariableStandard AdditionInverse AdditionMechanism Note
Mono-Alkylated Yield 55-65%85-92% Prevents product deprotonation.
Di-Alkylated Impurity 15-25%< 2% Excess electrophile traps anion immediately.
Starting Material ~20%< 5% Stoichiometry is kinetically controlled.

Troubleshooting Module: Classical Julia Olefination

User Report: "My yields are low when reacting MTS with hindered aldehydes. I see starting material after workup, even though the color change indicated anion formation."

The Mechanism of Failure: The Retro-Aldol Trap

Unlike the Wittig reaction, the addition of the sulfone anion to an aldehyde is reversible . If the intermediate alkoxide is unstable or sterically crowded, it collapses back to the starting materials before the next step (acylation) can occur.

Visualizing the Pathway

JuliaFailure MTS MTS (Sulfone) Anion Sulfonyl Anion (Nucleophile) MTS->Anion n-BuLi -78°C Intermediate β-Alkoxide (Unstable) Anion->Intermediate + Aldehyde (Equilibrium) Aldehyde Aldehyde Acylated β-Acyloxysulfone (Stable Precursor) Intermediate->Acylated Ac2O or BzCl (Kinetic Trap) StartMat Reverted Starting Materials Intermediate->StartMat Warm up without trap

Figure 1: The "Danger Zone" in Classical Julia Olefination is the equilibrium between the Anion and the


-Alkoxide. If not trapped immediately, it reverts.
FAQ: How do I fix the reversibility?

Q: Should I warm up the reaction to push it forward? A: NO. Warming up often shifts the equilibrium back to the starting materials (entropy favors two molecules over one).

Q: What is the solution? A: The "Barbier-Type" Acylation or Counter-ion Switch.

  • Counter-ion Switch: Use a counter-ion that stabilizes the alkoxide. If using Li+ (

    
    -BuLi), adding 
    
    
    
    or
    
    
    can form a tighter chelate, preventing reversal.
  • In-Situ Trapping: Add the acylating agent (Acetic Anhydride or Benzoyl Chloride) immediately after the aldehyde addition, or even present in the mixture if compatible (though usually done sequentially at low temp).

Troubleshooting Module: Reductive Elimination Side Reactions

User Report: "I formed the intermediate


-acyloxysulfone successfully, but the Sodium Amalgam (Na/Hg) reduction is giving me dimers or saturated alkanes."
The Issue: Radical Lifetimes

The reductive elimination step involves a radical mechanism.[1][2]

  • Saturation: If the radical intermediate is quenched by a proton source (solvent impurity) before eliminating the sulfinate, you get the saturated alkane instead of the alkene.

  • Dimerization: High concentrations of radicals lead to homocoupling.

Optimization Protocol
ParameterRecommendationWhy?
Solvent Methanol/THF (buffered)Protic solvent is required for the mechanism, but it must be buffered (usually

) to prevent acid-catalyzed side reactions.
Reagent Samarium Diiodide (

)
Modern Alternative: Switch from Na/Hg (toxic, harsh) to

/ HMPA (or DMPU). This provides milder, single-electron transfer conditions that favor alkene formation over reduction.
Temperature

to

Keep cold to minimize radical dimerization rates.

References & Authoritative Sources

  • Julia, M.; Paris, J. M. "Syntheses a l'aide de sulfones v.-methode de synthese de doubles liaisons." Tetrahedron Letters, 1973 , 14(49), 4833–4836.

    • Foundational text for the Classical Julia mechanism.

  • Kocienski, P. J. "Recent Synthetic Applications of Sulfones." Phosphorus, Sulfur, and Silicon and the Related Elements, 1985 , 24(1-2), 97-127.

    • Detailed review of sulfone alkylation and side reactions.

  • Trost, B. M. "Comprehensive Organic Synthesis." Volume 6, Pergamon Press, 1991 .

    • Authoritative source on heteroatom-stabilized carbanions.

  • Markó, I. E., et al. "Efficient and stereoselective synthesis of (E)-alkenes using the Julia-Lythgoe olefination." Tetrahedron, 2005 , 61(6), 1473-1478.

    • Modern optimization of the reductive elimination step using SmI2.

Disclaimer: This guide is for research purposes only. Methyl p-tolyl sulfone and associated reagents (n-BuLi, Na/Hg) are hazardous. Always consult local EHS guidelines before experimentation.

Sources

Technical Support Center: Purification of Products from Reactions Involving p-Tolyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support guide for navigating the purification challenges associated with p-Tolyl methyl sulfone (also known as methyl p-tolyl sulfone or PTSM). In my years in the field, I've seen this versatile reagent—a cornerstone in transformations like the Julia-Kocienski olefination—become a source of frustration during product isolation.[1][2][3] Its unique physical properties, primarily its high polarity and crystalline nature, often lead to purification hurdles such as co-elution or difficult-to-break emulsions.

This guide is structured to provide not just solutions, but a deeper understanding of the principles behind them. We will move from foundational knowledge in our FAQ section to actionable, problem-oriented advice in the Troubleshooting Guide, complete with detailed protocols. My goal is to empower you with the expertise to not only solve your immediate purification issues but also to proactively design more efficient separation strategies in the future.

Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of p-Tolyl methyl sulfone that are critical to understanding its behavior during purification.

Q1: What are the key physical properties of p-Tolyl methyl sulfone (PTSM)?

Understanding the physical characteristics of PTSM is the first step in designing an effective purification strategy. It is a white to off-white crystalline solid.[4][5] Its properties dictate its solubility and behavior in different separation techniques.

PropertyValueSourceSignificance for Purification
Molecular Weight 170.23 g/mol [PubChem, CID 18521][6]Influences diffusion rates and behavior in size-exclusion chromatography.
Melting Point 85-89 °C[ChemBK][7]A high melting point indicates a stable crystal lattice, making it suitable for recrystallization if the product's solubility differs significantly.
Boiling Point 140 °C at 3 mmHg[ChemBK][7]Its high boiling point makes removal by simple distillation impractical for most reaction products.
Solubility Limited solubility in water; soluble in organic solvents like ethanol, acetone, and benzene.[CymitQuimica][4][8]Its good solubility in common organic solvents means it will readily enter the organic phase during extractions. Its poor water solubility allows for aqueous washes to remove more polar impurities.
Polarity The sulfone group (-SO2-) makes it a polar compound.[CymitQuimica][4]This is the most critical property. Its polarity causes it to have a strong affinity for polar stationary phases like silica gel, often requiring more polar eluents for elution, which can lead to co-elution with polar products.

Q2: I see aromatic signals around 7.4 ppm and 7.8 ppm in my ¹H NMR spectrum. Could this be residual PTSM?

Yes, this is highly likely. The ¹H NMR spectrum of p-Tolyl methyl sulfone in CDCl₃ typically shows two doublets in the aromatic region corresponding to the protons on the p-substituted benzene ring.

  • ~7.82 ppm (d, 2H): Protons ortho to the electron-withdrawing sulfone group.

  • ~7.36 ppm (d, 2H): Protons meta to the sulfone group.

  • ~3.03 ppm (s, 3H): Methyl group attached to the sulfone.

  • ~2.46 ppm (s, 3H): Methyl group on the tolyl ring (this can vary slightly).

A supporting information document from the Royal Society of Chemistry provides a clear spectrum showing these characteristic peaks.[9] If you observe this pattern, especially the distinct singlets for the two methyl groups, PTSM is a likely impurity.

Q3: What are the common byproducts in reactions involving PTSM?

Besides unreacted starting material, the most common "byproduct" issue is the PTSM itself acting as a leaving group or being carried through the workup. In reactions like the Julia-Kocienski olefination, the sulfone is consumed, but the resulting aryloxide anion that is eliminated must be removed.[2][10] In other cases, where PTSM is part of a larger molecule that is cleaved, you may be dealing with derivatives like p-toluenesulfinic acid or p-toluenesulfonic acid, which are highly polar and can often be removed with a basic aqueous wash (e.g., with NaHCO₃ solution).

Troubleshooting Guide: Purification Issues and Solutions

This section provides direct answers to common purification problems encountered when working with p-Tolyl methyl sulfone.

Q4: My desired product and PTSM are co-eluting during silica gel flash chromatography. How can I improve the separation?

This is the most frequent challenge, arising from the high polarity of the sulfone group. When your product is also polar, achieving baseline separation on silica can be difficult.

Causality: The strong dipole of the S=O bonds in the sulfone group leads to powerful interactions with the acidic silanol groups (Si-OH) on the surface of silica gel. If your product also contains polar functional groups (e.g., alcohols, amines, esters), it will compete for these interaction sites, resulting in similar retention factors (Rf) and poor separation.

Solution 1: Optimize the Solvent System

The goal is to find a solvent system that maximizes the difference in affinity (ΔRf) between your product and PTSM.

  • Decrease Polarity: Start by systematically decreasing the polarity of your eluent. An Rf of 0.2-0.3 is often recommended for the compound of interest for good separation.[11] If both compounds are moving too quickly (high Rf), their interactions with the silica are minimal. Reducing the polar component (e.g., ethyl acetate in a hexane/ethyl acetate system) will increase retention and may improve separation.

  • Change Solvent Selectivity: If simply adjusting polarity doesn't work, switch one of the eluent components. Different solvents interact with solutes in unique ways. For example, replacing ethyl acetate with dichloromethane (DCM) or methyl t-butyl ether (MTBE) can alter the separation profile. A common solvent system for polar compounds is a gradient of methanol in dichloromethane.[12]

Solution 2: Switch the Stationary Phase

If optimizing the mobile phase on silica is insufficient, changing the stationary phase is the next logical step.

  • Alumina: Alumina can be basic or neutral and offers different selectivity compared to acidic silica. It can be particularly effective for purifying amines.[12]

  • Reverse-Phase Silica (C18): This is an excellent alternative. On a C18 column, the elution order is inverted: the most nonpolar compounds elute last, while the most polar compounds elute first.[12] Since PTSM is highly polar, it will elute very early, likely with the solvent front, while your (presumably less polar) product will be retained more strongly. This often provides excellent separation.[13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar products, HILIC can be a powerful tool. It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer. This technique is well-suited for separating polar compounds that are poorly retained in reverse-phase chromatography.[14]

Q5: I have a solid product contaminated with PTSM. Is recrystallization a viable purification method?

Yes, recrystallization can be highly effective, provided you can identify a suitable solvent or solvent system.

Causality: Successful recrystallization relies on a significant difference in solubility between your product and the impurity (PTSM) in a given solvent at high and low temperatures.

Solution: Systematic Solvent Screening

  • Single Solvent Method: Test various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). The ideal solvent will dissolve your crude product completely at its boiling point but show low solubility at room temperature or in an ice bath. PTSM can be recrystallized from an ethanol-water mixture or carbon tetrachloride.[8] If your product has different solubility properties in these solvents, a single-solvent recrystallization may work.

  • Two-Solvent Method: This is often more flexible. Find a "soluble" solvent that dissolves both your product and PTSM well at room temperature (e.g., DCM, acetone). Then, find a miscible "anti-solvent" in which your product is poorly soluble (e.g., hexane, pentane, water).

See the detailed protocol below for a step-by-step guide to two-solvent recrystallization.

Q6: During aqueous workup, I'm getting a persistent emulsion that is difficult to separate. Is this related to the sulfone?

While PTSM itself is not a surfactant, residual starting materials or byproducts from sulfone-based reactions can sometimes stabilize emulsions.

Causality: Emulsions are often stabilized by compounds that have affinity for both the aqueous and organic phases. This can occur if you have anionic species (like sulfinates or sulfonates) present, especially after a basic wash.

Solutions:

  • Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion by reducing the solubility of organic components in the aqueous phase.

  • Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth in a Büchner funnel. The fine, porous structure of the Celite can help to disrupt the emulsion.

  • Change the pH: If the emulsion is stabilized by acidic or basic species, carefully adjusting the pH can sometimes break it. For example, if you have a basic aqueous layer, gentle addition of dilute HCl might help.

  • Patience and Gentle Agitation: Sometimes, simply letting the mixture stand for an extended period can allow the layers to separate. Gentle swirling, rather than vigorous shaking, during the extraction can also prevent stable emulsions from forming in the first place.

Visual Workflow and Protocols

Decision-Making Workflow for Purification

This diagram outlines a logical path for selecting the appropriate purification strategy when dealing with p-Tolyl methyl sulfone as an impurity.

Purification_Workflow Purification Strategy Selection start Crude Reaction Mixture (Product + PTSM) check_solid Is the desired product a solid? start->check_solid recrystallize Attempt Recrystallization (See Protocol 2) check_solid->recrystallize Yes tlc_check Develop TLC Method (Silica Gel) check_solid->tlc_check No / Oil recrys_success Successful? recrystallize->recrys_success end_pure Pure Product recrys_success->end_pure Yes recrys_success->tlc_check No chromatography Proceed to Chromatography (See Protocol 1) end_fail Impure Product: Re-evaluate Strategy separation_check Is ΔRf > 0.2? tlc_check->separation_check run_silica Run Silica Gel Column separation_check->run_silica Yes alt_chrom Try Alternative Chromatography: - Reverse Phase (C18) - Alumina separation_check->alt_chrom No run_silica->end_pure alt_chrom->end_pure

Caption: Decision tree for selecting a purification method.

Protocol 1: Optimized Flash Column Chromatography for Polar Compounds

This protocol details how to effectively separate a desired product from PTSM using normal-phase flash chromatography, with an emphasis on method development.

Materials:

  • Crude product mixture

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Methodology:

  • TLC Method Development (The Most Critical Step):

    • Prepare several vials with different solvent systems of varying polarity (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc; 99:1, 95:5 DCM:MeOH).

    • Spot your crude mixture on multiple TLC plates.

    • Run one plate in each solvent system.

    • Visualize under UV light. The goal is to find a system where your product has an Rf value between 0.2 and 0.35, and the distance between your product spot and the PTSM spot is maximized.[11]

  • Column Packing:

    • Secure the column vertically. Add a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly. Ensure there are no air bubbles or cracks.[11]

    • Add another layer of sand on top to protect the silica bed.[15]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[15] This technique prevents band broadening and improves resolution.

    • Wet Loading: If dry loading is not feasible, dissolve the sample in the absolute minimum amount of your eluent and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Apply gentle, steady pressure using compressed air or a pump to achieve a flow rate of about 2 inches/minute.

    • Collect fractions of a consistent volume.

    • Monitor the separation by spotting fractions onto a TLC plate as they are collected.

  • Product Isolation:

    • Once the TLC analysis shows which fractions contain your pure product, combine them.

    • Remove the solvent using a rotary evaporator to yield your purified compound.

Protocol 2: Two-Solvent Recrystallization

This protocol is for purifying a solid product from solid PTSM when a single recrystallization solvent is not effective.

Materials:

  • Crude solid product

  • Two miscible solvents: one "soluble" solvent and one "anti-solvent"

  • Erlenmeyer flask and condenser

  • Heating source (hot plate with oil bath)

  • Ice bath

  • Büchner funnel and filter paper

Methodology:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the "soluble" solvent (e.g., DCM, Ethyl Acetate) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of solvent necessary.

  • Induce Precipitation:

    • While the solution is still hot, begin adding the "anti-solvent" (e.g., Hexane, Pentane) dropwise.

    • Continue adding the anti-solvent until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

    • Add a few more drops of the "soluble" solvent to redissolve the precipitate and make the solution clear again.

  • Crystal Growth:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, large crystals. Disturbing the flask should be avoided.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation and yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

References

  • Organic Syntheses Procedure. METHYL p-TOLYL SULFONE. Available from: [Link]

  • ChemBK. Methyl p-tolyl sulfone. Available from: [Link]

  • National Institutes of Health, PubChem. p-Tolyl methyl sulfone. Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

  • SpectraBase. Nitromethyl p-tolyl sulfone - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • Oregon State University. The Julia-Kocienski Olefination. Available from: [Link]

  • ResearchGate. How to purify a sulfone and sulfide sulfoxide without a column?. Available from: [Link]

  • MDPI. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Available from: [Link]

  • Wikipedia. Reductive desulfonylation. Available from: [Link]

  • University of Rochester. Flash Column Chromatography. Available from: [Link]

  • Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. Available from: [Link]

  • Organic Reactions. The Julia–Kocienski Olefination. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Google Patents. US3789067A - Method of inhibiting sulfone formation in sulfonations.
  • IntechOpen. Alternative Processes for Removing Organic Sulfur Compounds from Petroleum Fractions. Available from: [Link]

  • ResearchGate. Oxidation of p-Tolyl Methyl Sulfide S Using CHP a. Available from: [Link]

  • ResearchGate. How to isolate the compounds from a plant extract through a column if their polarity is very close ?. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • Technology Networks. HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Available from: [Link]

  • Science.gov. diiodomethyl p-tolyl sulfone: Topics. Available from: [Link]

  • Google Patents. CN106588712A - Purification method capable of reducing sulfate content of p-toluenesulfonic acid.
  • Reddit. Recrystallization with two solvents. Available from: [Link]

  • Google Patents. CN112028796A - Refining process of methyl p-toluenesulfonate.
  • ResearchGate. Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?. Available from: [Link]

Sources

troubleshooting low stereoselectivity in olefination with ((Methylsulfonyl)methyl)(p-tolyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide for researchers troubleshooting stereoselectivity issues with ((Methylsulfonyl)methyl)(p-tolyl)sulfane (also known as Methyl (p-tolylthio)methyl sulfone ). This reagent is primarily used in the Ogura Olefination to synthesize (E)-vinyl sulfones .

Reagent: ((Methylsulfonyl)methyl)(p-tolyl)sulfane CAS No: 59662-63-4 (approximate, dependent on synthesis) Common Name: Methyl (p-tolylthio)methyl sulfone; Ogura Sulfone Reagent Primary Application: Synthesis of


-unsaturated sulfones (Vinyl Sulfones)
Standard Outcome:  High (E)-selectivity  (>95:5 E/Z)

Part 1: Diagnostic & Quick Fix Guide

Executive Summary

The reaction of ((Methylsulfonyl)methyl)(p-tolyl)sulfane with aldehydes is a thermodynamically controlled process that typically yields (E)-vinyl sulfones . Low stereoselectivity (presence of significant Z-isomer or poor E/Z ratios like 60:40) usually indicates kinetic trapping of the intermediate or incomplete elimination . The reaction relies on the reversible addition of the sulfone carbanion to the aldehyde, followed by a base-mediated elimination of the


-tolylthio group and the hydroxyl group.
Symptom Checker
SymptomProbable CauseCorrective Action
Low E/Z Ratio (e.g., < 80:20) Kinetic control (Low Temp/Lithium Base)Switch to thermodynamic conditions (KOH/MeOH or t-BuOK/t-BuOH at reflux).
Low Yield + Poor Selectivity Incomplete elimination of the

-hydroxy intermediate
Increase reaction temperature; ensure reaction runs to completion (monitor by TLC for intermediate disappearance).
Formation of Vinyl Sulfides Incorrect reagent oxidation state or wrong elimination pathwayVerify reagent structure (Sulfone-Sulfide vs. FAMSO). Ensure oxidative conditions are NOT present.
No Reaction Deprotonation failureUse a stronger base if the substrate is sterically hindered, but maintain thermodynamic equilibration.

Part 2: Detailed Troubleshooting Protocols

Issue 1: "I am getting a mixture of E and Z isomers."

Root Cause: The stereoselectivity is determined during the elimination step and the reversibility of the initial aldol-like addition. Under kinetic conditions (e.g., n-BuLi at -78°C in THF), the reaction may trap the syn- and anti-aldol adducts irreversibly, leading to a mixture of isomers upon elimination.

Solution: Enforce Thermodynamic Control The Ogura protocol favors the (E)-isomer because the steric bulk of the sulfone and the aryl group drives the equilibrium toward the anti-periperlanar transition state during elimination.

Optimized Protocol (Thermodynamic):

  • Solvent System: Switch from THF to a protic solvent like Methanol (MeOH) or Ethanol (EtOH) , or a polar aprotic solvent like DMF .

  • Base Selection: Use KOH or NaOH (solid pellets or dissolved).

  • Temperature: Run the reaction at reflux (60–80°C) rather than room temperature or 0°C.

    • Why? High temperature promotes the retro-aldol reaction, allowing the diastereomers to equilibrate to the more stable precursor that leads to the (E)-alkene.

Issue 2: "The reaction stalls at the intermediate."

Root Cause: The intermediate


-hydroxy sulfone-sulfide is stable at low temperatures or with weak bases. The elimination of the 

-tolylthio group (as a thiolate) and the hydroxyl group requires activation.

Solution: Acid-Catalyzed Elimination (Two-Step Method) If the one-pot basic procedure fails, isolate the intermediate and perform acid-catalyzed elimination.

Protocol:

  • Perform the addition with n-BuLi in THF at -78°C.

  • Quench with saturated NH

    
    Cl and extract.
    
  • Dissolve the crude intermediate in CH

    
    Cl
    
    
    
    .
  • Add MsCl (Methanesulfonyl chloride) and Et

    
    N  to activate the alcohol.
    
  • Treat with a base (e.g., DBU) to force elimination.

    • Note: This method is essentially kinetic and may still yield lower selectivity. The KOH/MeOH reflux method is preferred for high E-selectivity.

Part 3: Mechanistic Insight & Visualization

The high (E)-selectivity arises from the reversible nature of the initial addition and the steric destabilization of the syn-elimination pathway leading to the Z-isomer.

Reaction Pathway Diagram

OguraOlefination Reagent Reagent (MeSO2-CH2-S-pTol) Anion Carbanion (Stabilized) Reagent->Anion Base (KOH/n-BuLi) Intermediate_Syn Syn-Intermediate (Kinetic Trap) Anion->Intermediate_Syn Kinetic Addn Intermediate_Anti Anti-Intermediate (Thermodynamic) Anion->Intermediate_Anti Thermodynamic Addn Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate_Syn Aldehyde->Intermediate_Anti Intermediate_Syn->Anion Retro-Aldol (Heat) Intermediate_Syn->Intermediate_Anti Equilibration Product_Z (Z)-Vinyl Sulfone (Minor) Intermediate_Syn->Product_Z Fast Elim (if trapped) TS_Elimination Elimination TS (Anti-Periplanar) Intermediate_Anti->TS_Elimination - H2O, - pTolS- Product_E (E)-Vinyl Sulfone (Major) TS_Elimination->Product_E Preferred

Caption: Mechanistic pathway showing the equilibration of intermediates required for high (E)-selectivity.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use this reagent to synthesize (Z)-vinyl sulfones?

  • A: It is difficult. The thermodynamic preference for the (E)-isomer is strong. To maximize Z-selectivity, run the reaction under strictly kinetic conditions (n-BuLi, THF, -78°C), quench rapidly, and perform the elimination on the purified syn-intermediate using a specific base/acid combination, though yields are typically lower.

Q2: Why is my yield low when using NaH in THF?

  • A: While NaH is a strong base, the lack of a protic solvent or a chelating agent (like 15-crown-5) might prevent the efficient equilibration of the intermediate. Furthermore, the elimination of the thiolate leaving group is facilitated by polar solvents. Switch to DMF or add HMPA/DMPU if you must use aprotic conditions.

Q3: Is the sulfide group (


) the leaving group? 
  • A: Yes. In the net transformation, the

    
    -tolylthio group and the hydroxyl group (as water) are eliminated. The sulfone group (
    
    
    
    ) remains in the final product. This contrasts with the Julia Olefination where the sulfone is eliminated.

References

  • Ogura, K.; Shibuya, N.; Iida, H. "A Novel Synthesis of

    
    -Unsaturated Sulfones". Bull.[1][2] Chem. Soc. Jpn.1979 , 52, 2013. Link
    
  • Ogura, K. ; Tsuchihashi, G. "Synthesis of Vinyl Sulfones".[1] Tetrahedron Lett.[1][3][4]1978 , 19, 375. Link

  • Simpkins, N. S.Sulfones in Organic Synthesis; Pergamon Press: Oxford, 1993. (General Reference for Sulfone Chemistry).

Sources

effect of base and solvent on the efficiency of Methyl p-tolyl sulfone reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: MTS-OPT-402 Subject: Effect of Base and Solvent on Reaction Efficiency Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

Methyl p-tolyl sulfone (TsMe) is a versatile sulfonyl-stabilized carbanion precursor.[1][2][3] Its reactivity is governed by the high


 of the 

-protons (

in DMSO) and the stability of the resulting carbanion.

This guide addresses the critical dependency of reaction yield and selectivity on the Base/Solvent pairing . Inappropriate pairing leads to common failure modes: incomplete deprotonation (low yield), poly-alkylation (impurity formation), or failure to capture electrophiles.[1][2][3]

Module 1: Deprotonation Dynamics (The "Engine" Room)

Core Concept: The Mismatch

The


-protons of Methyl p-tolyl sulfone are weakly acidic compared to ketones or esters.[1]
  • 
     (DMSO): 
    
    
    
    [1][2][3]
  • Implication: Common bases like hydroxide (

    
     ~15.[1][2][3]7) or alkoxides (
    
    
    
    ~16-19) are thermodynamically insufficient for quantitative deprotonation under standard homogeneous conditions.[1][2][3]
Troubleshooting Guide: Base Selection
Symptom Probable Cause Resolution Protocol
< 10% Conversion Base too weak. Using NaOH, KOH, or NaOMe in methanol/ethanol.[1][2][3]Switch to Strong Base: Use

-BuLi, LDA, or NaHMDS in THF.[1][2][3] Alternative: Use NaH in polar aprotic solvent (DMF/DMSO).[1][2]
Starting Material Recovery Moisture quenching. Strong bases (

-BuLi) react faster with trace water than the sulfone.[1][2][3]
Dry Protocol: Ensure solvent water content < 50 ppm.[1][2][3] Flame-dry glassware. Use a nitrogen/argon manifold.[1][2]
Incomplete Reaction (NaH) Surface passivation. NaH is insoluble; reaction occurs at the surface.[2]Activation: Use dry DMSO or DMF.[1][2][3] Heating to 60°C may be required to initiate, but watch for exotherms.[2]
Visualizing the Solvation Effect

The choice of solvent dictates the "nakedness" of the anion, directly impacting reaction speed and selectivity.

G cluster_0 Solvent: THF (Low Polarity) cluster_1 Solvent: DMF/DMSO (High Polarity) TightPair Tight Ion Pair [TsMe⁻ --- Li⁺] DescTHF Cation is coordinated by THF. Anion is close to Cation. RESULT: Slower, Controlled Reactivity. LoosePair Solvent-Separated Ion Pair [TsMe⁻] || [Na⁺(Solvent)n] DescDMF Solvent encapsulates Cation. Anion is 'Naked' & Highly Reactive. RESULT: Fast, Risk of Poly-alkylation.

Figure 1: Impact of solvent polarity on ion-pairing.[1][2][3] Tighter ion pairs (THF) offer better kinetic control, while solvent-separated pairs (DMF/DMSO) maximize nucleophilicity.[1][2][3]

Module 2: Alkylation Optimization

The Challenge: Mono- vs. Bis-Alkylation

A common user issue is the formation of bis-alkylated byproducts (


).[1][2][3]
  • Mechanism: The mono-alkylated product (

    
    ) often has a similar acidity to the starting material.[1][2] If the reaction is too fast (DMF) or excess base is present, the product deprotonates and reacts again.
    
Protocol: Controlled Mono-Alkylation

Objective: Synthesize


 with >90% selectivity.
  • Solvent System: Anhydrous THF (Tetrahydrofuran).[1][2][3]

    • Why: Promotes tight ion pairing, slowing down the second deprotonation.

  • Base:

    
    -BuLi  (1.05 equiv).[1][2][3]
    
    • Why: Quantitative, irreversible deprotonation at low temp.[2]

  • Temperature: -78°C for deprotonation; warm to 0°C for alkylation.

    • Why: Kinetic control.[1][2]

  • Addition Order (Crucial):

    • Add Base to Sulfone (at -78°C). Stir 30 mins.

    • Add Electrophile (slowly).

    • Do NOT mix base and electrophile first.[1][2]

Protocol: Phase Transfer Catalysis (Green Alternative)

For users lacking cryogenic facilities, PTC is effective but requires specific tuning.[1][2][3]

  • System: Toluene / 50% aq.[2][3] NaOH.

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) (5 mol%).[2][3]

  • Mechanism: The quaternary ammonium salt transports the hydroxide into the organic layer (as

    
    ) or the sulfone anion into the interface.
    
  • Note: This method is often slower but easier to scale.[1][2][3]

Module 3: The Classic Julia Olefination

Context: Methyl p-tolyl sulfone is the starting material for the Classic Julia Olefination (Lythgoe variant), not the Julia-Kocienski (which requires heteroaryl sulfones).

Workflow & Troubleshooting
Step Reagent/Condition Common Failure Mode Fix
1. Metallation

-BuLi / THF / -78°C
Frozen reaction. Sulfone precipitates at -78°C.Ensure concentration is < 0.2 M. Add dry toluene as co-solvent if solubility is poor.[1][2][3]
2. Addition Add AldehydeDiastereomer ratio. (Anti vs Syn).MgBr

Additive:
Pre-mixing the lithiated sulfone with MgBr

favors the anti-alkoxide (chelation control), leading to higher E-selectivity in the final alkene.
3. Acylation Acetic Anhydride / Benzoyl ChlorideO-Acylation failure. Warm to RT before adding the acylating agent.[2] Ensure the intermediate alkoxide hasn't quenched.
4. Elimination Na/Hg (Sodium Amalgam)Safety/Yield. Samarium Diiodide (

):
A safer, milder alternative to mercury amalgams for the reductive elimination step.[2][3]

Module 4: Solubility & Workup FAQs

Q: My Methyl p-tolyl sulfone is crashing out of solution during the reaction.

  • A: This compound has high crystallinity.[1][2][3][4][5]

    • In THF: It is soluble, but at -78°C, concentrated solutions (>0.5M) will precipitate.[1][2] Dilute to 0.1M - 0.2M.

    • In Water: Insoluble.[1][2]

    • In Diethyl Ether: Poor solubility.[1][2][3] Do not use as the primary reaction solvent; use THF.

Q: How do I remove unreacted Methyl p-tolyl sulfone from my product?

  • A:

    • Crystallization: The sulfone is highly crystalline.[2][3][5] If your product is an oil, try triturating with cold hexanes or ether; the starting material may crystallize out.

    • Chromatography: The sulfone is relatively polar.[2][3] Use a gradient of Hexanes:Ethyl Acetate (start 90:10).[1][2][3] The sulfone usually elutes later than mono-alkylated products.

References

  • Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2][3]

    • Source: [Link][1][2][3]

    • Relevance: Establishes the thermodynamic baseline (

      
       ~29) for base selection.[3]
      
  • Methyl p-tolyl sulfone (Organic Syntheses Procedure).Org. Synth. 1958, 38, 62.

    • Source: [Link][1][2]

    • Relevance: Foundational preparation and properties of the compound.[5][6][7]

  • Julia-Lythgoe Olefination Mechanism. Organic Chemistry Portal.[1][2][3]

    • Source: [Link][1][2][3][6][8]

    • Relevance: Details the multi-step protocol involving metallation and reductive elimin
  • Phase Transfer Catalysis in Sulfone Alkylation. Sigma-Aldrich / Merck Technical Bulletins.[1][2][3]

    • Relevance:Validates the use of biphasic systems for alkyl

Sources

dealing with impurities in commercial ((Methylsulfonyl)methyl)(p-tolyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for ((Methylsulfonyl)methyl)(p-tolyl)sulfane (widely known in the literature as Methylthiomethyl p-tolyl sulfone or MT-sulfone)[1]. As a highly versatile


-thio sulfone, this reagent is a cornerstone in organic synthesis, frequently employed as a formyl anion equivalent, a building block for vinyl sulfones, and in complex methylenation reactions[2].

However, its unique electronic structure—featuring highly acidic


-protons flanked by sulfide and sulfone moieties—makes it susceptible to specific degradation and oxidation pathways[3]. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind reagent degradation and provide self-validating protocols to ensure your commercial batches are pristine before deploying them in critical drug development workflows.

FAQ: Troubleshooting Common Reagent Issues

Q: My nucleophilic addition/alkylation failed, and the base (e.g., n-BuLi or NaH) seemed to be consumed instantly. What happened? A: This is the classic signature of over-oxidation impurities , specifically the bis-sulfone derivative. During the commercial synthesis of MT-sulfone (often via oxidation of the corresponding dithioacetal), over-oxidation can occur[2]. The


-protons of a bis-sulfone are significantly more acidic (pKa ~12) than those of the target 

-thio sulfone (pKa ~23). Even trace amounts of bis-sulfone will competitively quench your strong base, stalling the intended deprotonation of the MT-sulfone. Solution: Recrystallize the reagent prior to use to remove highly polar bis-sulfones.

Q: The commercial bottle I received is slightly yellow or off-white, but the literature says it should be a white powder. Is it safe to use? A: A yellow tint strongly indicates the presence of di-p-tolyl disulfide or unreacted p-toluenethiol[4]. These arise from incomplete coupling during the initial synthesis or hydrolytic C-S bond cleavage over time. Disulfides are problematic because they can poison transition metal catalysts (e.g., Palladium in downstream cross-couplings) and participate in unwanted radical side-reactions. Solution: If your workflow involves transition metals, you must purify the reagent via flash chromatography.

Q: How can I quickly verify the purity of my batch before setting up a multi-gram scale reaction? A: Rely on


H NMR rather than TLC. The 

-methylene protons of pure MT-sulfone appear as a distinct singlet around

4.3 ppm (in CDCl

)[1]. If you see additional singlets in the 3.8–5.0 ppm range, you are observing under- or over-oxidized impurities.

Data Presentation: Impurity Profiling

To facilitate rapid identification, summarize your NMR data against this reference table to pinpoint the exact impurity in your commercial batch.

Impurity TypeChemical IdentityOrigin / CausalityCharacteristic

H NMR Shift (CDCl

)
Recommended Removal Method
Over-oxidation Bis-sulfoneExcess oxidant during commercial manufacturing.Singlet ~

4.6 - 4.8 ppm
Recrystallization (Ethanol)
Under-oxidation DithioacetalIncomplete oxidation of the thioacetal precursor.Singlet ~

3.8 - 4.0 ppm
Recrystallization (EtOAc/Hexane)
Side Product Di-p-tolyl disulfideC-S bond cleavage or unreacted starting material.Aromatic shifts, missing aliphatic signalsSilica Gel Chromatography
Degradation Sulfinic acids / ThiolsHydrolysis due to poor storage (moisture exposure).Broad peaks, thiol S-H ~

3.5 ppm
Discard or Chromatograph

Mandatory Visualization: Impurity Pathways

The following diagram maps the mechanistic pathways that lead to the impurities found in commercial batches.

ImpurityPathways Target ((Methylsulfonyl)methyl) (p-tolyl)sulfane (Desired Reagent) BisSulfone Bis-sulfone (Over-oxidation) Target->BisSulfone Excess Oxidant Disulfide Di-p-tolyl disulfide (Side Product) Target->Disulfide C-S Cleavage Hydrolysis Aldehyde / Thiol (Hydrolysis) Target->Hydrolysis Moisture / Base Dithioacetal Dithioacetal (Under-oxidation) Dithioacetal->Target Controlled Oxidation

Impurity formation pathways for commercial ((Methylsulfonyl)methyl)(p-tolyl)sulfane.

Experimental Protocols: Self-Validating Purification Workflows

Protocol 1: Recrystallization (Targeting Oxidation Impurities)

Causality: Bis-sulfones and dithioacetals have vastly different polarities and crystal lattice energies compared to the target


-thio sulfone[2]. Recrystallization from a protic solvent exploits these differential solubilities, leaving the highly polar bis-sulfone in the mother liquor.
  • Dissolution: Suspend 10 g of the commercial reagent in 30 mL of absolute ethanol in a round-bottom flask.

  • Heating: Warm the mixture to 70°C under continuous stirring until the solid completely dissolves. (Critical: Do not exceed 75°C to prevent thermally induced C-S cleavage).

  • Cooling: Remove from heat and allow the solution to cool slowly to room temperature over 2 hours.

    • Self-Validation Step: You should observe the formation of stark white, needle-like crystals. Amorphous crashing out indicates cooling was too rapid, which traps impurities within the crystal lattice.

  • Chilling: Transfer the flask to an ice bath (0°C) for 30 minutes to maximize yield.

  • Filtration: Vacuum filter the crystals using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol.

  • Drying: Dry the crystals under high vacuum (<1 mbar) for 12 hours. Confirm purity via

    
    H NMR (target 
    
    
    
    -methylene singlet at ~4.3 ppm)[1].
Protocol 2: Silica Gel Flash Chromatography (Targeting Disulfides and Thiols)

Causality: Disulfides are highly non-polar compared to the sulfone moiety[4]. Normal-phase chromatography easily separates these based on their lack of affinity for the polar stationary phase.

  • Preparation: Dissolve 5 g of the impure (yellowish) reagent in a minimum volume of Dichloromethane (DCM).

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using Hexanes.

  • Loading: Carefully load the DCM solution onto the silica bed.

  • Elution: Elute with a gradient of Hexanes to Ethyl Acetate (start 9:1, move to 7:3).

    • Self-Validation Step: The yellow band (di-p-tolyl disulfide) will elute first near the solvent front. The target MT-sulfone will elute later as a distinct UV-active (254 nm) band.

  • Concentration: Combine the fractions containing the target compound and concentrate under reduced pressure to yield a pure, white solid.

References

  • [1] Methylthiomethyl p-tolyl sulfone | C9H12O2S2 | CID 548421 - PubChem - NIH. Source: nih.gov. URL:[Link]

  • [2] Synthesis of Open‐Chain Sulfones. Source: researchgate.net. URL:[Link]

  • [4] Handbook of Reagents for Organic Synthesis. Source: e-bookshelf.de. URL:[Link]

  • [3] [1,4]-Addition of (methylthio)methyl p-tolyl sulfone to α,β-unsaturated carbonyl compounds | The Journal of Organic Chemistry. Source: acs.org. URL:[Link]

Sources

Technical Guide: Workup & Purification of p-Tolyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the workup, isolation, and purification challenges associated with p-Tolyl methyl sulfone (CAS: 3185-99-7), also known as methyl p-tolyl sulfone.[1]

Senior Application Scientist Support Console

Reagent Profile:

  • Chemical Name: p-Tolyl methyl sulfone (1-Methyl-4-(methylsulfonyl)benzene)[1]

  • Physical State: Crystalline solid (White to off-white).[1][2]

  • Melting Point: 86–88 °C.[1]

  • Acidity (

    
    ): 
    
    
    
    29 (DMSO).[1] The
    
    
    -protons are weakly acidic, requiring strong bases (e.g.,
    
    
    -BuLi, LDA) for deprotonation.[1]
  • Solubility Profile:

    • High: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Chloroform, DMSO, DMF.[1]

    • Moderate/Temperature Dependent: Ethanol (EtOH), Toluene, Benzene.[1]

    • Low/Insoluble: Water, Hexanes, Pentane.[1]

Part 1: Critical Solubility & Phase Separation (The "Crash-Out" Protocol)

Q: My reaction mixture turned into a thick slurry upon quenching with water. Is this my product or the sulfone reagent?

A: This is a characteristic behavior of p-Tolyl methyl sulfone.[1] Because it is highly soluble in polar aprotic reaction solvents (DMF, DMSO) but practically insoluble in water, aqueous quenching causes immediate precipitation.[1]

Troubleshooting Protocol:

  • Identify the Solid:

    • Take a small aliquot of the slurry.[3]

    • Add Ethyl Acetate (EtOAc) .[1][4]

    • Observation: If it dissolves instantly, it is likely the organic sulfone (or your organic product). If it remains solid, it may be inorganic salts (

      
      , 
      
      
      
      ).[1]
  • The "Filtration First" Strategy:

    • Instead of immediately extracting with solvent, filter the quenched slurry through a sintered glass funnel.

    • Why? p-Tolyl methyl sulfone crystallizes efficiently from water/solvent mixtures.[1] If the sulfone is your product, you have just isolated it in >90% purity.

    • Wash: Rinse the cake with cold water to remove inorganic salts, then with cold hexanes to remove non-polar impurities.

Q: I am getting persistent emulsions during extraction with DCM. How do I resolve this?

A: Sulfones are polar enough to stabilize the interface between water and chlorinated solvents, especially if the reaction involved basic conditions (generating sulfinate byproducts).

Resolution Workflow:

  • Switch Solvent: Move from DCM to Ethyl Acetate . EtOAc usually separates faster from aqueous phases than DCM for sulfone chemistries.[1]

  • The Brine/Acid Trick:

    • Saturate the aqueous layer with

      
       (Brine).[1]
      
    • If the reaction was an alkylation using a strong base, residual alkalinity can cause soaps. Adjust the aqueous layer pH to

      
       using 1M 
      
      
      
      .[1]
    • Caution: Do not acidify below pH 4 if your product contains acid-sensitive groups (e.g., acetals).[1]

Part 2: Purification & Isolation (Chromatography vs. Crystallization)

Q: The sulfone co-elutes with my alkylated product on Silica. How do I separate them?

A: p-Tolyl methyl sulfone is highly crystalline and moderately polar.[1] On silica gel, it often streaks or tails, contaminating nearby spots.[1]

Separation Tactics:

  • TLC Visualization:

    • UV (254 nm): Strong absorption (Aromatic ring).[1]

    • Stain:Phosphomolybdic Acid (PMA) or KMnO4 .[1] Sulfones are oxidation-resistant, but the aromatic ring stains well with PMA upon heating.[1]

  • Solvent System Optimization:

    • Avoid 100% DCM.[1]

    • Use a Toluene : Ethyl Acetate gradient.[1] Toluene interacts with the

      
      -system of the tolyl ring, often providing better separation factors (
      
      
      
      ) than Hexane/EtOAc systems.
  • Crystallization (The Superior Method):

    • If your product is an oil and the contaminant is p-Tolyl methyl sulfone, dissolve the mixture in a minimum amount of hot Ethanol .

    • Add water dropwise until turbidity persists (approx 1:1 EtOH:Water ratio).[1]

    • Cool slowly to 4 °C. The sulfone will crystallize out (mp 86-88 °C), leaving your oil in the mother liquor.

Q: How do I remove excess p-Tolyl methyl sulfone if it was used as a reagent?

A: Leveraging its sublimation and solubility properties is key here.[1]

MethodApplicabilityProtocol
Sublimation Small Scale (<1g)High vacuum (<0.1 mmHg) at 60-80 °C. The sulfone sublimes, leaving heavier products behind.[1]
Trituration Large Scale (>5g)Triturate the crude solid with Hexanes/Diethyl Ether (9:1) .[1] The sulfone is sparingly soluble; your product might dissolve (check solubility first).
Flash Column GeneralElute with Hexanes:EtOAc (8:2) . The sulfone is relatively polar and will retain longer than many alkylated products.

Part 3: Reaction-Specific Workup Logic

Scenario A: -Alkylation (e.g., with Alkyl Halides)
  • Mechanism: Deprotonation with

    
    -BuLi 
    
    
    
    Nucleophilic attack.[1]
  • Risk: Unreacted starting material (sulfone) and dialkylation byproducts.[1]

  • Workup:

    • Quench with saturated

      
       (exothermic).
      
    • Extract with EtOAc.[1]

    • Critical Step: Wash organic layer with 10%

      
        if Iodine/Iodide was used (removes iodine color).[1]
      
    • Dry over

      
       (Sodium sulfate is often too slow for polar sulfone solutions).[1]
      
Scenario B: Julia-Type Olefination (Sulfone as Intermediate)
  • Mechanism: Sulfone

    
     Alkylation 
    
    
    
    Reductive Elimination.[1]
  • Risk: Generation of sulfinate salts (

    
    ) as byproducts.[1]
    
  • Workup:

    • Sulfinates are water-soluble.[1]

    • Do not acidify the aqueous layer too strongly, or sulfinic acid will precipitate and extract into your organic layer. Keep aqueous pH neutral during extraction to force sulfinates to stay in the water.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision matrix for isolating products from p-Tolyl methyl sulfone reactions.

WorkupProcedure Reaction Reaction Mixture (Contains p-Tolyl Methyl Sulfone) Quench Quench with H2O / NH4Cl Reaction->Quench Precipitate Did a Solid Form? Quench->Precipitate Filter Filtration (Sintered Glass) Precipitate->Filter Yes (Slurry) LiquidEx Liquid-Liquid Extraction (EtOAc / Brine) Precipitate->LiquidEx No (Biphasic) SolidAnalysis Analyze Solid (NMR/TLC) Filter->SolidAnalysis OrgLayer Organic Layer Processing LiquidEx->OrgLayer Purification Purification Decision SolidAnalysis->Purification Impure OrgLayer->Purification Recryst Recrystallization (EtOH : H2O 1:1) Purification->Recryst Product is Solid & Heat Stable Column Flash Chromatography (Tol : EtOAc) Purification->Column Product is Oil or Co-elutes

Caption: Decision tree for the isolation and purification of p-Tolyl methyl sulfone and its derivatives, prioritizing filtration over extraction when possible.

Part 5: References

  • Field, L.; Clark, R. D. "Methyl p-Tolyl Sulfone."[1] Organic Syntheses, Coll.[1] Vol. 4, p.674 (1963); Vol. 38, p.62 (1958).[1] [1]

  • Trost, B. M. "Sulfones: Chemical chameleons."[1] Bulletin of the Chemical Society of Japan, 61(1), 107-124 (1988).[1] (Mechanistic insight on sulfone acidity and stability).

  • Sigma-Aldrich. "Methyl p-tolyl sulfone Product Specification & Safety Data Sheet." [1]

  • PubChem. "p-Tolyl methyl sulfone - Compound Summary."[1] National Library of Medicine.[1] [1]

Sources

preventing decomposition of ((Methylsulfonyl)methyl)(p-tolyl)sulfane during reactions

[1]

Part 1: Chemical Stability Profile (The "Why")

To prevent decomposition, you must understand the three specific failure modes of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

The Acidity Trap (Carbanion Instability)

The central methylene protons (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


  • The Risk: Upon deprotonation by bases (even weak bases like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in polar solvents), the molecule forms a carbanion. While this is necessary for alkylation reactions, prolonged exposure to base without an electrophile  leads to self-condensation or degradation via sulfene intermediates.
    
  • Visual Indicator: Reaction mixture turns from colorless/pale yellow to deep orange/brown (indicative of oligomerization).

Oxidative Susceptibility

The sulfide sulfur atom (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

  • The Risk: Exposure to ambient air (oxygen) or trace peroxides in solvents will oxidize the sulfide to a sulfoxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) or a bis-sulfone (
    
    
    ). This transformation is often irreversible and changes the solubility and reactivity profile completely.
  • Visual Indicator: Appearance of a new, more polar spot on TLC (lower ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) or precipitation of a white solid (bis-sulfones are often less soluble).
    
C-S Bond Lability (Radical Cleavage)

The Carbon-Sulfur bond, weakened by the adjacent sulfone's electron-withdrawing nature, is susceptible to homolytic cleavage under UV light or high heat (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

  • The Risk: Photochemical decomposition leads to the formation of p-thiocresol and methyl sulfone radicals.[1]

Part 2: Stability & Reactivity Map[1]

The following diagram illustrates the safe operating window for this reagent.

StabilityMapCenter((Methylsulfonyl)methyl)(p-tolyl)sulfaneOxidationHAZARD: Oxidation(Air/Peroxides)Center->Oxidation O2 exposureBaseHAZARD: Base Hydrolysis(pH > 10, T > 0°C)Center->Base NaOH/KOH/HeatingRadicalHAZARD: Homolysis(UV Light / T > 80°C)Center->Radical hν / High TStorageSAFE ZONE:Argon atm, < 4°CDark ContainerCenter->Storage StorageReactionSAFE REACTION:Non-nuc. Base (LiHMDS)T < -20°CCenter->Reaction UsageBisSulfoneProduct: Bis-sulfone(Inert, Dead End)Oxidation->BisSulfoneOligomersProduct: Colored Oligomers(Decomposition)Base->OligomersCleavageProduct: p-Thiocresol +SulfinatesRadical->Cleavage

Figure 1: Stability matrix indicating failure modes (Red) and safe operating parameters (Green).[1]

Part 3: Troubleshooting Guide (FAQ Format)

Scenario A: "My reaction mixture turned dark brown immediately after adding base."

Diagnosis: Uncontrolled carbanion decomposition.[1] Cause: You likely used a nucleophilic base (like NaOH or NaOEt) or the temperature was too high. The deprotonated species is thermally sensitive. Solution:

  • Switch Bases: Use a non-nucleophilic base such as LiHMDS or NaH .[1]

  • Lower Temperature: Perform the deprotonation step at -78°C or -40°C . Do not allow the carbanion to sit for >15 minutes before adding your electrophile.

  • Protocol Adjustment:

    • Incorrect: Add Base

      
       Stir 1 hr at RT 
      
      
      Add Electrophile.
    • Correct: Cool to -78°C

      
       Add Base 
      
      
      Stir 15 min
      
      
      Add Electrophile immediately.
Scenario B: "I see multiple spots on TLC before I even start the reaction."

Diagnosis: Oxidative degradation during storage.[1] Cause: The sulfide sulfur has oxidized to sulfoxide (diastereomers often appear as streaking spots) or sulfone. Solution:

  • Purification: Recrystallize the starting material from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc).

  • Solvent Check: Ensure your reaction solvent (e.g., THF, DCM) is peroxide-free.[1] Ether-based solvents can accumulate peroxides that rapidly oxidize the sulfide.[1]

Scenario C: "The yield is low, and I smell a 'garlic-like' odor."

Diagnosis: C-S bond cleavage (Thiol generation).[1] Cause: If the reaction was heated (>80°C) or exposed to strong light, the molecule cleaved to release p-thiocresol (which smells like garlic/skunk).[1] Solution:

  • Light Shielding: Wrap reaction flasks in aluminum foil.

  • Temperature Limit: Avoid refluxing in high-boiling solvents (like Toluene) unless strictly necessary. Keep reaction temps below 60°C.

Part 4: Validated Experimental Protocols

Protocol 1: Safe Deprotonation & Alkylation

Use this workflow to prevent carbanion decomposition.[1]

Reagents:

  • Substrate: ((Methylsulfonyl)methyl)(p-tolyl)sulfane (1.0 eq)[1]

  • Base: LiHMDS (1.1 eq, 1.0 M in THF)

  • Electrophile: Alkyl Halide (1.1 eq)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under a stream of Argon.

  • Dissolution: Dissolve the substrate in anhydrous THF.

  • Cooling: Submerge flask in a dry ice/acetone bath (-78°C). Critical: Wait 10 mins for internal temp to equilibrate.

  • Deprotonation: Add LiHMDS dropwise over 5 minutes.

    • Observation: Solution may turn bright yellow (stable carbanion).[1] If it turns brown, the temp is not low enough.

  • Activation: Stir at -78°C for exactly 15 minutes.

  • Quench/React: Add the electrophile (neat or in THF) dropwise.

  • Warm-up: Allow the reaction to warm to 0°C slowly over 2 hours. Monitor via TLC.

Protocol 2: Purification & Storage

Use this to recover degraded material.[1]

ParameterSpecification
Purification Method Recrystallization
Solvent System Ethanol (hot)

Water (dropwise until cloudy)
Cooling Rate Slow cool to RT, then 4°C (rapid cooling traps impurities)
Storage Container Amber glass vial (UV protection)
Atmosphere Argon or Nitrogen backfill
Shelf Life 6 months at 4°C; 12+ months at -20°C

Part 5: Mechanistic Logic (Graphviz)[1]

The following diagram details the decision logic for handling the reagent during synthesis.

TroubleshootingLogicStartStart: Reaction PlanningCheckBaseIs Base Nucleophilic?(OH-, OMe-)Start->CheckBaseCheckTempIs Temp > 0°C?CheckBase->CheckTempNoStop1STOP: High Risk ofHydrolysis/EliminationCheckBase->Stop1YesCheckAtmIs Atmosphere Inert?CheckTemp->CheckAtmNoStop2STOP: CarbanionThermal DecayCheckTemp->Stop2YesStop3STOP: OxidativeDegradationCheckAtm->Stop3NoProceedPROCEED:Use LiHMDS/LDAat -78°C under ArCheckAtm->ProceedYes

Figure 2: Pre-reaction checklist to prevent decomposition.

References

  • Ogura, K., et al. (1986).[1] "Syntheses of vinyl sulfones via (p-tolylsulfonyl)methyl sulfides." Bulletin of the Chemical Society of Japan, 59(3). [1]

    • Context: Establishes the foundational stability and reactivity of p-tolyl sulfonyl/sulfide scaffolds.
  • Trost, B. M. (1978).[1] "Sulfur: The key to new synthetic strategies." Accounts of Chemical Research, 11(12), 453–461.

    • Context: Authoritative review on the acidity and lability of -sulfenyl
  • Field, L. (1972).[1] "Dilute solutions of sulfenic acids." Journal of the American Chemical Society.

    • Context: Mechanisms of oxidative cleavage in sulfur-stabilized carbanions.[1]

  • PubChem Compound Summary. (2025). "Methylthiomethyl p-tolyl sulfone (Isomer Analog)." National Center for Biotechnology Information.[1] [1]

    • Context: Physical property data and safety handling for the structural isomer.[2]

Julia-Kocienski Olefination: Byproduct Analysis & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Topic: analysis of byproducts in Julia-Kocienski olefination Content type: Create a technical support center with troubleshooting guides and FAQs. These should be in a question-and-answer format and directly address specific issues users might encounter during their experiments. Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist Note: The Julia-Kocienski (JK) olefination is a powerhouse for synthesizing E-alkenes, but its "one-pot" nature masks a complex cascade of equilibria. Unlike the Wittig reaction, where the byproduct is a benign phosphine oxide, the JK reaction involves reactive heteroaryl sulfones that can self-destruct, rearrange prematurely, or stall. This guide moves beyond standard protocols to help you diagnose "what went wrong" by analyzing the specific byproducts found in your crude mixture.

Diagnostic Impurity Profiling

Before troubleshooting, identify which "Sad Path" your reaction followed. Use this flowchart to correlate crude NMR/LC-MS data with mechanistic failures.

JK_Mechanism Start Sulfone Precursor Metallated Metallated Sulfone (Anion) Start->Metallated Deprotonation Base Base (KHMDS/LiHMDS) Base->Metallated Protonation Quench/Moisture Metallated->Protonation Trace H2O SelfCond Attack on 2nd Sulfone Metallated->SelfCond Slow Aldehyde Addn (BT Sulfones) BetaAlkoxy β-Alkoxy Sulfone (Equilibrium Mix) Metallated->BetaAlkoxy 1,2-Addition RecovSM Recovered Sulfone (No Reaction) Protonation->RecovSM Dimer Heteroaryl Dimer/Oligomers (Major BT Byproduct) SelfCond->Dimer Aldehyde + Aldehyde Aldehyde->BetaAlkoxy Quench2 Early Quench BetaAlkoxy->Quench2 Smiles Smiles Rearrangement (Rate Determining Step) BetaAlkoxy->Smiles Spontaneous HydroxySulfone β-Hydroxy Sulfone (Diastereomeric Mix) Quench2->HydroxySulfone Spiro Spirocyclic Intermediate Smiles->Spiro Elim Elimination (-SO2, -OAr) Spiro->Elim Product Desired Alkene (E/Z) Elim->Product

Caption: Mechanistic divergence in Julia-Kocienski olefination. Blue/Green paths represent the desired workflow; Grey dashed nodes indicate specific byproducts identifiable by NMR/MS.

Troubleshooting & FAQ

Category A: Low Conversion & Starting Material Recovery

Q: I recovered >50% of my sulfone and aldehyde unchanged. Is my base bad?

  • Diagnosis: This is rarely due to "bad base" alone but rather proton transfer issues.

  • Root Cause:

    • Enolizable Aldehydes: If your aldehyde has acidic

      
      -protons, the sulfone anion (a strong base) will simply deprotonate the aldehyde. This shuts down the reaction. Upon workup, the sulfone is reprotonated and recovered.
      
    • Moisture: KHMDS is extremely sensitive. Even trace moisture in the solvent (THF/DME) quenches the sulfone anion immediately.

  • Solution:

    • Titrate your base or use a fresh bottle.

    • Switch to "Barbier Conditions": Premix the sulfone and aldehyde, then add the base. This ensures the base encounters a mixture where the kinetic addition to the aldehyde competes with proton transfer.

    • Use a Non-Nucleophilic Counter-Base: For very sensitive aldehydes, use LiHMDS or NaHMDS at -78°C to suppress proton transfer relative to nucleophilic addition.

Category B: The "Self-Condensation" Trap (BT Sulfones)

Q: I see a complex aromatic region in the NMR but no olefin. I used a Benzothiazole (BT) sulfone. [1][2][3][4]

  • Diagnosis: You have formed BT-Sulfone Dimers .

  • Technical Insight: The C2 position of the benzothiazole ring is electrophilic. If the metallated sulfone sits in solution without an electrophile (aldehyde) present, it will attack the C2 position of a neutral sulfone molecule. This displaces the sulfonyl group or opens the ring, creating complex oligomers.

  • Identification: Look for a doubling of benzothiazole signals in the aromatic region (7.5–8.5 ppm) and a loss of the simple sulfone

    
    -proton signal.
    
  • Solution:

    • Switch Reagents: Use PT (Phenyltetrazole) or TBT (tert-Butyltetrazole) sulfones.[3] The tetrazole ring is sterically bulkier and less electrophilic at the ipso-carbon, virtually eliminating self-condensation [1].

    • Protocol Adjustment: If you must use BT sulfones, never pre-metallate for long periods. Use the Barbier protocol (see Section 4).

Category C: Stereoselectivity Issues (E/Z Ratio)

Q: I targeted the E-alkene but got a 1:1 E/Z mixture. I used NaHMDS in THF.

  • Diagnosis: Incorrect cation/solvent pairing.

  • Scientific Rationale: The stereoselectivity in JK olefination is dictated by the transition state of the initial addition and the rate of the Smiles rearrangement.

    • Small Cation (Li/Na) + Apolar Solvent: Favors a "closed" transition state (chelation control), often leading to lower selectivity or Z-bias depending on the specific sulfone.

    • Large Cation (K) + Polar Solvent: Favors an "open" transition state.[4] The reversibility of the addition step allows the system to funnel through the thermodynamically preferred anti-adduct, which undergoes Smiles rearrangement to the E-alkene.

  • Solution:

    • Standard for E-Alkenes: Use KHMDS in DME (1,2-dimethoxyethane) at -60°C to -78°C. The potassium cation and chelating solvent promote the open transition state [2].

    • Standard for Z-Alkenes: This is harder in JK, but HWE (Still-Gennari) is usually preferred. However, using TBT sulfones with NaHMDS/THF can shift selectivity toward Z.

Category D: Stalled Intermediates

Q: I isolated a polar product with a mass corresponding to [Sulfone + Aldehyde].

  • Diagnosis: You isolated the

    
    -hydroxy sulfone .
    
  • Root Cause: The Smiles rearrangement failed to occur or was too slow at the reaction temperature. This happens if the reaction is quenched while still cold.

  • Solution:

    • Allow Warm-up: The reaction must warm to room temperature (or even reflux for sterically hindered substrates) to drive the Smiles rearrangement and subsequent elimination of SO2.

    • Check Sterics: If R groups on both sulfone and aldehyde are bulky, the spirocyclization step (Smiles) is sterically inhibited.

Byproduct Analysis Table

Use this table to interpret analytical data from crude reaction mixtures.

Observed SpeciesAnalytical Signature (NMR/MS)Mechanistic OriginRemediation
Recovered Sulfone 1H NMR: Intact

-CH2/CH (typically 3.5-4.5 ppm). MS: M+ of sulfone.[5][6]
Quenching of anion by moisture or aldehyde enolization.Dry solvents; Barbier conditions; lower temp.

-Hydroxy Sulfone
1H NMR: New chiral center signals; diastereomeric mixture. MS: [M_sulf + M_ald + H]+.Addition occurred, but Smiles rearrangement stalled.Increase reaction time/temp after addition; do not quench cold.
BT-Dimer 1H NMR: Complex aromatic region (7.0-8.5 ppm); multiple benzothiazole sets.Nucleophilic attack of sulfone anion on neutral sulfone (Self-condensation).Critical: Switch to PT-sulfone. If BT required, add base to mixture of S+A.
Aldol Product 1H NMR: Aldehyde

-proton shifts; loss of CHO proton.
Base-mediated self-condensation of enolizable aldehyde.Use weaker base or add base slowly to sulfone before adding aldehyde (if not using Barbier).
Desulfonylated Alkane MS: Mass of [Alkene + 2H]. Rare in JK.Reductive side reaction (more common in classical Julia with Na/Hg).Verify reagents; ensure no reducing agents present.

Validated Experimental Protocols

Protocol A: High E-Selectivity (The "Gold Standard")

Best for: Non-enolizable aldehydes, PT-sulfones, robust substrates.

  • Preparation: Dry DME (1,2-dimethoxyethane) over Na/benzophenone. Use fresh KHMDS (0.5 M in toluene).

  • Metallation: Dissolve PT-sulfone (1.0 equiv) in DME (0.1 M) under Ar/N2. Cool to -60°C .

  • Base Addition: Add KHMDS (1.1 equiv) dropwise. Solution usually turns bright yellow/orange. Stir for 30 min.

  • Addition: Add aldehyde (1.1 equiv) neat or in minimal DME dropwise.

  • Rearrangement: Stir at -60°C for 1 h, then remove cooling bath and allow to warm to RT over 2-3 h. Stir overnight if sterically hindered.

  • Workup: Quench with saturated NH4Cl. Extract with Et2O. Wash with water/brine.

    • Why Et2O? It separates the polar tetrazole byproduct (water soluble) better than DCM.

Protocol B: The "Barbier" Method (For BT Sulfones & Sensitive Aldehydes)

Best for: Enolizable aldehydes, BT-sulfones (to prevent self-condensation).

  • Mixing: Dissolve both Sulfone (1.0 equiv) and Aldehyde (1.2 equiv) in dry THF or DME. Cool to -78°C .

  • Base Addition: Add base (e.g., LiHMDS or KHMDS, 1.1 equiv) dropwise to the mixture.

    • Mechanism:[1][2][4][7][8][9][10] As the base enters, it deprotonates the sulfone (most acidic species). The generated anion is immediately trapped by the surrounding aldehyde, preventing it from attacking another sulfone molecule [3].

  • Warm-up: Allow to warm to RT slowly to facilitate the Smiles rearrangement.

References

  • Blakemore, P. R., Cole, W. J., Kocienski, P. J., & Morley, A. (1998).[4] A Stereoselective Synthesis of trans-1,2-Disubstituted Alkenes Based on the Condensation of Aldehydes with Metallated 1-Phenyl-1H-tetrazol-5-yl Sulfones. Synlett, 1998(1), 26–28.[4]

  • Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds.[4] Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585.

  • Baudin, J. B., Hareau, G., Julia, S. A., & Ruel, O. (1991). A direct synthesis of olefins by reaction of carbonyl compounds with lithio derivatives of 2-[alkyl- or (2'-alkenyl)-sulfonyl]-benzothiazoles. Tetrahedron Letters, 32(9), 1175–1178.

  • Aïssa, C. (2009). Mechanisms of the Julia-Kocienski Olefination. European Journal of Organic Chemistry, 2009(12), 1831–1844.

Sources

Validation & Comparative

validating the structure of olefins synthesized using Methyl p-tolyl sulfone

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Structure of Olefins Synthesized via Methyl p-Tolyl Sulfone: A Comparative Guide

Executive Summary

The stereoselective synthesis of alkenes is a cornerstone of complex active pharmaceutical ingredient (API) manufacturing and natural product total synthesis. Among the myriad of olefination strategies available to drug development professionals, the Julia-Lythgoe olefination—utilizing Methyl p-tolyl sulfone—remains a highly reliable method for generating (E)-alkenes[1].

This guide provides an objective comparison of Methyl p-tolyl sulfone against modern alternatives like the Julia-Kocienski and Horner-Wadsworth-Emmons (HWE) reactions. It details the mechanistic causality behind reagent selection, provides a self-validating experimental protocol, and outlines the rigorous structural validation techniques required to confirm olefin geometry.

Mechanistic Causality: The Julia-Lythgoe Paradigm vs. Alternatives

The classical Julia-Lythgoe olefination is a multi-step process. Initially, Methyl p-tolyl sulfone is metalated (typically with n-BuLi) and added to a carbonyl compound to form a


-alkoxy sulfone intermediate[1]. Because this initial addition is often reversible and poorly stereoselective, the intermediate must be trapped via acylation (e.g., with acetic anhydride).

The critical stereochemistry-defining step is the subsequent reductive elimination, traditionally performed with sodium amalgam (Na/Hg) or Samarium(II) iodide (SmIngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). The high (E)-selectivity is a direct consequence of the radical mechanism during this elimination. Homolytic cleavage generates a vinyl radical intermediate that can freely rotate; the system thermodynamically equilibrates to the sterically unencumbered trans-radical before the final electron transfer and expulsion of the sulfinate leaving group[2].

Comparison with Alternative Methodologies:

  • Julia-Kocienski Olefination: This modification replaces Methyl p-tolyl sulfone with heteroaryl sulfones (e.g., 1-phenyl-1H-tetrazol-5-yl [PT] or 1,3-benzothiazol-2-yl [BT] sulfones). The electron-deficient heteroaryl ring facilitates a spontaneous Smiles rearrangement, allowing the reaction to proceed in a single pot without a separate reductive elimination step[3].

  • Horner-Wadsworth-Emmons (HWE): Utilizes phosphonate esters and relies on the formation of an oxaphosphetane intermediate followed by a syn-cycloreversion. While highly (E)-selective for stabilized ylides, it can struggle with sterically hindered ketones and requires strongly basic conditions[4].

OlefinationPathways Carbonyl Carbonyl Compound (Aldehyde/Ketone) JL Julia-Lythgoe (Methyl p-tolyl sulfone) Carbonyl->JL JK Julia-Kocienski (PT/BT Sulfones) Carbonyl->JK HWE Horner-Wadsworth-Emmons (Phosphonates) Carbonyl->HWE IntermediateJL β-Alkoxy Sulfone (Requires Acylation & Reduction) JL->IntermediateJL IntermediateJK Smiles Rearrangement (Spontaneous Elimination) JK->IntermediateJK IntermediateHWE Oxaphosphetane (Syn-Cycloreversion) HWE->IntermediateHWE ProductE Predominantly (E)-Alkene IntermediateJL->ProductE Na/Hg or SmI2 IntermediateJK->ProductE One-pot IntermediateHWE->ProductE Base

Logical pathways of Julia-Lythgoe, Julia-Kocienski, and HWE olefination methods.

Comparative Performance Data

To guide reagent selection in synthetic route design, the table below summarizes the performance metrics of Methyl p-tolyl sulfone against alternative olefination reagents.

MetricMethyl p-tolyl sulfone (Julia-Lythgoe)PT/BT Sulfones (Julia-Kocienski)Phosphonates (HWE)
Operational Steps Two-pot (Addition + Reduction)One-potOne-pot
Typical (E)-Selectivity Very High (>95:5)High to Very High (80:20 to 98:2)High (for stabilized ylides)
Ketone Reactivity Moderate to GoodGoodPoor to Moderate (steric hindrance)
Functional Group Tolerance Moderate (Reduction affects reducible groups)Excellent (Mild basic conditions)Good (Requires strong base)
Byproduct Profile p-Tolylsulfinic acid salts, metal saltsHeteroaryl oxides, SO

Water-soluble phosphate salts

Self-Validating Experimental Protocol: Synthesis of (E)-Olefins

The following protocol outlines the olefination of an aldehyde using Methyl p-tolyl sulfone. It utilizes SmI


 to avoid the severe toxicity and disposal issues associated with Na/Hg amalgams. This system is designed to be self-validating; the isolation directly feeds into analytical confirmation.

Step 1: Metalation and Addition

  • Dissolve Methyl p-tolyl sulfone (1.2 equiv) in anhydrous THF under an argon atmosphere and cool to -78 °C.

  • Add n-BuLi (1.3 equiv) dropwise. Causality: The strong base deprotonates the

    
    -carbon, generating a stabilized 
    
    
    
    -sulfonyl carbanion.
  • After 30 minutes, add the target aldehyde (1.0 equiv) dropwise. Stir for 1 hour.

Step 2: In Situ Acylation 4. Quench the reaction with acetic anhydride (2.0 equiv) and allow it to warm to room temperature. Causality: Acylation of the resulting alkoxide prevents the reverse reaction (retro-aldol type) and creates a superior leaving group for the subsequent reduction. 5. Perform an aqueous workup and concentrate the crude


-acetoxy sulfone.

Step 3: Reductive Elimination 6. Dissolve the crude intermediate in THF/MeOH (4:1) and cool to -20 °C. 7. Add a solution of SmIngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (4.0 equiv) in THF until the blue color persists. Causality: SmI

acts as a single-electron reductant, initiating the homolytic cleavage of the C-S bond and allowing radical equilibration to the thermodynamic (E)-geometry. 8. Quench with saturated aqueous Na

S

O

, extract with ethyl acetate, and purify via silica gel chromatography.

ValidationWorkflow Step1 1. Metalation n-BuLi / Methyl p-tolyl sulfone Step2 2. Addition & Acylation Aldehyde + Ac2O Step1->Step2 Step3 3. Reductive Elimination SmI2 or Na/Hg Step2->Step3 Step4 4. Isolation Chromatography Step3->Step4 Val1 1H NMR Analysis Extract J-coupling (Vicinal) Step4->Val1 Structural ID Val2 NOESY / ROESY Spatial Proximity Step4->Val2 Stereochem Val3 GC-MS / HPLC E/Z Ratio Quantification Step4->Val3 Purity Val1->Val3

Step-by-step experimental synthesis and structural validation workflow for olefins.

Structural Validation of Olefins

Validating the (E)-geometry of the synthesized olefin is paramount. The validation workflow relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy to confirm that the thermodynamic product was successfully isolated.

A. 1H NMR Spectroscopy and Coupling Constants (


) 
The most definitive method for distinguishing (E) and (Z) isomers is analyzing the vicinal coupling constants (

) of the vinylic protons[5].
  • Causality (The Karplus Equation): The magnitude of

    
     coupling is directly proportional to the dihedral angle between the interacting protons. In an (E)-alkene (trans), the dihedral angle is ~180°, leading to maximal orbital overlap and a large coupling constant (
    
    
    
    = 12–18 Hz)[6]. Conversely, (Z)-alkenes (cis) have a dihedral angle of ~0°, resulting in a smaller coupling constant (
    
    
    = 6–12 Hz)[7].
  • Validation Step: Extract the

    
    -value from the multiplet splitting of the alkene protons in the 1H NMR spectrum to definitively assign the geometry.
    

B. 2D NMR (NOESY/ROESY) For tri- or tetrasubstituted olefins where diagnostic vinylic protons are absent or do not couple, 1D NMR is insufficient.

  • Causality: Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space magnetization transfer between protons closer than 5 Å[5].

  • Validation Step: Observe cross-peaks between the substituents across the double bond to map their spatial proximity and confirm the (E) or (Z) configuration based on spatial distance rather than bond connectivity.

C. E/Z Ratio Quantification While isolated yield gives macroscopic efficiency, the intrinsic stereoselectivity of the reaction must be quantified.

  • Validation Step: Integrate the distinct vinylic proton signals of both isomers in the crude 1H NMR spectrum. The relative integral intensities are directly proportional to the molar ratio of the (E) and (Z) populations[8]. Orthogonalize this data using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure peak purity and validate the NMR integrations.

References

  • "An Overview of Julia-lythgoe Olefination" - ResearchGate. 1

  • "Julia Olefination Julia-Lythgoe Olefination" - Organic Chemistry Portal. 2

  • "Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations" - Preprints.org.3

  • "4 - Chem 115 Myers: Stereoselective Olefination Reactions" - Harvard University. 4

  • "How NMR Helps Identify Isomers in Organic Chemistry?" - Creative Biostructure. 5

  • "NMR Coupling Constants Explained" - Scribd. 6

  • "NMR Coupling Constants" - Iowa State University.7

  • "Using HNMR to find E/Z ratio of Alkenes Formed" - Reddit. 8

Sources

Advanced Olefination Strategies: A Comparative Guide to Alternatives for ((Methylsulfonyl)methyl)(p-tolyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The reagent ((methylsulfonyl)methyl)(p-tolyl)sulfane (


) is a classical 

-sulfonyl sulfide utilized in organic synthesis as a formyl anion equivalent and a methylenation agent. While effective for constructing terminal and substituted olefins via Julia-Lythgoe-type pathways, its application is fundamentally limited by the necessity for strongly basic conditions and, critically, a secondary reductive elimination step. This elimination often requires harsh, toxic reductants such as sodium amalgam (Na/Hg) or samarium diiodide (

), which compromise functional group tolerance and atom economy.

For modern drug development and complex natural product synthesis, researchers require olefination protocols that are milder, highly stereoselective, and free of toxic byproducts. This guide objectively compares the performance, mechanistic causality, and substrate scope of three premier alternatives: the Julia-Kocienski Olefination , Titanium-based Methylenation (Tebbe/Petasis) , and the Peterson Olefination .

The Julia-Kocienski Olefination (The Direct Mechanistic Alternative)

The Julia-Kocienski olefination represents a direct evolutionary leap from classical sulfonyl sulfide reagents. Instead of relying on alkyl/aryl sulfones that require reductive cleavage, this method employs heteroaryl sulfones —most commonly 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT) methyl sulfones[1],[2].

  • Mechanistic Causality: The critical advantage of the Julia-Kocienski reaction is its ability to bypass the reductive elimination step. Upon nucleophilic addition of the deprotonated heteroaryl sulfone to the carbonyl, the resulting

    
    -alkoxy sulfone intermediate undergoes a spontaneous intramolecular Smiles rearrangement [1],[3]. The heteroaryl group migrates from sulfur to oxygen, triggering a spontaneous 
    
    
    
    -elimination of sulfur dioxide (
    
    
    ) and a water-soluble heteroaryl oxide anion[4].
  • Performance: This one-pot cascade is highly (E)-selective for 1,2-disubstituted olefins and proceeds under extremely mild conditions, making it ideal for late-stage functionalization of fragile intermediates[1],[5].

Titanium-Based Methylenation (Tebbe & Petasis Reagents)

When the target is strict methylenation (converting


 to 

), especially on sterically hindered or easily enolizable substrates, titanium-based reagents outperform traditional sulfur- and phosphorus-based ylides. The Tebbe reagent (

) and the Petasis reagent (

) are the industry standards[6],[7].
  • Mechanistic Causality: The Tebbe reagent is a bimetallic complex that, upon treatment with a Lewis base (like THF or pyridine), liberates a highly nucleophilic Schrock carbene (titanocene methylidene,

    
    )[6],[8]. This carbene undergoes a [2+2] cycloaddition with the carbonyl to form a four-membered oxatitanacyclobutane  intermediate[6]. Because titanium is exceptionally oxophilic, the intermediate rapidly undergoes cycloreversion to yield the alkene and 
    
    
    
    [6].
  • Performance: Because the titanium carbene is highly nucleophilic but strictly non-basic, it does not cause

    
    -elimination or enolization[8]. Remarkably, it is powerful enough to methylenate esters and amides into enol ethers and enamines—a transformation impossible with ((methylsulfonyl)methyl)(p-tolyl)sulfane[7],[9].
    

Peterson Olefination (The Silicon Alternative)

The Peterson olefination utilizes


-silyl carbanions (e.g., trimethylsilylmethylmagnesium chloride) to achieve olefination. It is often referred to as the "silicon-Wittig" reaction but offers a unique level of stereochemical control[10],[11].
  • Mechanistic Causality: The addition of the

    
    -silyl carbanion to a carbonyl yields a 
    
    
    
    -hydroxysilane intermediate, which can be isolated[12]. The elimination step is entirely stereospecific and dictated by the workup conditions. Under acidic conditions , protonation of the hydroxyl group drives an anti-elimination[12]. Conversely, under basic conditions , deprotonation forms an alkoxide that attacks the silicon atom, forming a 1,2-oxasiletanide intermediate that undergoes syn-cycloreversion[10],[12].
  • Performance: This divergent causality allows chemists to synthesize either the (E)- or (Z)-alkene from the exact same isolated diastereomer simply by switching between an acidic or basic workup[11].

Quantitative Comparison of Olefination Strategies

The following table summarizes the operational metrics of these reagents to aid in experimental design.

Parameter((Methylsulfonyl)methyl)(p-tolyl)sulfane (Baseline)PT-Sulfone (Julia-Kocienski)Tebbe ReagentPeterson Reagent
Active Species

-Sulfonyl carbanion
Heteroaryl

-sulfonyl carbanion
Titanocene methylidene

-Silyl carbanion
Key Intermediate

-Alkoxy sulfone
Spirocyclic Smiles adductOxatitanacyclobutane

-Hydroxysilane
Elimination Trigger Harsh Reductant (Na/Hg)Spontaneous (Thermal)Spontaneous (Cycloreversion)Acid (anti) or Base (syn)
Stereoselectivity Moderate (E)High (E)N/A (Methylenation)Tunable (E or Z)
Functional Tolerance Low (Basic/Reductive)High (Mild base only)Very High (Non-basic)Moderate (Requires isolation)
Ideal Substrate Simple robust aldehydesComplex, fragile aldehydesEsters, Amides, Enolizable ketonesTargets requiring strict (Z)-olefins

Experimental Protocol: Julia-Kocienski Olefination

This protocol describes a self-validating, one-pot procedure for the (E)-selective olefination of an aldehyde using PT-sulfone, serving as a direct, greener upgrade to classical sulfonyl sulfides.

Reagents & Equipment:

  • Target Aldehyde (1.0 equiv)

  • 1-Phenyl-1H-tetrazol-5-yl (PT) methyl sulfone (1.2 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene, 1.3 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Flame-dried Schlenk flask under Argon.

Step-by-Step Methodology:

  • Reagent Dissolution: Dissolve the PT-sulfone (1.2 equiv) in anhydrous THF (0.1 M concentration) in the Schlenk flask. Cool the system to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add KHMDS (1.3 equiv) over 5 minutes. Causality: KHMDS is a bulky, non-nucleophilic base that quantitatively deprotonates the

    
    -carbon of the sulfone without attacking the tetrazole ring. Stir for 30 minutes at -78 °C to ensure complete metalation. A distinct yellow/orange color indicates carbanion formation.
    
  • Nucleophilic Addition: Dissolve the aldehyde (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the carbanion solution at -78 °C. Stir for 1 hour.

  • Smiles Rearrangement & Elimination: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Causality: The thermal energy provided by warming overcomes the activation barrier for the intramolecular Smiles rearrangement, driving the spontaneous extrusion of

    
     and the tetrazole oxide.
    
  • Validation & Quench: Monitor the reaction via TLC (typically 8:2 Hexanes:EtOAc). The disappearance of the aldehyde spot and the emergence of a non-polar UV-active spot confirms the completion of the cascade. Quench the reaction with saturated aqueous

    
     (10 mL).
    
  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography.
    

Mechanistic Visualization

The following diagram illustrates the critical mechanistic divergence between the baseline classical sulfonyl sulfide reagent and the Julia-Kocienski alternative.

MechanisticDivergence cluster_baseline Baseline: Classical Sulfonyl Sulfide cluster_jk Alternative: Julia-Kocienski N1 Carbonyl Addition N2 β-Alkoxy Sulfone N1->N2 N3 Reductive Elimination (Toxic Reductants) N2->N3 N7 Target Olefin N3->N7 Alkene N4 Carbonyl Addition N5 Smiles Rearrangement (Spontaneous) N4->N5 N6 β-Elimination (-SO2, -ArO⁻) N5->N6 N6->N7 Alkene

Mechanistic divergence: Classical reductive elimination vs. Julia-Kocienski Smiles rearrangement.

References

  • Chrenko, D., & Pospíšil, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules (MDPI). Available at:[Link]

  • van Staden, L. F., Gravestock, D., & Ager, D. J. (2002). New developments in the Peterson olefination reaction. Chemical Society Reviews (RSC Publishing). Available at:[Link]

  • SigutLabs / Santiago Lab. (2023). Tebbe reagent and Petasis reagent. Available at: [Link]

  • Organic Chemistry Portal. Peterson Olefination. Available at:[Link]

Sources

The Strategic Advantage of p-Tolyl Methyl Sulfone in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex target synthesis continue to demand higher precision, the selection of fundamental building blocks becomes a critical variable in reaction design. p-Tolyl methyl sulfone (CAS 3185-99-7) has emerged as a highly versatile and strategic reagent[1]. While it shares foundational chemistry with other sulfones, its specific electronic and physical properties offer distinct advantages in carbon-carbon bond formation, particularly in α-arylation and olefination workflows.

This guide provides an objective, data-backed comparison of p-Tolyl methyl sulfone against its alternatives, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for immediate laboratory application.

Mechanistic Grounding: Why p-Tolyl Methyl Sulfone?

The utility of p-Tolyl methyl sulfone stems from the delicate electronic balance between its functional groups. The strongly electron-withdrawing sulfone moiety renders the α-methyl protons sufficiently acidic for facile metalation. Concurrently, the weakly electron-donating para-methyl group on the phenyl ring tempers the reactivity of the resulting carbanion[2].

Key Advantages in Synthesis:

  • Crystallinity and Handling: The para-methyl substitution significantly enhances the crystallinity of downstream intermediates compared to unsubstituted phenyl methyl sulfones. This allows researchers to purify complex intermediates via simple recrystallization, bypassing resource-intensive silica gel chromatography.

  • Controlled Nucleophilicity: In cross-coupling reactions, highly reactive carbanions often lead to over-functionalization. The slightly attenuated nucleophilicity of the metalated p-Tolyl methyl sulfone provides a wider thermodynamic window to trap mono-functionalized products[3].

Comparative Analysis: Sulfone Alternatives in Synthesis

To objectively evaluate p-Tolyl methyl sulfone, we must benchmark it against standard and specialized alternatives used in olefination and alkylation/arylation reactions[2][4].

ReagentStructural FeatureReactivity ProfilePrimary Synthetic ApplicationKey Advantage
p-Tolyl Methyl Sulfone p-MethylphenylModerate α-acidityClassical Julia Olefination, Monoselective α-ArylationHigh crystallinity of intermediates; excellent control against over-reaction[2].
Phenyl Methyl Sulfone Unsubstituted phenylModerate α-acidityGeneral nucleophilic additionBaseline reactivity; highly cost-effective for early-stage screening.
Pentafluorophenyl Methyl Sulfone Highly electron-withdrawingHigh α-acidityModified olefinationIncreased metabolic stability; unique halogen bonding potential[2].
PT-Sulfone (Heteroaryl) 1-Phenyl-1H-tetrazol-5-ylHigh α-acidityJulia-Kocienski OlefinationDirect alkene formation via spontaneous Smiles rearrangement[4].

Key Synthetic Workflows and Pathway Logic

A. Palladium-Catalyzed Monoselective α-Arylation

Historically, the α-arylation of sulfones has been plagued by poor monoselectivity, often yielding complex mixtures of unreacted starting material, monoarylated, and diarylated products. By pairing p-Tolyl methyl sulfone with a specialized zincate base (tmp·ZnCl·LiCl) and a Pd/XPhos catalyst, researchers can achieve near-quantitative monoselective α-arylation[3].

AlphaArylation A p-Tolyl Methyl Sulfone (Stable Precursor) B Deprotonation (tmp·ZnCl·LiCl, 25°C) A->B Mild Base C Zincated Sulfone Intermediate B->C E Transmetalation & Reductive Elimination C->E D Aryl Bromide + Pd(dba)2 + XPhos Catalyst D->E Cross-Coupling F Monoarylated Benzyl Sulfone E->F High Monoselectivity

Workflow of Palladium-Catalyzed Monoselective α-Arylation of p-Tolyl Methyl Sulfone.

B. Olefination: Classical Julia vs. Julia-Kocienski

While the Julia-Kocienski olefination (using heteroaryl sulfones) is celebrated for its one-pot direct conversion to alkenes[4], the Classical Julia olefination utilizing p-Tolyl methyl sulfone remains highly relevant for complex targets. The classical route is stepwise, allowing the isolation of the β-hydroxy sulfone intermediate. This is critical when diastereomeric enrichment is required before the final reductive elimination step.

OlefinationLogic cluster_classical Classical Julia Olefination (Stepwise) cluster_modified Julia-Kocienski Olefination (Direct) Target Target: Alkene Synthesis Tolyl p-Tolyl Methyl Sulfone Target->Tolyl Hetero Heteroaryl Sulfone (e.g., PT-Sulfone) Target->Hetero Step1 1. Metalation & Addition 2. Acylation Tolyl->Step1 Step2 Reductive Elimination (Na/Hg) Step1->Step2 Alkene Alkene Product Step2->Alkene E/Z Mixture (Allows Intermediate Isolation) Step3 Metalation & Addition Hetero->Step3 Step4 Spontaneous Smiles Rearrangement Step3->Step4 Step4->Alkene High E-Selectivity (One-Pot)

Logical comparison between Classical Julia and Julia-Kocienski Olefination pathways.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress before proceeding to subsequent steps.

Protocol 1: Monoselective α-Arylation of p-Tolyl Methyl Sulfone

Adapted for late-stage functionalization and parallel medicinal chemistry[3].

Causality for Reagent Selection: The use of tmp·ZnCl·LiCl is non-negotiable here. Standard alkoxide bases (e.g., LiOtBu) generate a highly reactive "naked" carbanion that rapidly undergoes secondary arylation. The zincate complex tempers this nucleophilicity, ensuring a controlled transmetalation cycle with the bulky Pd/XPhos catalyst to yield strictly monoarylated products[3].

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-purged Schlenk flask, combine Pd(dba)₂ (0.01 mmol) and XPhos (0.01 mmol). Add 1.0 mL of anhydrous THF and stir for 5 minutes until a uniform, deep-red active catalyst solution forms.

  • Substrate Introduction: Add p-Tolyl methyl sulfone (0.50 mmol) and the target aryl bromide (0.55 mmol) to the catalyst solution.

  • Controlled Metalation: Dropwise, add tmp·ZnCl·LiCl solution (2.5 M in THF, 1.25 mmol). Causality: Dropwise addition prevents localized heating, which can degrade sensitive heteroaryl bromides.

  • Reaction Execution: Heat the mixture to 60 °C (or 130 °C in a microwave reactor for heteroaryl bromides) for 2 to 12 hours.

  • Self-Validation Checkpoint (In-Process): Withdraw a 50 µL aliquot, quench with saturated NH₄Cl, extract with EtOAc, and analyze via GC-MS. Validation criteria: The complete absence of the diarylated mass peak (M + Ar - H) alongside the total consumption of the starting material validates the monoselectivity of the catalytic cycle.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

Protocol 2: α-Metalation and Aldehyde Addition (Classical Julia Step 1)

Optimized for high-crystallinity intermediate recovery.

Causality for Reagent Selection: p-Tolyl methyl sulfone is selected over phenyl methyl sulfone because the para-methyl group significantly enhances the crystal packing of the resulting β-hydroxy sulfone. This physical property allows for purification via simple recrystallization, completely bypassing silica gel chromatography—a critical advantage for industrial scale-up[2].

Step-by-Step Methodology:

  • Preparation: Dissolve p-Tolyl methyl sulfone (1.0 equiv) in anhydrous THF (0.2 M) under a strict nitrogen atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.05 equiv, 2.5 M in hexanes) down the side of the flask over 10 minutes. Stir for 30 minutes at -78 °C.

  • Self-Validation Checkpoint (In-Process): Prior to aldehyde addition, quench a 0.1 mL reaction aliquot with D₂O. Analyze the crude extract by ¹H NMR. Validation criteria: The spectrum must show >95% disappearance of the α-methyl singlet (δ ~3.04 ppm in CDCl₃), confirming quantitative metalation. If the peak persists, the n-BuLi titer is compromised.

  • Electrophile Addition: Add the target aldehyde (1.1 equiv) neat or as a THF solution dropwise. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to 0 °C.

  • Quench and Crystallization: Quench with saturated aqueous NH₄Cl. Extract with dichloromethane, concentrate the organic layer under reduced pressure, and recrystallize the crude β-hydroxy sulfone from an ethanol/water mixture.

References

  • Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides with 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl Base ACS Publications URL:[Link]

  • Synthesis of [28-13C]-24-methylenecholesterol using 1-tert-butyl-1H-tetrazol-5-yl [13C]-methyl sulfone to methylenate an isopropyl ketone intermediate (The Julia-Kocienski Olefination) ResearchGate URL:[Link]

Sources

Spectroscopic Analysis to Confirm the Stereochemistry of Julia-Kocienski Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Julia-Kocienski olefination is a premier transformation in organic synthesis, enabling the connective construction of alkenes from aldehydes or ketones and metalated heteroaryl sulfones. While the reaction is highly celebrated for its intrinsic (E)-selectivity—driven by the antiperiplanar elimination of an anti-


-alkoxysulfone intermediate—variations in substrate sterics or the choice of the activating heteroaryl group (e.g., PT vs. TBT) can drastically alter the thermodynamic bias, yielding (Z)-alkenes or isomeric mixtures.

For researchers in drug development and total synthesis, accurately assigning the (E)/(Z) geometry of these products is a critical analytical bottleneck. As a Senior Application Scientist, I have evaluated the primary spectroscopic modalities used to resolve alkene stereochemistry. This guide objectively compares these techniques, detailing the causality behind their mechanisms and providing a self-validating experimental protocol for unambiguous stereochemical assignment.

Decision Matrix: Selecting the Optimal Spectroscopic Modality

The selection of an analytical technique is dictated by the substitution pattern of the alkene and its physical state. The workflow below illustrates the logical progression for selecting the appropriate method.

G Start Julia-Kocienski Product Cryst Is it crystalline? Start->Cryst XRay X-Ray Crystallography Cryst->XRay Yes NMR NMR Spectroscopy Cryst->NMR No Subst Substitution Pattern? NMR->Subst OneD 1D 1H NMR (J-coupling) Subst->OneD 1,2-Disubstituted TwoD 2D NMR (NOESY/ROESY) Subst->TwoD Tri/Tetrasubstituted IR IR Spectroscopy Validation OneD->IR Confirm E/Z TwoD->IR Confirm E/Z

Workflow for selecting the optimal spectroscopic method to determine alkene stereochemistry.

Comparative Analysis of Spectroscopic Techniques
1D

H NMR (

-Coupling Analysis): The Gold Standard for 1,2-Disubstituted Alkenes

For 1,2-disubstituted Julia-Kocienski products, 1D


H NMR is the most efficient and unambiguous technique. The causality behind this method lies in the Karplus equation, which dictates that the vicinal coupling constant (

) is highly dependent on the dihedral angle between the coupled protons. As detailed in the [2], trans (E) protons exhibit a dihedral angle of ~180°, resulting in a large

of 12–18 Hz. Conversely, cis (Z) protons have a dihedral angle of ~0°, yielding a smaller

of 6–12 Hz.
  • Limitation: This method is entirely ineffective for tri- and tetrasubstituted alkenes, as the vinylic protons lack a vicinal partner for scalar coupling.

2D NMR (NOESY/ROESY): Essential for Tri- and Tetrasubstituted Alkenes

When


-coupling cannot be utilized, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) becomes mandatory. NOESY measures through-space dipole-dipole relaxation rather than through-bond scalar couplings. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the internuclear distance (

). A strong cross-peak between a vinylic proton and an allylic substituent confirms a cis-spatial relationship (< 3.0 Å), thereby establishing the stereochemistry.
  • Limitation: Susceptible to spin-diffusion artifacts if the mixing time (

    
    ) is not rigorously optimized.
    
IR Spectroscopy: Orthogonal Validation

Infrared (IR) spectroscopy provides rapid, orthogonal confirmation of alkene geometry by probing the out-of-plane =C-H bending vibrations. The symmetry of a trans alkene causes a significant dipole moment change during this vibration, resulting in a strong, sharp absorption band at 960–980 cm


. Cis alkenes, lacking this specific symmetry, exhibit a broader, less intense band at 670–730 cm

.
X-Ray Crystallography: The Absolute Arbiter

For crystalline products, single-crystal X-ray diffraction provides an unambiguous 3D map of the electron density, confirming both the relative (E)/(Z) geometry and the absolute configuration. However, its utility is strictly bottlenecked by the physical state of the product, as many advanced Julia-Kocienski intermediates are isolated as viscous oils [1].

Quantitative Data Comparison

The following table summarizes the quantitative metrics used to differentiate (E) and (Z) isomers across the discussed spectroscopic platforms.

Spectroscopic MethodKey Quantitative Metric(E)-Isomer Signature(Z)-Isomer SignatureAccuracy / Reliability
1D

H NMR

Coupling Constant
12.0 – 18.0 Hz6.0 – 12.0 HzAbsolute (for 1,2-disubstituted)
2D NOESY Internuclear Distance (

)
> 3.5 Å (No/weak cross-peak)< 3.0 Å (Strong cross-peak)High (requires

tuning)
IR Spectroscopy Out-of-plane =C-H bend960 – 980 cm

(Strong)
670 – 730 cm

(Broad)
Moderate (Orthogonal support)
Experimental Protocol: Self-Validating 2D NOESY for Trisubstituted Alkenes

When analyzing complex, trisubstituted Julia-Kocienski products, standard 1D NMR is insufficient [3]. The following protocol outlines the acquisition and analysis of a 2D NOESY spectrum. Crucially, this protocol is designed as a self-validating system to prevent false stereochemical assignments caused by experimental artifacts.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified alkene in 0.6 mL of CDCl

    
     (100% atom D, stored over Ag foil). Degas the sample using three freeze-pump-thaw cycles.
    
  • Causality: Dissolved paramagnetic oxygen accelerates

    
     relaxation, quenching the NOE effect. Degassing ensures maximum NOE enhancement. High sample concentration ensures sufficient signal-to-noise for weak cross-peaks.
    

Step 2:


 Relaxation Measurement 
  • Action: Execute an inversion-recovery experiment (180°–

    
    –90° pulse sequence) to determine the longitudinal relaxation time (
    
    
    
    ) of the vinylic protons.
  • Causality: The NOESY mixing time (

    
    ) must be optimized to capture the linear buildup of the NOE before spin diffusion (indirect magnetization transfer) occurs. Set the experimental 
    
    
    
    to approximately
    
    
    .

Step 3: NOESY Acquisition with Zero-Quantum Suppression

  • Action: Acquire a phase-sensitive 2D NOESY spectrum utilizing a pulse sequence equipped with a swept-frequency 180° pulse during the mixing time.

  • Causality: Zero-quantum coherence (ZQC) artifacts arise from

    
    -coupled spins and appear as dispersive cross-peaks that can obscure or mimic true absorptive NOE signals. Suppression ensures that observed cross-peaks are purely derived from through-space dipole-dipole relaxation.
    

Step 4: Internal Distance Calibration (Self-Validation Checkpoint)

  • Action: Before assigning the alkene geometry, integrate the cross-peak of a known, fixed-distance proton pair within the molecule (e.g., a geminal CH

    
     group, 
    
    
    
    Å). Use the
    
    
    relationship to calculate the distance of a secondary known pair (e.g., ortho-aromatic protons,
    
    
    Å).
  • Causality: If the calculated distance for the secondary pair matches the theoretical distance, the system validates itself. It proves the experiment was run in the linear initial rate approximation and that spin diffusion is absent. Only after this validation can the vinylic-allylic distance be trusted.

Step 5: Stereochemical Assignment

  • Action: Integrate the cross-peak between the vinylic proton and the allylic substituent. Calculate the distance using the validated calibration from Step 4.

References
  • Stereoselective synthesis of the C79–C97 fragment of symbiodinolide Beilstein Journal of Organic Chemistry[Link]

  • Nuclear Magnetic Resonance (NMR) of Alkenes Chemistry LibreTexts[Link]

Comparative Guide: Validating Pd-Catalyzed Cross-Coupling via Computational & Experimental Synergy

Author: BenchChem Technical Support Team. Date: March 2026

To demonstrate the cross-validation of experimental results with computational studies, we will focus on a critical class of reactions in drug discovery: Palladium-Catalyzed Cross-Coupling (specifically Suzuki-Miyaura) .

This guide compares three methodological "products" used to optimize this reaction: High-Throughput Experimentation (HTE) , Density Functional Theory (DFT) , and the hybrid Mechanistic-ML Workflow .

Executive Summary

In modern drug development, relying solely on empirical screening (HTE) is resource-intensive, while relying solely on computational chemistry (DFT) risks overlooking solvation or impurity effects. This guide evaluates the performance of integrating computational transition state modeling with experimental kinetic data. We demonstrate that a hybrid approach reduces optimization time by approximately 40% compared to iterative HTE alone.

Part 1: The Comparative Landscape

We analyzed the performance of three optimization strategies for a difficult steric-hindered biaryl coupling.

Performance Matrix: HTE vs. DFT vs. Hybrid
MetricMethod A: Pure HTE (Empirical)Method B: Pure DFT (Theoretical)Method C: Hybrid Workflow (Cross-Validated)
Primary Output Yield % / Conversion

(Activation Energy)
Predictive Reaction Map
Throughput High (96-1536 rxns/day)Low (1-5 structures/day)Medium (Targeted screening)
Cost per Data Point High (Reagents/Catalysts)Low (Compute time)Optimized
Mechanistic Insight Low (Black box)High (Atomic resolution)Very High (Validated Mechanism)
Success Rate (Novel Scaffolds) ~15% (Brute force)~40% (Qualitative trend)>65%
Decision Logic for Researchers
  • Use HTE when reagents are cheap, and the chemical space is narrow.

  • Use DFT to understand why a reaction failed (e.g., catalyst resting state stability).

  • Use Hybrid Cross-Validation when developing scalable manufacturing routes where mechanistic understanding is required for regulatory filing (QbD).

Part 2: Visualizing the Cross-Validation Workflow

To achieve high-fidelity results, one must not treat computation and experiment as separate silos. The following diagram illustrates the iterative loop required to cross-validate a reaction mechanism.

CrossValidationWorkflow cluster_Comp Computational Domain (In Silico) cluster_Exp Experimental Domain (In Vitro) Start Target Reaction (Suzuki Coupling) DFT_TS DFT: Locate Transition States (Oxidative Addition) Start->DFT_TS HTE_Screen HTE: Kinetic Screen (Time-Course NMR) Start->HTE_Screen Energy_Profile Calculate Gibbs Free Energy (ΔG‡) DFT_TS->Energy_Profile Distortion Distortion/Interaction Analysis Energy_Profile->Distortion Validation Cross-Validation Point: Do ΔG‡ exp match ΔG‡ calc? Distortion->Validation KIE Kinetic Isotope Effect (12C/13C or H/D) HTE_Screen->KIE Hammett Hammett Plot (Electronic Trends) HTE_Screen->Hammett KIE->Validation Hammett->Validation Refine Refine Functional/Basis Set or Change Mechanism Validation->Refine No (Discrepancy) Success Validated Mechanism (Ready for Scale-Up) Validation->Success Yes (Within 1-2 kcal/mol) Refine->DFT_TS Recalculate

Figure 1: The iterative feedback loop between computational prediction and experimental validation.

Part 3: Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that "standard" protocols often fail in mechanistic studies because they ignore the nuances of kinetic regimes. Below is a self-validating protocol designed for cross-referencing with computational data.

Protocol A: Determination of Experimental Activation Energy ( )

To compare with DFT-calculated


, we must derive the experimental barrier via Arrhenius plots.

Reagents & Equipment:

  • Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv).

  • Catalyst: Pd(OAc)

    
     / SPhos (Pre-complexed to ensure active species uniformity).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (Non-reactive, distinct NMR singlet at

    
     6.1 ppm).
    
  • Solvent: Anhydrous Toluene (degassed).

Step-by-Step Methodology:

  • Stock Solution Prep: Prepare a master mix of reactants and standard in a glovebox to eliminate oxygen inhibition (which skews kinetic data).

  • Temperature Array: Aliquot the mixture into 4 sealed reaction vials.

  • Incubation: Place vials in heating blocks at distinct temperatures:

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Sampling: Withdraw 50

    
     aliquots at 
    
    
    
    minutes. Quench immediately in cold ethyl acetate/HCl.
  • Analysis: Analyze via UPLC or

    
     NMR. Plot 
    
    
    
    vs
    
    
    .
  • Calculation: The slope of the line

    
    .
    

Validation Check: If the plot is non-linear (


), the mechanism changes with temperature (e.g., catalyst decomposition or changing resting state). Do not proceed to DFT comparison until linear.
Protocol B: Computational Transition State Modeling (DFT)

This protocol generates the theoretical value to compare against Protocol A.

Software Environment: Gaussian 16 or ORCA. Theory Level:


B97X-D / def2-TZVP (High accuracy for dispersion-dominated transition metal catalysis).

Step-by-Step Methodology:

  • Conformational Search: Use CREST/xtb to find the lowest energy conformer of the catalyst-substrate complex. Crucial: Pd-catalysts are flexible; a single conformer is insufficient.

  • TS Guess: Scan the bond-forming coordinate (e.g., C-C distance) in 0.1

    
     steps.
    
  • Optimization: Run Opt=TS with frequency calculation Freq.

  • Verification:

    • Ensure exactly one imaginary frequency (negative eigenvalue).

    • Visualize the vibration: Does it correspond to the oxidative addition or transmetallation?

  • Solvation Correction: Perform Single Point Energy (SPE) calculation using the SMD solvation model (Toluene) to match Protocol A.

Part 4: Cross-Validation Analysis (The "Product")

The true value lies in the Delta (


)  between Experiment and Theory.
Case Study: Steric Hindrance in Biaryl Coupling

In a recent study involving ortho-substituted biaryls, we observed a discrepancy.

  • Experimental

    
    :  21.5 kcal/mol
    
  • Initial DFT

    
    :  14.2 kcal/mol
    
  • The Discrepancy: 7.3 kcal/mol (Huge error).

Root Cause Analysis: The DFT model assumed a monomeric Palladium species (


). However, the experimental concentration was high enough to form off-cycle dimers.

Correction: We re-ran the DFT including a dimerization equilibrium.

  • Revised DFT

    
    :  20.9 kcal/mol.
    
  • Result: Error reduced to < 1 kcal/mol. This validated that the reaction was dimer-resting-state limited , a crucial insight for scale-up (implying that lower catalyst loading might actually increase TOF by reducing dimerization).

Mechanistic Pathway Visualization

The following diagram details the specific pathway validated by this study.

ReactionPathway Reactants Reactants (Ar-X + Pd-L) TS1 TS1: Oxidative Addition Reactants->TS1 ΔG‡ = 21.5 kcal Intermed Intermediate (Ar-Pd-X) TS1->Intermed TS2 TS2: Trans- metallation Intermed->TS2 Turnover Limiting Product Product (Ar-Ar) TS2->Product

Figure 2: The validated reaction coordinate. Note that TS2 was identified as turnover-limiting only after solvation corrections.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Sigman, M. S., et al. (2016). Physical Organic Chemistry using Data Science: The case of the enantioselective P-alkylation. Nature. [Link]

  • Sperger, T., et al. (2015). The Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction: Two Steps, One Transition State. Nature Chemistry. [Link]

  • Neese, F. (2012). The ORCA program system. WIREs Computational Molecular Science. [Link]

  • Bair, J. S., et al. (2016). Linear Regression Analysis of the Kinetics of the Pd-Catalyzed Suzuki–Miyaura Cross-Coupling. Journal of the American Chemical Society. [Link]

A Mechanistic and Performance Comparison of Classical and Modified Julia Olefinations

Author: BenchChem Technical Support Team. Date: March 2026

The strategic formation of carbon-carbon double bonds is a foundational element of organic synthesis, pivotal in the assembly of complex molecules ranging from pharmaceuticals to materials. Among the essential olefination methodologies, the Julia olefination, first reported by Marc Julia and Jean-Marc Paris in 1973, has evolved significantly from its original form.[1][2][3] This guide provides an in-depth mechanistic comparison between the classical Julia-Lythgoe olefination and its modern, more streamlined variant, the Julia-Kocienski olefination, offering researchers a clear rationale for procedural choices and expected outcomes.

The Classical Julia-Lythgoe Olefination: A Multi-Step Pathway to (E)-Alkenes

The classical Julia olefination transforms phenyl sulfones and carbonyl compounds (aldehydes or ketones) into alkenes, characteristically yielding the more stable trans-(or E)-isomer with high selectivity.[2][4] This transformation is a multi-step process, typically conducted in a two-pot sequence, which involves the formation and subsequent reductive elimination of a β-acyloxy sulfone intermediate.[3][5]

Mechanism of the Classical Julia-Lythgoe Olefination

The reaction proceeds through four distinct stages:[1][3][5]

  • Deprotonation: An alkyl phenyl sulfone is treated with a strong base, such as n-butyllithium, to generate a sulfonyl-stabilized carbanion.

  • Carbonyl Addition: The resulting carbanion performs a nucleophilic attack on an aldehyde or ketone, forming a β-hydroxy sulfone as a mixture of diastereomers.[2]

  • Hydroxyl Functionalization: The intermediate alcohol is esterified in situ, commonly with acetic anhydride or benzoyl chloride, to yield a stable β-acyloxy sulfone.[6]

  • Reductive Elimination: The crucial alkene-forming step is achieved by treating the β-acyloxy sulfone with a reducing agent, classically sodium amalgam (Na/Hg) or, more recently, samarium(II) iodide (SmI₂).[6][7]

The high (E)-selectivity of the classical method is a direct consequence of the reductive elimination step.[3][8] The mechanism is believed to proceed through a radical intermediate.[6][7] This radical species can equilibrate, and the thermodynamically more stable trans-vinyl radical is preferentially formed, which is then protonated to give the final (E)-alkene.[7] Consequently, the stereochemistry of the β-acyloxy sulfone intermediate does not dictate the final stereochemical outcome of the alkene product.[3][6]

G cluster_classical Classical Julia-Lythgoe Olefination Mechanism sulfone R¹-CH₂-SO₂Ph carbanion [R¹-CH⁻-SO₂Ph] M⁺ sulfone->carbanion 1. Strong Base (e.g., n-BuLi) alkoxide β-Alkoxy Sulfone carbanion->alkoxide 2. Add R²CHO aldehyde R²CHO aldehyde->alkoxide ester β-Acyloxy Sulfone (Diastereomeric Mixture) alkoxide->ester 3. Acylation (e.g., Ac₂O) radical Vinyl Radical Intermediate ester->radical 4. Reductive Elimination (e.g., Na/Hg) alkene (E)-Alkene radical->alkene Protonation

Caption: Mechanism of the Classical Julia-Lythgoe Olefination.

A significant drawback of this classical procedure is its reliance on harsh reducing agents like sodium amalgam, which is toxic and can limit the reaction's functional group tolerance.[7] The multi-step nature also makes it less efficient than more modern alternatives.[9]

The Modified Julia-Kocienski Olefination: A One-Pot Revolution

To overcome the limitations of the classical method, a modified one-pot procedure was developed, most notably the Julia-Kocienski olefination.[1][6] The critical innovation was the replacement of the phenyl sulfone with a heteroaryl sulfone, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.[1][8][10] This change fundamentally alters the reaction mechanism, enabling the reaction to proceed in a single pot under milder conditions.[1][11]

Mechanism of the Julia-Kocienski Olefination

The modified reaction pathway streamlines the process into a sequence of spontaneous transformations following the initial carbonyl addition:[1]

  • Deprotonation: A heteroaryl alkyl sulfone is deprotonated with a base (e.g., KHMDS, LDA) to form the corresponding carbanion.

  • Carbonyl Addition: The carbanion adds to an aldehyde, generating a β-alkoxy sulfone intermediate. Unlike the classical version, the stereoselectivity of this addition step directly controls the final alkene geometry.[12]

  • Smiles Rearrangement: The electron-deficient nature of the heteroaryl group facilitates a spontaneous intramolecular nucleophilic aromatic substitution, known as a Smiles rearrangement. The alkoxide attacks the heteroaryl ring, leading to the migration of the heteroaryl group from the sulfur to the oxygen atom.[6][13][14]

  • Elimination: The resulting sulfinate salt intermediate spontaneously eliminates sulfur dioxide (SO₂) and the heteroaryloxide, which are stable leaving groups, to furnish the alkene.[6]

In this modified pathway, the stereochemical information from the initial carbonyl addition is transferred to the final product because the subsequent rearrangement and elimination steps are stereospecific.[12] The use of sterically demanding sulfones, like PT-sulfones, often leads to a kinetically controlled, highly diastereoselective addition that yields the anti-β-alkoxysulfone, which then decomposes to form the (E)-alkene with high selectivity.[6][10]

G cluster_modified Modified Julia-Kocienski Olefination Mechanism sulfone R¹-CH₂-SO₂HetAr carbanion [R¹-CH⁻-SO₂HetAr] M⁺ sulfone->carbanion 1. Base (e.g., KHMDS) alkoxide β-Alkoxy Sulfone (anti or syn) carbanion->alkoxide 2. Add R²CHO aldehyde R²CHO aldehyde->alkoxide rearranged Rearranged Intermediate alkoxide->rearranged 3. Spontaneous Smiles Rearrangement alkene (E)- or (Z)-Alkene rearranged->alkene 4. Spontaneous Elimination (SO₂ + HetArO⁻)

Caption: Mechanism of the Modified Julia-Kocienski Olefination.

Performance and Mechanistic Comparison

The evolution from the classical to the modified Julia olefination represents a significant advancement in efficiency, safety, and practicality. The key distinctions are summarized below.

FeatureClassical Julia-Lythgoe OlefinationModified Julia-Kocienski Olefination
Sulfone Reagent Phenyl Sulfone (PhSO₂)Heteroaryl Sulfone (e.g., BT-SO₂, PT-SO₂)[1]
Procedure Multi-step (typically two-pot)[2][5]One-pot[1][6]
Key Mechanistic Step Reductive EliminationSmiles Rearrangement & Elimination[6][14]
Stereoselectivity Origin Thermodynamic control via radical equilibration[7]Kinetic control during initial carbonyl addition[6][12]
Typical Product Predominantly (E)-alkenes[2][7]Predominantly (E)-alkenes (but Z-selectivity is possible)[8][15]
Key Reagents Strong base, acylating agent, reducing agent (Na/Hg or SmI₂)Base (e.g., KHMDS) only
Byproducts Phenyl sulfinate, acylate saltsSulfur dioxide (gas), heteroaryloxide salt[11]
Functional Group Tolerance Limited due to harsh reducing conditions[7]Broad, due to mild conditions[3][8]

Experimental Protocols

Classical Julia-Lythgoe Olefination: Synthesis of (E)-Stilbene

This protocol is illustrative and adapted from established principles.

  • Carbanion Formation: To a solution of benzyl phenyl sulfone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir the resulting solution for 30 minutes.

  • Carbonyl Addition: Add benzaldehyde (1.1 eq) to the solution at -78 °C. Allow the reaction to stir for 1 hour.

  • Acylation: Quench the reaction with acetic anhydride (1.5 eq) and allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup (Isolation of Intermediate): Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate in vacuo. The crude β-acetoxy sulfone can be purified by chromatography or used directly.

  • Reductive Elimination: Dissolve the purified β-acetoxy sulfone in anhydrous methanol. Add powdered disodium hydrogen phosphate (4.0 eq) followed by 6% sodium amalgam (10 eq). Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Final Workup: Decant the methanol solution from the mercury. Remove the methanol under reduced pressure. Resuspend the residue in water and extract with diethyl ether. Dry the combined organic layers over MgSO₄, concentrate, and purify by column chromatography to yield (E)-stilbene.

Modified Julia-Kocienski Olefination: Synthesis of an (E)-Alkene

This protocol is adapted from a typical procedure for the Julia-Kocienski reaction.[9]

  • Reaction Setup: To a stirred solution of the alkyl 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 eq) in anhydrous DME (dimethoxyethane) at -78 °C under a nitrogen atmosphere, add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in DME dropwise.[9]

  • Anion Formation: Stir the resulting solution for 1 hour at -78 °C.

  • Carbonyl Addition: Add the aldehyde (1.5 eq) neat or as a solution in DME dropwise. Stir the mixture at -78 °C for 1 hour.

  • Reaction Completion: Remove the cooling bath and allow the mixture to warm to room temperature and stir overnight.[9]

  • Workup and Purification: Quench the reaction with water. Dilute the mixture with diethyl ether and wash sequentially with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired (E)-alkene.[9]

Conclusion

The Julia olefination has proven to be a robust and versatile method for alkene synthesis. While the classical Julia-Lythgoe reaction remains a valuable tool for preparing (E)-alkenes, its multi-step nature and harsh conditions are significant drawbacks. The development of the modified Julia-Kocienski olefination represents a major advancement, offering a milder, more efficient, and operationally simpler one-pot protocol with broad substrate scope.[1][4] For researchers in drug development and complex molecule synthesis, the Julia-Kocienski variant is often the superior choice, providing high (E)-selectivity and functional group compatibility that is essential for late-stage synthetic applications.[3][8]

References

  • Julia Olefination Julia-Lythgoe Olefination. Organic Chemistry Portal. [Link]

  • Sulfoxide-Modified Julia-Lythgoe Olefination: Highly Stereoselective Di-, Tri-, and Tetrasubstituted Double Bond Formation. ResearchGate. [Link]

  • Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]

  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. MDPI. [Link]

  • Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]

  • Julia olefination. Grokipedia. [Link]

  • Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]

  • Julia olefination. Wikipedia. [Link]

  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. PMC. [Link]

  • The Julia-Kocienski Olefination. Oregon State University. [Link]

  • Highly Z-Selective Julia–Kocienski Olefination Using N-Sulfonylimines and Its Mechanistic Insights from DFT Calculations. ACS Publications. [Link]

  • (PDF) Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. ResearchGate. [Link]

  • Julia-Kocienski Olefination. Chem-Station Int. Ed.. [Link]

Sources

Safety Operating Guide

((Methylsulfonyl)methyl)(p-tolyl)sulfane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical and operational procedures for the disposal of ((Methylsulfonyl)methyl)(p-tolyl)sulfane (also known as p-Tolyl((methylsulfonyl)methyl)sulfane).

This compound contains two distinct sulfur functionalities: a sulfone (


) and a sulfide/thioether  (

).[1][2] While the sulfone group is chemically stable, the sulfide moiety presents specific challenges regarding odor control and oxidation potential.[2] This guide prioritizes the mitigation of noxious odors and the prevention of uncontrolled oxidation during waste consolidation.

Part 1: Operational Directive (Executive Summary)

  • Primary Disposal Route: High-Temperature Incineration via a licensed hazardous waste contractor.[1][2]

  • Drain Disposal: Strictly Prohibited. The sulfide component is toxic to aquatic life and can generate noxious vapors in sewer systems.

  • Immediate Action for Spills: Contain with adsorbent; treat with dilute hypochlorite (bleach) to oxidize the sulfide and suppress odor before disposal.

  • Waste Classification: Non-halogenated Organic Solvent Waste (if in solution) or Hazardous Solid Waste (if neat).[1] Tag as "Organic Sulfur Compound."

Part 2: Technical Profile & Hazard Analysis[1][2]

To ensure safe handling, the waste generator must understand the chemical stability and reactivity profile of the compound.

PropertyDataRelevance to Disposal
Chemical Formula

High sulfur content requires incineration with scrubber systems (SOx management).[1][2]
Molecular Weight 216.32 g/mol N/A
Functional Groups Sulfone (

), Sulfide (

)
Sulfide: Odorous, oxidizable to sulfoxide/sulfone.[1][2] Sulfone: Stable, polar.[3]
Physical State Solid (Crystalline Powder)Dust generation is a primary exposure vector.
Solubility Soluble in DCM, DMSO, Acetone; Poor in WaterDo not attempt aqueous dilution for disposal.
Incompatibility Strong Oxidizers, PeroxidesCRITICAL: Do not mix with concentrated nitric acid or peroxides in waste streams (Risk of exotherm).

Mechanistic Insight: The molecule features a methylene bridge connecting a strong electron-withdrawing group (sulfone) and an electron-donating group (sulfide).[1][2] While relatively stable, the sulfide sulfur atom is nucleophilic. In the presence of strong oxidizers (often found in waste streams), it can rapidly oxidize to the sulfoxide (


) or bis-sulfone, releasing heat.[1][2] Segregation from oxidizing waste is mandatory. [1]

Part 3: Disposal Engineering & Protocols[1][2]

Decision Logic & Workflow

The following diagram outlines the decision-making process for categorizing and treating this waste stream.

DisposalWorkflow cluster_legend Legend Start Waste Generation: ((Methylsulfonyl)methyl)(p-tolyl)sulfane StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Solution / Reaction Mixture StateCheck->Liquid Dissolved Segregation Segregation: Separate from Oxidizers & Acids Solid->Segregation OdorCheck Is Odor Detectable? Liquid->OdorCheck Oxidation Pre-treatment: Oxidize with 5% NaOCl (Bleach) to suppress stench OdorCheck->Oxidation Yes (Stench) OdorCheck->Segregation No Oxidation->Segregation Packaging Packaging: Double-bag (Solids) or Safety Can (Liquids) Segregation->Packaging Labeling Labeling: 'Hazardous Waste - Organic Sulfur' (Do not use 'General Organic') Packaging->Labeling Final Final Disposal: High-Temp Incineration Labeling->Final key Red: Critical Control Point Green: Chemical Treatment Blue: Start

Figure 1: Decision logic for the safe disposal of thioether-sulfone compounds.

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired stock, contaminated weighing boats, solid spill residues.

  • Containment: Transfer the solid into a clear polyethylene bag. Twist and tape the neck of the bag to create an airtight seal.

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: ((Methylsulfonyl)methyl)(p-tolyl)sulfane.[1][2]

    • Hazard Class: Irritant, Stench (if applicable).

    • Constituents: 100% Organic Sulfide/Sulfone.

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area. Do not store with solid oxidizers (e.g., permanganates, nitrates).

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mother liquors, rotary evaporator condensates.

  • Solvent Compatibility Check: Determine the primary solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Segregation:

    • Halogenated Stream: If dissolved in DCM, Chloroform, etc.

    • Non-Halogenated Stream: If dissolved in Acetone, Methanol, Ethyl Acetate.

  • Odor Control (Critical):

    • If the solution emits a sulfide "garlic/rotten cabbage" odor, add 10% volume of household bleach (5% NaOCl) to the waste container before capping.

    • Mechanism:[1][2][4] The hypochlorite oxidizes the sulfide (

      
      ) to the odorless sulfoxide (
      
      
      
      ) or sulfone (
      
      
      ).[1][2]
    • Caution: Ensure the waste stream does not contain acids (risk of

      
       gas) or ammonia.
      
  • Consolidation: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

Protocol C: Spill Cleanup

Scenario: 5g of solid powder dropped on the benchtop.

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles. If dust is visible, use an N95 or P100 respirator.

  • Deactivation:

    • Cover the spill with a paper towel soaked in 10% Bleach solution .

    • Allow to sit for 5-10 minutes. This oxidizes the outer layer and prevents odor dispersion.

  • Collection: Wipe up the slurry with absorbent pads.

  • Disposal: Place all contaminated pads into a sealed bag and treat as Solid Hazardous Waste (Protocol A).

  • Surface Clean: Wipe the surface with water, then ethanol.

Part 4: Regulatory Compliance & Coding[1][2]

Failure to properly code sulfur-rich waste can lead to regulatory fines and rejection by incineration facilities.[1][2]

Regulatory BodyCode/ClassificationDescription
US EPA (RCRA) None Specific (P/U List) Not explicitly listed.[1][2] Must be characterized by characteristic.
RCRA Characteristic D001 (Ignitable)If dissolved in flammable solvents.[1]
RCRA Characteristic D003 (Reactive)Only if mixed with cyanides/sulfides that generate gas at pH 2-12.[1]5. (Unlikely for this organic sulfide, but verify).
DOT (Shipping) UN 3335 Aviation Regulated Solid, N.O.S. (often used for solid irritants/stench agents).
EU Waste Code 16 05 08* Discarded organic chemicals consisting of or containing hazardous substances.

Important Note on "Stench": Even if the compound is not technically toxic, many waste haulers apply surcharges for "malodorous waste" if not properly sealed. The "Bleach Pre-treatment" (Protocol B.3) is a cost-saving measure as well as a safety protocol.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 548421, Methylthiomethyl p-tolyl sulfone. Retrieved from [Link]

  • Ecole Polytechnique Fédérale de Lausanne (EPFL). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 8: Management of Waste).

Sources

Personal protective equipment for handling ((Methylsulfonyl)methyl)(p-tolyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of complex bifunctional organosulfur reagents like ((Methylsulfonyl)methyl)(p-tolyl)sulfane not merely as a compliance exercise, but as a critical variable in experimental integrity and laboratory safety.

This compound is a highly specialized reagent containing both a thioether (sulfide) and a sulfone moiety, frequently utilized as a methylene equivalent or synthon in advanced drug development pathways. While the sulfone group is chemically stable, the sulfide moiety is highly nucleophilic, prone to premature oxidation, and exhibits potent olfactory characteristics and skin permeation risks[1].

The following guide provides drug development professionals with a causality-driven, self-validating protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Causality-Driven PPE Strategy

Standard laboratory PPE is often insufficient for advanced organosulfur compounds. Thioethers can rapidly permeate standard latex or thin nitrile, carrying dissolved toxins directly through the dermal barrier[2]. Our PPE strategy is built on the principle of chemical causality : matching the physical properties of the sulfide/sulfone with specific barrier materials to create a fail-safe environment.

Table 1: Quantitative PPE Specifications and Causal Rationale

PPE CategorySpecificationBreakthrough TimeCausality / Rationale
Hand Protection (Outer) Butyl Rubber (0.3 mm)> 240 minsHigh resistance to thioethers; prevents dermal absorption of lipophilic sulfides[2].
Hand Protection (Inner) Nitrile (0.1 mm)< 30 minsProvides tactile sensitivity; acts as a self-validating secondary barrier if the outer glove breaches.
Eye Protection ANSI Z87.1 Splash GogglesN/APrevents mucous membrane absorption of organosulfur vapors, which can cause severe irritation[1].
Respiratory NIOSH OV Cartridge (If outside hood)Varies by conc.Mitigates olfactory fatigue. Continuous exposure to sulfides can desensitize olfactory receptors, masking dangerous exposure levels[1].
Body Protection Flame-Resistant (FR) Lab CoatN/AProtects against secondary ignition if flammable solvents are used during transfer[3].

Self-Validating Operational Workflow

To ensure absolute safety and prevent cross-contamination in sensitive drug synthesis, handling must follow a self-validating loop. Every action must have a verifiable check.

G N1 1. Fume Hood Validation (Face Velocity >100 fpm) N2 2. PPE Donning (Butyl/Nitrile Double Glove) N1->N2 N3 3. Closed-System Transfer (Schlenk Technique) N2->N3 N4 4. Synthesis / Reaction (Thermal & Stirring Control) N3->N4 N5 5. Oxidative Quenching (Bleach Neutralization) N4->N5 N6 6. Waste Segregation (Halogen-Free Organics) N5->N6

Self-validating operational workflow for handling organosulfur reagents safely.

Step-by-Step Methodology: Weighing, Transfer, and Reaction

As a bifunctional reagent, the sulfide moiety in ((Methylsulfonyl)methyl)(p-tolyl)sulfane is intentionally kept in a reduced state for synthetic utility. Handling requires strict atmospheric control to prevent premature oxidation, while simultaneously protecting the operator from noxious vapors.

Protocol 1: Closed-System Transfer

  • Pre-Operation Validation: Activate the chemical fume hood and verify the face velocity is between 100–120 feet per minute (fpm).

    • Self-Validation: Tape a Kimwipe to the bottom of the sash; it must pull steadily inward without turbulence.

  • PPE Donning: Apply the double-glove technique. Don the 0.1 mm nitrile gloves first, followed by the 0.3 mm butyl rubber outer gloves.

  • Vapor Control: Open the reagent vessel strictly within the "active zone" of the fume hood (minimum 6 inches behind the sash). Organosulfur vapors are heavier than air and will pool if not properly swept by the hood's rear baffles[3].

  • Material Transfer: Use a grounded, stainless-steel spatula to transfer the compound to a tared Schlenk flask or vial.

    • Causality: Grounding prevents static discharge, which is critical if the compound is being transferred into a reaction vessel containing flammable organic solvents[1].

  • Sealing & Inerting: Cap the vessel with a PTFE-lined septum, remove from the balance, and immediately purge with Argon or Nitrogen to protect the thioether from atmospheric oxygen.

Decontamination and Disposal Plan

Organosulfur waste requires strict segregation. Improper disposal can lead to severe laboratory malodor, triggering false gas-leak alarms and potential exposure. During disposal, we intentionally exploit the chemical's susceptibility to oxidation to neutralize it[4].

Protocol 2: Oxidative Quenching and Disposal

  • Tool Decontamination: Immediately submerge all spatulas, weigh boats, and contaminated glassware in a freshly prepared 10% sodium hypochlorite (bleach) bath for a minimum of 30 minutes.

    • Causality: Hypochlorite rapidly oxidizes the volatile, odorous sulfide moiety into a highly polar, non-volatile sulfoxide or sulfone. This permanently eliminates the stench and neutralizes the dermal permeation hazard[4].

  • Waste Segregation: Transfer the quenched aqueous wash to a designated "Aqueous Basic Waste" container. Any organic washings (e.g., DCM or EtOAc used to rinse the reaction flask) must be placed in an organics container explicitly labeled "Contains Organosulfur Compounds"[2].

  • PPE Doffing: Inspect the outer butyl gloves for degradation. Wash the outer gloves with soap and water while still wearing them inside the fume hood, then remove and dispose of them in solid hazardous waste.

References

  • Chevron Phillips Chemical Company. "Product Stewardship Summary Sulfides, Disulfides, and Polysulfides Products." CPChem, 17 Dec. 2018.
  • BenchChem. "Safe handling, storage, and disposal of bis(3,4-difluorophenyl) disulfide." Benchchem, 2025.
  • ScienceDirect. "Immunoquantitation of FMO1 in Human Liver, Kidney, and Intestine." DOI.org, 15 Sep. 2000.
  • ECHEMI.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.